BD-1008 dihydrobromide
Description
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Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2.2BrH/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13;;/h4-5,12H,2-3,6-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUMHOSKIAYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Br2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Sigma Receptor Binding Affinity of BD-1008 Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the sigma receptor binding characteristics of BD-1008 dihydrobromide, a nonselective sigma receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this compound. This document summarizes its binding affinities, details the experimental protocols for determining these values, and illustrates the relevant biological and experimental workflows.
Core Data Presentation: Binding Affinity of BD-1008
BD-1008 exhibits high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with a notable degree of selectivity over the dopamine (B1211576) D2 receptor and the dopamine transporter (DAT). The quantitative binding affinity data, represented by the inhibition constant (Kᵢ), are summarized in the table below. A lower Kᵢ value indicates a higher binding affinity.
| Target Receptor/Transporter | Kᵢ (nM) | Reference |
| Sigma-1 (σ₁) Receptor | 2 | [1] |
| Sigma-2 (σ₂) Receptor | 8 | [1] |
| Dopamine D2 Receptor | 1112 | [1] |
| Dopamine Transporter (DAT) | >10000 | [1] |
Experimental Protocols: Radioligand Competition Binding Assays
The binding affinities of BD-1008 for sigma-1 and sigma-2 receptors are typically determined through in vitro radioligand competition binding assays. These assays measure the ability of the unlabeled compound (BD-1008) to displace a radiolabeled ligand that is known to bind to the target receptor.
I. Membrane Preparation
-
Tissue Source: For sigma-1 receptor assays, guinea pig liver or brain membranes are commonly used due to the high expression of this receptor subtype.[1] For sigma-2 receptor assays, rat liver membranes are a standard source.[2]
-
Homogenization: The selected tissue is homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.[3]
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the membrane fraction. A low-speed spin removes large debris, and a subsequent high-speed centrifugation pellets the membranes containing the receptors.[3]
-
Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[3] The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[3]
II. Sigma-1 Receptor Binding Assay
This assay quantifies the affinity of BD-1008 for the sigma-1 receptor by measuring its ability to compete with the selective sigma-1 radioligand, [³H]-(+)-pentazocine.
-
Reaction Mixture: In a 96-well plate, the following components are combined:
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a sufficient duration to reach binding equilibrium (e.g., 90 minutes).[1][5]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This process traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.[3]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of BD-1008 that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
III. Sigma-2 Receptor Binding Assay
This assay is similar to the sigma-1 assay but uses a different radioligand and includes a "masking" agent to prevent the radioligand from binding to sigma-1 receptors. The non-selective sigma receptor ligand [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) is commonly used.
-
Reaction Mixture:
-
Incubation, Separation, and Measurement: The subsequent steps of incubation, filtration, washing, and radioactivity counting are performed as described for the sigma-1 receptor assay.
-
Data Analysis: The IC₅₀ and Kᵢ values for BD-1008 at the sigma-2 receptor are calculated in the same manner.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the context and methodology of BD-1008's interaction with sigma receptors, the following diagrams are provided.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Profile of BD-1008 Dihydrobromide: A Technical Guide to Sigma-1 and Sigma-2 Receptor Affinity
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinities (Ki values) of BD-1008 dihydrobromide for the sigma-1 (σ1) and sigma-2 (σ2) receptors. Designed for researchers, scientists, and professionals in drug development, this document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the associated cellular signaling pathways.
Core Data Presentation: Binding Affinity of this compound
This compound is recognized as a selective antagonist for sigma receptors, exhibiting a higher affinity for the sigma-1 subtype. The compound's inhibitory constants (Ki) quantify its binding affinity, with lower values indicating a stronger interaction with the receptor.
| Compound | Receptor | Ki Value (nM) | Selectivity (σ2/σ1) |
| This compound | Sigma-1 (σ1) | 2 | 4-fold |
| This compound | Sigma-2 (σ2) | 8 |
Table 1: Summary of Ki values for this compound at sigma-1 and sigma-2 receptors. The data indicates that BD-1008 has a 4-fold higher selectivity for the sigma-1 receptor over the sigma-2 receptor[1][2].
Experimental Protocols: Determination of Ki Values
The determination of Ki values for this compound is achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled compound (BD-1008) to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.
Sigma-1 Receptor Binding Assay
This protocol outlines the methodology for determining the binding affinity of BD-1008 for the sigma-1 receptor using [3H]-(+)-pentazocine, a selective sigma-1 receptor radioligand[3].
1. Membrane Preparation:
-
Guinea pig brain or liver tissues, or cells expressing sigma-1 receptors, are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 31,000 x g) to pellet the membranes[2].
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a final volume including the prepared membranes (e.g., 100 µg of protein), the radioligand [3H]-(+)-pentazocine at a concentration near its Kd (e.g., 5 nM), and varying concentrations of the competing ligand, this compound (e.g., from 1 nM to 1 µM)[2].
-
Total Binding: Wells containing only membranes and the radioligand.
-
Non-specific Binding: Wells containing membranes, the radioligand, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM haloperidol) to saturate all specific binding sites[2][3].
-
The plate is incubated at 37°C for a period sufficient to reach equilibrium (e.g., 90 minutes)[2][3].
3. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of BD-1008.
-
The data is then analyzed using non-linear regression to determine the IC50 value, which is the concentration of BD-1008 that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor Binding Assay
This protocol details the method for assessing the binding affinity of BD-1008 for the sigma-2 receptor, employing the non-selective sigma ligand [3H]-1,3-di-o-tolylguanidine ([3H]-DTG) in the presence of a masking agent for the sigma-1 receptor[2][3].
1. Membrane Preparation:
-
The procedure for membrane preparation is similar to that described for the sigma-1 receptor assay. Tissues or cells known to express sigma-2 receptors, such as rat liver or certain cancer cell lines (e.g., MCF7), are commonly used.
2. Competitive Binding Assay:
-
The assay is set up in a similar manner to the sigma-1 assay.
-
To ensure that [3H]-DTG binds only to sigma-2 receptors, a selective sigma-1 ligand, such as (+)-pentazocine (e.g., 100 nM), is added to all wells to "mask" or block the sigma-1 sites[2][4].
-
The wells contain the prepared membranes, [3H]-DTG (e.g., 5 nM), the sigma-1 masking agent, and a range of concentrations of BD-1008.
-
Total Binding: Wells with membranes, [3H]-DTG, and the masking agent.
-
Non-specific Binding: Wells with membranes, [3H]-DTG, the masking agent, and a high concentration of an unlabeled competitor like DTG or haloperidol (B65202) (e.g., 10 µM)[2].
-
The plate is incubated at room temperature for a duration sufficient to reach equilibrium (e.g., 120 minutes)[2].
3. Filtration and Quantification:
-
The filtration and washing steps are identical to those in the sigma-1 receptor binding assay.
4. Data Analysis:
-
The IC50 and subsequently the Ki value for BD-1008 at the sigma-2 receptor are calculated using the same methods described in the sigma-1 assay protocol.
Visualizing Methodologies and Pathways
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Concluding Remarks
The data and protocols presented herein provide a comprehensive framework for understanding and evaluating the interaction of this compound with sigma-1 and sigma-2 receptors. The distinct binding affinities underscore the compound's potential as a selective tool for investigating sigma receptor function. The detailed methodologies offer a standardized approach for replication and further studies in the field of neuropharmacology and drug discovery. The signaling pathway diagrams offer a visual representation of the complex cellular roles of these receptors, which are modulated by ligands such as BD-1008.
References
Pharmacological Profile of BD-1008 Dihydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008, chemically known as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a potent and selective sigma receptor antagonist. Initially explored for its potential in modulating the effects of psychostimulants like cocaine, its pharmacological profile reveals a complex interaction with key central nervous system receptors. This technical guide provides an in-depth overview of the pharmacological properties of BD-1008 dihydrobromide, focusing on its receptor binding affinity, functional activity, and effects in preclinical models. The information is presented to support further research and drug development efforts targeting the sigma receptor system.
Core Pharmacological Data
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound at various receptors.
Table 1: Receptor Binding Affinity of BD-1008
| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 2 ± 1 | [1] |
| Sigma-2 (σ₂) | [³H]DTG | Rat Liver | 8 | [2] |
| Dopamine (B1211576) D₂ | Not Specified | Not Specified | 1112 | [2] |
| Dopamine Transporter (DAT) | Not Specified | Not Specified | > 10,000 | [2] |
Table 2: Functional Activity of BD-1008
| Assay Type | Model System | Effect | IC₅₀ / ED₅₀ | Reference |
| NMDA-evoked [³H]-norepinephrine release | Rat Hippocampal Slices | Antagonism | Not Specified | Monnet et al., 1996 |
| Cocaine-induced Convulsions | Swiss Webster Mice | Attenuation | Not Specified | [1] |
| Cocaine-induced Lethality | Swiss Webster Mice | Attenuation | Not Specified | [1] |
| PRE-084 Self-Administration | Rats | Reduction | 3.45 mg/kg (ED₅₀) | [2] |
| DTG-induced Dopamine Release | Rat Nucleus Accumbens | Antagonism | Not Specified | [3] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assays for Sigma Receptors
Objective: To determine the binding affinity (Kᵢ) of BD-1008 for sigma-1 and sigma-2 receptors.
Protocol for Sigma-1 (σ₁) Receptor Binding: [1][4]
-
Tissue Preparation: Guinea pig brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in fresh buffer.
-
Assay Conditions: The assay is performed in a final volume of 250 µL containing the membrane preparation, the radioligand --INVALID-LINK---pentazocine (a selective σ₁ ligand), and varying concentrations of BD-1008.
-
Incubation: The mixture is incubated at 37°C for 90 minutes to allow for binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma ligand (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of BD-1008 that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Protocol for Sigma-2 (σ₂) Receptor Binding: [5]
-
Tissue Preparation: Rat liver is used as the tissue source due to its high density of σ₂ receptors. The tissue is homogenized and membrane fractions are prepared as described for the σ₁ receptor assay.
-
Assay Conditions: The assay uses [³H]DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand, as the radioligand. To measure binding specifically to σ₂ receptors, a masking agent such as (+)-pentazocine is included to saturate the σ₁ receptors.[5][6]
-
Incubation, Separation, and Quantification: These steps are performed similarly to the σ₁ receptor binding assay, typically with incubation at room temperature for 120 minutes.[5]
-
Data Analysis: The Kᵢ value for BD-1008 at the σ₂ receptor is determined as described above.
In Vivo Microdialysis for Dopamine Measurement
Objective: To assess the effect of BD-1008 on dopamine release in the nucleus accumbens.[2][3]
-
Animal Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens. Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of BD-1008 and a sigma receptor agonist (e.g., DTG).[3][9]
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are expressed as a percentage of the baseline concentration. The effect of BD-1008 on agonist-induced dopamine release is then determined.
Cocaine-Induced Seizures and Lethality in Mice
Objective: To evaluate the antagonistic effect of BD-1008 on the convulsive and lethal effects of cocaine.[1]
-
Animals: Male Swiss Webster mice are used for these studies.
-
Drug Administration: Mice are pretreated with either vehicle or varying doses of BD-1008 via intraperitoneal (i.p.) injection. After a specified pretreatment time, a convulsant or lethal dose of cocaine is administered.
-
Behavioral Observation: Following cocaine administration, mice are observed for the occurrence and latency of seizures (characterized by clonic-tonic convulsions) and for lethality over a defined period.
-
Data Analysis: The percentage of animals exhibiting seizures and the percentage of mortality in the BD-1008 pretreated groups are compared to the vehicle-treated control group. Dose-response curves can be generated to determine the protective efficacy of BD-1008.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of sigma receptor antagonism by BD-1008 and a typical experimental workflow.
Caption: Proposed signaling pathway for BD-1008 as a sigma receptor antagonist.
Caption: General experimental workflow for in vivo behavioral pharmacology studies of BD-1008.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of sigma receptors in the central nervous system. Its profile as a potent and selective sigma receptor antagonist with demonstrated efficacy in preclinical models of psychostimulant effects provides a strong basis for its use in research. The detailed protocols and data presented in this guide are intended to support the scientific community in further elucidating the therapeutic potential of targeting sigma receptors.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Item - Hazards of using masking protocols when performing ligand binding assays: lessons from the sigma-1 and sigma-2 receptors. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 7. researchgate.net [researchgate.net]
- 8. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological and behavioral characterization of cocaine-kindled seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of cocaine-induced seizures and lethality on M(1)-like muscarinic and dopaminergic D (1)- and D (2)-like binding receptors in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effectiveness of a Cocaine Hydrolase for Cocaine Toxicity Treatment in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cocaine-induced seizures and lethality appear to be associated with distinct central nervous system binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sigma Receptor Antagonist BD-1008 Dihydrobromide: A Technical Guide to its Effects on Dopamine Release
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
BD-1008 dihydrobromide is a potent, non-selective sigma (σ) receptor antagonist with high affinity for both σ1 and σ2 subtypes. Its pharmacological profile is distinguished by a notable lack of affinity for core components of the dopaminergic system, including the dopamine (B1211576) D2 receptor and the dopamine transporter (DAT). This specificity makes BD-1008 an invaluable pharmacological tool for elucidating the modulatory role of sigma receptors on neurotransmitter systems. This technical guide provides a comprehensive overview of the effects of BD-1008 on dopamine release, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action. The evidence presented herein indicates that BD-1008 primarily attenuates dopamine release stimulated by sigma receptor agonists through a mechanism mediated by σ2 receptors in the nucleus accumbens. Furthermore, it plays a role in modulating glutamate-stimulated dopamine release via σ1 receptors on presynaptic terminals.
Pharmacological Profile of this compound
BD-1008 is characterized as a non-selective σ receptor antagonist.[1] Its binding affinity has been quantified across several key central nervous system targets, demonstrating high potency at both sigma receptor subtypes while showing negligible interaction with primary dopamine system proteins. This profile is crucial for interpreting its effects on dopamine neurotransmission, as it suggests an indirect modulatory role rather than a direct action on dopamine neurons or transporters.
Table 1: Binding Affinity (Ki) of BD-1008 at Sigma and Dopaminergic Sites
| Target Receptor/Transporter | Ligand/Assay Condition | Binding Affinity (Ki) | Reference |
| σ1 Receptor | 2 nM | [1][2] | |
| 0.34 nM | [3] | ||
| [¹²⁵I]PEMP in guinea pig brain | 5.06 nM | [4] | |
| σ2 Receptor | 8 nM | [1] | |
| Dopamine D2 Receptor | 1112 nM | [1] | |
| Dopamine Transporter (DAT) | > 10,000 nM | [1] |
Note: Variations in Ki values can be attributed to different experimental conditions, radioligands, and tissue preparations used across studies.
Mechanism of Action on Dopamine Neurotransmission
The influence of BD-1008 on dopamine release is context-dependent, primarily manifesting as an antagonist to sigma agonist-induced effects. The available data points to distinct roles for the σ1 and σ2 receptor subtypes in this modulation.
σ2 Receptor-Mediated Antagonism of Dopamine Release
The most direct evidence for BD-1008's effect on dopamine levels comes from in vivo microdialysis studies in the nucleus accumbens, a critical brain region for reward and addiction. In these studies, BD-1008 was shown to significantly antagonize the increase in extracellular dopamine concentrations induced by the non-selective σ1/σ2 receptor agonist 1,3-di-o-tolylguanidine (B1662265) (DTG).[5] The DTG-induced stimulation of dopamine was found to reach approximately 150% of baseline levels.[5] This effect was blocked by pretreatment with BD-1008 (10 mg/kg, i.p.).[5]
Crucially, the preferential σ1 receptor antagonist BD-1063 did not block the DTG-induced dopamine release, whereas the preferential σ2 receptor antagonist SN79 did.[5] This strongly suggests that the effects of DTG on dopamine release, and consequently the antagonistic action of BD-1008 in this context, are mediated by the σ2 receptor .[1][5] In contrast, BD-1008 had no antagonistic effect on the dopamine increase caused by the selective σ1 agonist PRE-084 or by cocaine, indicating that σ receptors are likely not involved in the acute dopamine-releasing effects of these specific agents.[5]
σ1 Receptor Modulation of Glutamate-Stimulated Dopamine Release
A distinct role for σ1 receptors has been identified in the context of glutamate-stimulated dopamine release. In studies using rat striatal slices, the σ1 receptor agonist BD737 was found to inhibit N-methyl-D-aspartate (NMDA)-stimulated dopamine release.[6] BD-1008 reversed this inhibition, acting as a functional antagonist at the σ1 receptor.[6] These findings suggest that σ1 receptors are located on dopaminergic nerve terminals and serve to modulate the release of dopamine triggered by glutamatergic inputs.[6]
Summary of Quantitative Experimental Data
The effects of BD-1008 have been quantified in several key neurochemical and behavioral paradigms. These data are essential for designing future experiments and understanding the compound's in vivo potency and efficacy.
Table 2: Quantitative Effects of BD-1008 on Dopamine-Related Measures
| Experimental Paradigm | Animal Model | BD-1008 Dose | Key Finding | Reference |
| In Vivo Microdialysis | Rat | 10 mg/kg, i.p. | Antagonized the ~50% increase in nucleus accumbens dopamine release induced by the σ agonist DTG. | [5] |
| Rat | 10-30 mg/kg, i.p. | Did not antagonize dopamine release induced by σ1 agonist PRE-084 or cocaine. | [5] | |
| Drug Self-Administration | Rat | 1-10 mg/kg, i.p. | Reduced self-administration of the σ1 agonist PRE-084 with an ED₅₀ of 3.45 mg/kg. | [1] |
| Cocaine Locomotor Activity | Mouse | 1 mg/kg | Increased the ED₅₀ for cocaine-induced locomotor activity from 6.50 mg/kg to 11.19 mg/kg. | [4] |
| Cocaine Discriminative Stimulus | Rat | 10 mg/kg, i.p. | Produced a 2.61-fold increase in cocaine potency. When combined with a DAT inhibitor, potency was enhanced 12.3-fold. | [7] |
Experimental Protocols
Reproducibility and accurate interpretation of data rely on detailed methodological understanding. Below are protocols for key experiments cited in the study of BD-1008.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
-
Subjects: Male Wistar or Sprague-Dawley rats (275-350 g) are typically used.[5][8]
-
Surgery: Animals are anesthetized (e.g., with chloral (B1216628) hydrate, 400 mg/kg, i.p.) and placed in a stereotaxic frame.[8] A guide cannula is implanted, targeting the brain region of interest, such as the shell of the nucleus accumbens.
-
Microdialysis Probe: A microdialysis probe (e.g., 4-mm active membrane length) is inserted through the guide cannula.[8]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.3-1.0 µL/min).[9]
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Drug Administration: BD-1008 (e.g., 10 mg/kg) or other pharmacological agents are administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified times during the collection period.[5]
-
Analysis: Dopamine concentrations in the dialysate are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[8][9]
Radioligand Receptor Binding Assays
These in vitro assays are used to determine the affinity (Ki) of a compound for a specific receptor.
-
Tissue Preparation: Brain tissue (e.g., guinea pig or rat brain) is homogenized in a buffer solution and centrifuged to isolate the cell membrane fraction, which is rich in receptors.[4]
-
Radioligand: A specific radiolabeled ligand known to bind to the target receptor (e.g., [³H]-(+)-3-PPP for general σ sites) is used.[3]
-
Competition Binding: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (BD-1008).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of BD-1008 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Conclusion and Future Directions
This compound is a critical research tool for investigating the role of sigma receptors in modulating dopamine neurotransmission. The collective evidence demonstrates that its primary effect is the antagonism of σ2 receptor-mediated increases in dopamine release within the mesolimbic system. Its minimal affinity for DAT and D2 receptors ensures that its observed effects can be confidently attributed to its actions at sigma receptors. The compound's ability to also interact with σ1 receptors involved in glutamate-dependent dopamine regulation highlights the complex, multi-faceted role of sigma receptors in the central nervous system. For researchers in neuropharmacology and drug development, BD-1008 remains an indispensable antagonist for probing the function of σ2 receptors and exploring their potential as therapeutic targets for conditions involving dysregulated dopamine signaling, such as substance use disorders.[1][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. BD 1008 dihydrobromide | CAS 138356-09-9 | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigma1 Receptors in rat striatum regulate NMDA-stimulated [3H]dopamine release via a presynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synaptic Maze: A Technical Guide to the Neuroscience Applications of BD-1008 Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BD-1008 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein with significant modulatory effects on various neurotransmitter systems. This technical guide provides an in-depth overview of the core applications of BD-1008 in neuroscience research. It details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for its use in investigating synaptic function, neuronal signaling, and complex behaviors. This document is intended to serve as a valuable resource for researchers utilizing BD-1008 to explore the therapeutic potential of sigma-1 receptor modulation in neurological and psychiatric disorders.
Introduction: The Sigma-1 Receptor and the Advent of BD-1008
The sigma-1 receptor is an intriguing molecular entity, distinct from classical neurotransmitter receptors. Located at the endoplasmic reticulum-mitochondrion interface, it acts as a chaperone protein, influencing a multitude of cellular processes, including intracellular calcium signaling, ion channel function, and neurotransmitter release. Its widespread distribution in the central nervous system has implicated it in a range of conditions, from neurodegenerative diseases to addiction and psychosis.
This compound has emerged as a critical pharmacological tool for dissecting the physiological and pathological roles of the sigma-1 receptor. Its high affinity and selectivity for the sigma-1 receptor over the sigma-2 (σ₂) subtype and other neuronal targets make it an invaluable antagonist for both in vitro and in vivo investigations.
Mechanism of Action: Unraveling the Downstream Effects of Sigma-1 Receptor Antagonism
BD-1008 exerts its effects by binding to and inhibiting the sigma-1 receptor. This antagonism disrupts the receptor's ability to modulate its various downstream signaling partners. The primary mechanism involves the alteration of intracellular calcium (Ca²⁺) homeostasis. By antagonizing the sigma-1 receptor, BD-1008 prevents its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor, leading to a dampening of IP₃-mediated Ca²⁺ release from the endoplasmic reticulum.[1] This, in turn, can affect a cascade of calcium-dependent cellular events.
Furthermore, the sigma-1 receptor is known to interact with various voltage-gated ion channels and G-protein coupled receptors.[2][3] BD-1008, by blocking the sigma-1 receptor, can indirectly influence the activity of these channels and receptors, thereby modulating neuronal excitability and synaptic transmission.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental paradigms.
Table 1: Receptor Binding Affinities
| Receptor Target | Radioligand | Preparation | Ki (nM) | Reference |
| Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 0.97 | (De Costa et al., 1992) |
| Sigma-2 | [³H]DTG | Rat Liver Membranes | 15.6 | (De Costa et al., 1992) |
| Dopamine (B1211576) D₂ | [³H]Spiperone | Rat Striatal Membranes | >10,000 | (De Costa et al., 1992) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatal Membranes | >10,000 | (De Costa et al., 1992) |
Table 2: In Vivo Microdialysis - Effect on Neurotransmitter Levels
| Brain Region | Neurotransmitter | BD-1008 Dose (mg/kg, i.p.) | % Change from Baseline | Animal Model | Reference |
| Nucleus Accumbens Shell | Dopamine | 10 | ↓ ~40% | Rat | (Matsumoto et al., 2001) |
| Medial Prefrontal Cortex | Dopamine | 10 | No significant change | Rat | (Matsumoto et al., 2001) |
Table 3: Behavioral Studies - Operant Self-Administration
| Drug of Abuse | BD-1008 Dose (mg/kg, i.p.) | Effect on Self-Administration | Animal Model | Reference |
| Cocaine | 10, 20 | ↓ Dose-dependently | Rat | (Lever et al., 2006) |
| Methamphetamine | 10, 20 | ↓ Dose-dependently | Rat | (Hayashi et al., 2007) |
Detailed Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of BD-1008 for the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (prepared as described in De Costa et al., 1992)
-
--INVALID-LINK---Pentazocine (specific activity ~40-60 Ci/mmol)
-
This compound
-
Haloperidol (B65202) (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of BD-1008 (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.
-
In triplicate, add the following to microcentrifuge tubes:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding) or 50 µL of BD-1008 dilution.
-
50 µL of --INVALID-LINK---Pentazocine (final concentration ~1 nM).
-
100 µL of guinea pig brain membrane preparation (~100-200 µg protein).
-
-
Incubate at 37°C for 90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using a non-linear regression analysis program (e.g., Prism) to determine the IC₅₀ value of BD-1008.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the procedure for measuring extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats following BD-1008 administration.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
Procedure:
-
Surgery: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens shell. Secure the cannula with dental cement.
-
Recovery: Allow rats to recover for at least one week.
-
Habituation: Handle the rats daily and habituate them to the microdialysis testing environment.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: After a 60-90 minute equilibration period, collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer BD-1008 (e.g., 10 mg/kg, i.p.) or vehicle.
-
Post-Drug Collection: Continue collecting dialysate samples for at least 3 hours post-injection.
-
Sample Analysis: Analyze the dopamine content in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express dopamine levels as a percentage of the mean baseline values and analyze for statistical significance.
Operant Self-Administration Paradigm
This protocol describes a procedure to assess the effect of BD-1008 on the reinforcing properties of a drug of abuse, such as cocaine, in rats.
Materials:
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Intravenous catheters.
-
Cocaine hydrochloride.
-
This compound.
-
Saline solution.
Procedure:
-
Surgery: Surgically implant chronic indwelling catheters into the jugular vein of the rats.
-
Acquisition of Self-Administration: Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement. A lever press results in an intravenous infusion of cocaine and the presentation of a cue light.
-
Stabilization: Allow responding to stabilize over several daily sessions (e.g., 2 hours/day for 10-14 days).
-
BD-1008 Treatment: Once stable responding is achieved, pre-treat the rats with various doses of BD-1008 (e.g., 0, 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.
-
Testing: Record the number of infusions earned during the session.
-
Data Analysis: Analyze the dose-dependent effects of BD-1008 on the number of cocaine infusions self-administered.
Conclusion and Future Directions
This compound is a cornerstone tool for investigating the multifaceted roles of the sigma-1 receptor in the central nervous system. Its utility spans from fundamental receptor pharmacology to complex behavioral paradigms. The data and protocols presented in this guide highlight its application in understanding neurotransmitter modulation and the neurobiology of addiction.
Future research employing BD-1008 will likely focus on elucidating the precise molecular interactions of the sigma-1 receptor with its partner proteins and further exploring its therapeutic potential in a wider range of neurological and psychiatric disorders. The continued use of this selective antagonist will undoubtedly contribute to a deeper understanding of synaptic function and pave the way for novel drug development strategies targeting the sigma-1 receptor.
References
In Vitro Characterization of BD-1008 Dihydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of BD-1008 dihydrobromide, a notable non-selective sigma (σ) receptor antagonist. The information presented herein is curated for researchers and professionals engaged in drug discovery and development, offering a detailed examination of its binding profile, relevant experimental procedures, and its impact on specific signaling pathways.
Data Presentation: Quantitative Ligand Binding Affinity
The binding affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, as well as its selectivity over other receptors, has been quantified through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below, providing a clear comparison of its affinity for its primary targets versus off-target sites.
| Target Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| Sigma-1 (σ₁) Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 2 | |
| Sigma-2 (σ₂) Receptor | [³H]DTG | Rat Liver Membranes | 8 | |
| Dopamine (B1211576) D2 Receptor | - | - | 1112 | |
| Dopamine Transporter (DAT) | - | - | >10000 |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The following sections detail the methodologies for the key in vitro assays used to characterize this compound.
Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors
These competitive binding assays are fundamental for determining the affinity (Ki) of a test compound, such as BD-1008, for its target receptors.
Objective: To determine the binding affinity of this compound for σ₁ and σ₂ receptors.
Materials:
-
Test Compound: this compound
-
Radioligands:
-
For σ₁ receptors: --INVALID-LINK---Pentazocine
-
For σ₂ receptors: [³H]1,3-di-o-tolylguanidine ([³H]DTG)
-
-
Tissue Preparation:
-
For σ₁ receptors: Guinea pig brain membrane homogenates
-
For σ₂ receptors: Rat liver membrane homogenates
-
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Instrumentation: Scintillation counter, filtration apparatus
Procedure:
-
Membrane Preparation: Guinea pig brains or rat livers are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (BD-1008).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium. Incubation times and temperatures are optimized for each receptor subtype.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the known signaling interactions of this compound.
Functional Assays
While comprehensive in vitro functional data for BD-1008 is not extensively available in the public domain, its antagonistic effect on dopamine release has been documented. This effect is believed to be mediated through its blockade of σ₂ receptors.
Further Research:
The direct downstream signaling pathways activated upon agonist binding to σ₁ and σ₂ receptors are still areas of active investigation. Consequently, the precise intracellular signaling events that are blocked by BD-1008 remain to be fully elucidated. Future studies could explore the effect of BD-1008 on second messenger systems, such as cyclic AMP (cAMP) and intracellular calcium mobilization, to further characterize its functional antagonist profile.
Ion Channel Interactions
To date, there is a lack of specific published data on the direct effects of this compound on either voltage-gated or ligand-gated ion channels. This represents a gap in the in vitro characterization of this compound and warrants further investigation to fully understand its pharmacological profile and potential off-target effects.
In-Depth Technical Guide: Utilization of BD-1008 Dihydrobromide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of BD-1008 dihydrobromide, a nonselective sigma-1 (σ1) and sigma-2 (σ2) receptor antagonist, in preclinical animal models. This document details the pharmacological properties of BD-1008, experimental protocols for its use, and quantitative data from key studies. Furthermore, it presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this compound in research settings.
Introduction to this compound
This compound is a potent and selective ligand for sigma receptors, exhibiting high affinity for both σ1 and σ2 subtypes with Ki values of 2 nM and 8 nM, respectively.[1] It displays significantly lower affinity for the dopamine (B1211576) D2 receptor (Ki = 1112 nM) and the dopamine transporter (DAT) (Ki > 10,000 nM), highlighting its selectivity.[1] As a sigma receptor antagonist, BD-1008 has been instrumental in elucidating the role of these receptors in various physiological and pathological processes, particularly in the context of neuropsychiatric and substance use disorders. Animal models utilizing BD-1008 have been pivotal in exploring its therapeutic potential, primarily in attenuating the effects of psychostimulants like cocaine.
Core Mechanism of Action: Sigma Receptor Antagonism
BD-1008 exerts its effects by blocking sigma receptors, which are unique intracellular chaperone proteins located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. The sigma-1 receptor, in particular, is involved in regulating a multitude of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity. By antagonizing these receptors, BD-1008 can modulate downstream signaling cascades implicated in the behavioral and neurotoxic effects of various stimuli.
Signaling Pathway of the Sigma-1 Receptor
The following diagram illustrates the key signaling pathways associated with the sigma-1 receptor, which are modulated by antagonists such as BD-1008.
Animal Models and Experimental Protocols
BD-1008 has been predominantly used in rodent models to investigate its potential as a therapeutic agent for substance use disorders, particularly cocaine addiction. The following sections detail the experimental protocols for common animal models.
Cocaine-Induced Seizure and Lethality Models in Mice
These models are used to assess the protective effects of compounds against the acute toxic effects of high-dose cocaine.
Experimental Protocol:
-
Animals: Male Swiss-Webster mice are commonly used.
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Preparation and Administration:
-
Solubility: this compound is soluble in water up to 50 mM. For in vivo studies, it is typically dissolved in sterile 0.9% saline.
-
Administration: BD-1008 is administered via intraperitoneal (IP) injection.
-
-
Cocaine Administration:
-
A convulsant dose of cocaine (e.g., 75 mg/kg) or a lethal dose (e.g., 125 mg/kg) is administered via IP injection.[4]
-
-
Behavioral Observation and Scoring:
-
Immediately following cocaine injection, mice are placed in an observation chamber.
-
Seizure activity is observed and can be scored using a standardized scale, such as the Racine scale, which grades the severity of convulsions.[5]
-
The latency to the first seizure and the incidence of lethality are recorded.
-
Drug Self-Administration Models in Rats
Self-administration models are considered the gold standard for assessing the reinforcing properties of drugs and the potential of a compound to reduce drug-seeking and drug-taking behavior.
Experimental Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are frequently used.
-
Surgery: Rats are surgically implanted with an indwelling intravenous (IV) catheter, typically in the jugular vein. The catheter is externalized on the back of the animal.
-
Housing: Rats are individually housed after surgery to prevent damage to the catheter.
-
Apparatus: Experiments are conducted in standard operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for drug infusion.[6]
-
Acquisition of Self-Administration:
-
Rats are placed in the operant chambers and learn to press a designated "active" lever to receive an IV infusion of a drug (e.g., cocaine at 0.32 mg/kg/infusion).[7] Lever presses on the "inactive" lever have no consequence.
-
Each infusion is paired with a cue, such as a light and/or tone.
-
-
BD-1008 Administration:
-
Data Collection: The primary dependent variable is the number of infusions earned (i.e., active lever presses) during the session.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing BD-1008 in various animal models.
| Animal Model | Animal Species | BD-1008 Dose (mg/kg, i.p.) | Challenge Agent (Dose) | Key Finding | Reference |
| Cocaine-Induced Locomotor Activity | Mice | 1 | Cocaine | Increased the ED50 of cocaine-induced locomotor activity from 6.50 mg/kg to 11.19 mg/kg. | [8] |
| Sigma Agonist Self-Administration | Rats | 1-10 (multiple doses) | PRE-084 (self-administered) | Significantly reduced self-administration of the sigma agonist PRE-084 with an ED50 of 3.45 mg/kg. | [1] |
| Dopamine Release | Rats | 10-30 (single dose) | Ditolylguanidine | Significantly antagonized the effect of the sigma agonist Ditolylguanidine. | [1] |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a study investigating the effects of BD-1008 on cocaine-induced seizures in mice.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of sigma receptors in preclinical models of neuropsychiatric and substance use disorders. The detailed protocols and data presented in this guide are intended to assist researchers in designing and executing robust and reproducible experiments. The antagonistic properties of BD-1008 at both sigma-1 and sigma-2 receptors make it a critical compound for dissecting the complex pharmacology of these enigmatic proteins and for exploring their potential as therapeutic targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. Cocaine toxicity: genetic evidence suggests different mechanisms for cocaine-induced seizures and lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-administration - Wikipedia [en.wikipedia.org]
- 7. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
The Dual Role of BD-1008 Dihydrobromide: A Technical Guide to its Interaction with NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the complex interaction between BD-1008 dihydrobromide and the N-methyl-D-aspartate (NMDA) receptor. While primarily classified as a potent and selective sigma-1 (σ1) receptor antagonist, BD-1008 also exhibits significant modulatory effects on NMDA receptor function. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in this interaction, offering a valuable resource for researchers in neuropharmacology and drug development.
Core Interaction: A Tale of Two Receptors
BD-1008 is a high-affinity ligand for sigma receptors, demonstrating nanomolar affinity for the σ1 subtype and slightly lower affinity for the σ2 subtype.[1][2] Its interaction with the NMDA receptor is characterized by a direct, albeit lower-affinity, inhibition of NMDA-activated membrane currents. This dual activity positions BD-1008 as a valuable tool for dissecting the intricate relationship between sigma and NMDA receptor systems, which are implicated in a range of neurological and psychiatric conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data describing the binding and functional characteristics of this compound at both sigma and NMDA receptors.
Table 1: Sigma Receptor Binding Affinity of BD-1008
| Receptor Subtype | Radioligand | Preparation | K_i (nM) | Reference |
| σ1 Receptor | [³H]-(+)-Pentazocine | Guinea Pig Brain Membranes | 2 | [1][3] |
| σ2 Receptor | [³H]-DTG | Guinea Pig Brain Membranes | 8 | [2][3] |
| σ Sites | 4-[¹²⁵I]PEMP | Guinea Pig Brain Membranes | 5.06 | [3] |
| σ Sites | 4-[¹²⁵I]PEMP | MCF-7 and A375 Cells | 11 | [3] |
Table 2: Inhibitory Effect of BD-1008 on NMDA Receptor Subtypes
| NMDA Receptor Subtype | Preparation | IC₅₀ (µM) | Reference |
| NR1a/2A | Xenopus Oocytes | 62 | [3] |
| NR1a/2B | Xenopus Oocytes | 18 | [3] |
| NR1a/2C | Xenopus Oocytes | 120 | [3] |
Table 3: Binding Affinity of BD-1008 for Other Receptors/Transporters
| Receptor/Transporter | K_i (nM) | Reference |
| Dopamine D2 Receptor | 1112 | [2] |
| Dopamine Transporter (DAT) | > 10,000 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of BD-1008 with sigma and NMDA receptors.
Radioligand Binding Assays for Sigma Receptors
Objective: To determine the binding affinity (K_i) of BD-1008 for sigma-1 and sigma-2 receptors.
Protocol:
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet is resuspended in the assay buffer to a protein concentration of 200-400 µg/mL, determined by a Bradford assay.
-
-
Sigma-1 Receptor Binding Assay:
-
Radioligand: [³H]-(+)-Pentazocine (a selective σ1 receptor ligand).
-
Incubation: Incubate membrane homogenates with varying concentrations of [³H]-(+)-pentazocine in the presence or absence of a fixed concentration of unlabeled BD-1008.
-
Non-specific Binding: Determined in the presence of a high concentration of unlabeled haloperidol (B65202) (10 µM).
-
Procedure: Incubate all tubes at 37°C for 90 minutes.
-
Termination: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Calculate the K_i value using the Cheng-Prusoff equation.
-
-
Sigma-2 Receptor Binding Assay:
-
Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (a non-selective sigma ligand).
-
Incubation: To specifically label σ2 receptors, perform the assay in the presence of a masking concentration of (+)-pentazocine (300 nM) to block σ1 receptor binding.
-
Procedure: Follow the same incubation, termination, and quantification steps as the sigma-1 assay.
-
Analysis: Calculate the K_i value for the σ2 receptor.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To determine the inhibitory concentration (IC₅₀) of BD-1008 on different NMDA receptor subtypes.
Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from female Xenopus laevis.
-
Defolliculate the oocytes by treatment with collagenase.
-
Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., NR1a and NR2A, NR2B, or NR2C).
-
Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing 96 mM NaCl, 2 mM KCl, 1.8 mM BaCl₂, 5 mM HEPES, pH 7.5). Barium is often used instead of calcium to reduce calcium-activated chloride currents in the oocyte.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (voltage and current electrodes).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply NMDA (100 µM) and glycine (B1666218) (10 µM) to activate the NMDA receptors and record the inward current.
-
After establishing a stable baseline response, co-apply varying concentrations of BD-1008 with the NMDA/glycine solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-activated current in the absence and presence of BD-1008.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the BD-1008 concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the IC₅₀ value.
-
Signaling Pathways and Mechanisms of Interaction
The interaction between BD-1008 and the NMDA receptor is not limited to direct channel blockade. As a potent sigma-1 receptor antagonist, BD-1008 can indirectly modulate NMDA receptor function by interfering with the well-established cross-talk between sigma-1 and NMDA receptors.
Sigma-1 Receptor Modulation of NMDA Receptor Signaling
Sigma-1 receptors are intracellular chaperones that can translocate from the endoplasmic reticulum to the plasma membrane upon stimulation. At the cell surface, they can form complexes with and modulate the function of various ion channels, including the NMDA receptor.
The following diagram illustrates the proposed signaling pathway for the modulation of NMDA receptor function by the sigma-1 receptor, a pathway that can be inhibited by BD-1008.
Activation of sigma-1 receptors has been shown to potentiate NMDA receptor function.[3] One proposed mechanism involves the inhibition of small-conductance calcium-activated potassium (SK) channels by sigma-1 receptors.[3] Activation of NMDA receptors leads to calcium influx, which in turn activates SK channels, leading to membrane hyperpolarization and subsequent reduction of NMDA receptor activity. By inhibiting SK channels, sigma-1 receptor activation can relieve this negative feedback loop, thereby enhancing NMDA receptor-mediated currents. As a sigma-1 antagonist, BD-1008 would be expected to prevent this potentiation.
Experimental Workflow for Investigating BD-1008's Dual Activity
The following diagram outlines a logical workflow for researchers investigating the effects of BD-1008 on NMDA receptor function, taking into account its primary action at sigma-1 receptors.
This workflow provides a systematic approach, starting from in vitro binding and functional assays to more complex cellular and in vivo studies, to fully characterize the pharmacological profile of BD-1008 in relation to the NMDA receptor.
Conclusion
This compound is a multifaceted pharmacological tool. Its primary identity as a high-affinity sigma-1 receptor antagonist is complemented by a direct inhibitory action on NMDA receptors. Understanding this dual mechanism is crucial for interpreting experimental results and for the potential development of therapeutic agents that target both systems. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the intricate interplay between BD-1008, sigma receptors, and NMDA receptor signaling in the central nervous system.
References
- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Sigma-1 Receptor Mediated Modulation of Glutamate Receptors Enhances NMDA Channel Activity and Memory Processes [digitalcommons.kennesaw.edu]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BD-1008 Dihydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BD-1008 dihydrobromide, chemically known as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide, is a potent and selective sigma (σ) receptor antagonist. With high affinity for both σ1 and σ2 receptor subtypes, it has emerged as a valuable pharmacological tool for investigating the physiological roles of these enigmatic receptors. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of BD-1008. It includes detailed experimental protocols for its synthesis and receptor binding assays, a summary of its quantitative binding data, and visualizations of its proposed signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers in pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of sigma receptor ligands.
Introduction
Initially misclassified as a subtype of opioid receptors, sigma (σ) receptors are now recognized as a distinct class of proteins with unique pharmacological profiles.[1] Two primary subtypes have been identified: σ1 and σ2.[1] While the σ1 receptor has been cloned and is known to function as a molecular chaperone at the endoplasmic reticulum, the σ2 receptor's molecular identity remained elusive for a longer period.[1] Both receptor subtypes are implicated in a range of physiological and pathophysiological processes, including neurotransmission, cell signaling, and cancer biology.
The development of selective ligands has been instrumental in deconvoluting the specific functions of σ1 and σ2 receptors. BD-1008, a non-selective but high-affinity antagonist for both subtypes, has played a significant role in this endeavor.[2] Its ability to modulate dopaminergic neurotransmission and to attenuate the behavioral effects of psychostimulants like cocaine has highlighted the potential of sigma receptors as therapeutic targets for substance use disorders and other neurological conditions.[3][4]
Physicochemical Properties and Binding Affinity
BD-1008 is a synthetic small molecule with the chemical formula C15H22Cl2N2·2HBr. It is typically supplied as a dihydrobromide salt, which is a white to off-white solid soluble in water.
Data Presentation: Receptor Binding Affinities
The binding profile of BD-1008 has been characterized through radioligand binding assays. The following table summarizes its binding affinities (Ki) for sigma receptors and other relevant targets.
| Receptor/Transporter | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 2 | [2][3][5] |
| --INVALID-LINK---3-PPP | 0.34 | [6][7] | ||
| Sigma-2 (σ2) | [3H]DTG | 8 | [2][5] | |
| Dopamine (B1211576) D2 Receptor | 1112 | [2] | ||
| Dopamine Transporter (DAT) | > 10,000 | [2] |
Synthesis of this compound
The synthesis of BD-1008 can be achieved through a multi-step process involving the preparation of key intermediates followed by their coupling and final salt formation. The following is a detailed experimental protocol synthesized from available literature.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(2-Chloroethyl)pyrrolidine (B1346828) Hydrochloride
This procedure outlines the synthesis of the key alkylating agent, 1-(2-chloroethyl)pyrrolidine hydrochloride, from pyrrolidine (B122466) and 2-chloroethanol (B45725).
-
Reagents and Materials:
-
Pyrrolidine
-
2-Chloroethanol
-
Toluene
-
Thionyl chloride
-
Anhydrous ethanol (B145695)
-
Reaction flask with reflux condenser and dropping funnel
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
-
-
Procedure:
-
To a reaction flask, add pyrrolidine (2 mol), 2-chloroethanol (1 mol), and toluene.
-
Heat the mixture to reflux and maintain for 3 hours.[2]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.
-
Filter the solid and wash the filter cake with a small amount of toluene.
-
Transfer the filtrate to a clean reaction flask and heat to approximately 75 °C.
-
Slowly add thionyl chloride dropwise to the heated filtrate.
-
After the addition is complete, heat the mixture to reflux for 2 hours.[2]
-
Cool the reaction mixture to room temperature and concentrate it to dryness under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting residue from anhydrous ethanol to yield 1-(2-chloroethyl)pyrrolidine hydrochloride as a white solid.[3]
-
Step 2: Synthesis of N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (BD-1008 free base)
This step involves the N-alkylation of N-[2-(3,4-dichlorophenyl)ethyl]-N-methylamine with the previously synthesized 1-(2-chloroethyl)pyrrolidine.
-
Reagents and Materials:
-
N-[2-(3,4-Dichlorophenyl)ethyl]-N-methylamine
-
1-(2-Chloroethyl)pyrrolidine hydrochloride
-
Potassium carbonate (K2CO3) or other suitable base
-
Acetonitrile (CH3CN) or other suitable solvent
-
Reaction flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)/hexane or other suitable eluent system
-
-
Procedure:
-
To a reaction flask, add N-[2-(3,4-dichlorophenyl)ethyl]-N-methylamine and a suitable solvent such as acetonitrile.
-
Add a base, such as potassium carbonate, to the mixture.
-
Add 1-(2-chloroethyl)pyrrolidine hydrochloride to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure BD-1008 free base.
-
Step 3: Formation of this compound
The final step involves the conversion of the free base to its dihydrobromide salt to improve its stability and solubility.
-
Reagents and Materials:
-
BD-1008 free base
-
Hydrobromic acid (HBr) in a suitable solvent (e.g., ethanol or diethyl ether)
-
Diethyl ether or other non-polar solvent for precipitation
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Drying oven or desiccator
-
-
Procedure:
-
Dissolve the purified BD-1008 free base in a minimal amount of a suitable solvent like ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrobromic acid (2 equivalents) in a suitable solvent dropwise with stirring.
-
A precipitate should form. If not, the addition of a non-polar solvent like diethyl ether can induce precipitation.
-
Continue stirring in the ice bath for a short period to ensure complete precipitation.
-
Collect the solid precipitate by filtration and wash it with a small amount of cold diethyl ether.
-
Dry the resulting white to off-white solid under vacuum or in a desiccator to obtain this compound.
-
Biological Activity and Mechanism of Action
BD-1008 acts as a non-selective antagonist at both σ1 and σ2 receptors.[2] Its antagonism of these receptors leads to a variety of in vitro and in vivo effects, most notably the modulation of dopaminergic systems.
Experimental Protocol: Sigma Receptor Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like BD-1008 for σ1 and σ2 receptors.
-
Materials:
-
Test compound (e.g., BD-1008)
-
Radioligand: --INVALID-LINK---pentazocine for σ1 receptors, [3H]1,3-di-o-tolyl-guanidine ([3H]DTG) for σ2 receptors.
-
Membrane preparation from a tissue rich in sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a known sigma ligand like haloperidol).
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (BD-1008) in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the membrane preparation, and the appropriate radioligand at a concentration near its Kd.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a non-labeled sigma ligand (e.g., 10 µM haloperidol).
-
For the experimental wells, add the different concentrations of the test compound.
-
Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Workflows and Signaling Pathways
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. soeagra.com [soeagra.com]
- 5. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 [chemicalbook.com]
- 6. 1-(2-CHLOROETHYL)-PYRROLIDINE|5050-41-9|lookchem [lookchem.com]
- 7. Synthesis of Bradyrhizose from D-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
The Sigma Receptor Antagonist BD-1008 Dihydrobromide: A Technical Review of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008 dihydrobromide, a non-selective sigma (σ) receptor antagonist, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of substance use disorders and neurological conditions. This technical guide provides an in-depth review of the existing literature on BD-1008, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its implicated signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Data Presentation
The pharmacological profile of BD-1008 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data from the literature, providing a comparative overview of its binding affinities and functional potencies.
Table 1: Receptor Binding Affinities of BD-1008
| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| σ1 Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 2 | [1] |
| σ2 Receptor | [3H]DTG | Guinea Pig Brain Membranes | 8 | [1] |
| Dopamine (B1211576) D2 Receptor | - | - | 1112 | [1] |
| Dopamine Transporter (DAT) | - | - | >10000 | [1] |
Table 2: In Vitro Functional Activity of BD-1008
| Assay | Receptor Subtype(s) | Cell Line/Preparation | Effect | IC50 (µM) | Reference |
| NMDA-activated membrane current | NR1a/NR2A | Xenopus oocytes | Inhibition | 62 | |
| NMDA-activated membrane current | NR1a/NR2B | Xenopus oocytes | Inhibition | 18 | |
| NMDA-activated membrane current | NR1a/NR2C | Xenopus oocytes | Inhibition | 120 |
Table 3: In Vivo Efficacy of BD-1008
| Animal Model | Effect Measured | Agonist/Stimulant | BD-1008 Dose (mg/kg, i.p.) | Outcome | Reference |
| Rat | PRE-084 Self-Administration | PRE-084 | 1-10 | Significant reduction (ED50 = 3.45) | [1] |
| Mouse | Cocaine-Induced Locomotor Activity | Cocaine | 1 | Inhibition (ED50 increased from 6.50 to 11.19 mg/kg) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers seeking to replicate or build upon these findings.
Radioligand Binding Assays for Sigma Receptors
Objective: To determine the binding affinity (Ki) of BD-1008 for σ1 and σ2 receptors.
Materials:
-
Guinea pig brain membranes (prepared as a crude mitochondrial P2 fraction)
-
--INVALID-LINK---Pentazocine (for σ1 receptors)
-
[3H]-1,3-di-o-tolylguanidine ([3H]DTG) (for σ2 receptors, in the presence of a masking concentration of a selective σ1 ligand)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold sucrose (B13894) buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude mitochondrial fraction containing the membranes. Wash the pellet by resuspension and centrifugation.
-
Binding Assay:
-
For σ1 receptor binding, incubate the brain membranes with various concentrations of BD-1008 and a fixed concentration of --INVALID-LINK---pentazocine.
-
For σ2 receptor binding, incubate the brain membranes with various concentrations of BD-1008 and a fixed concentration of [3H]DTG in the presence of a saturating concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma ligand (e.g., haloperidol).
-
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of BD-1008 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of BD-1008 on dopamine release in the nucleus accumbens.
Materials:
-
Male Wistar rats
-
This compound
-
Ditolylguanidine (DTG) (σ receptor agonist)
-
Microdialysis probes
-
Stereotaxic apparatus
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery: Anesthetize the rats and place them in a stereotaxic apparatus. Implant a guide cannula targeting the shell region of the nucleus accumbens. Allow the animals to recover for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer BD-1008 (e.g., 10 mg/kg, i.p.) and, after a specified time, administer the σ receptor agonist DTG. Continue collecting dialysate samples throughout the experiment.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the dopamine concentrations as a percentage of the mean baseline values. Compare the effects of DTG on dopamine release in the presence and absence of BD-1008 pretreatment to determine the antagonistic effect of BD-1008.
Cocaine-Induced Locomotor Activity in Mice
Objective: To assess the effect of BD-1008 on the locomotor stimulatory effects of cocaine.
Materials:
-
Male Swiss Webster mice
-
This compound
-
Cocaine hydrochloride
-
Locomotor activity chambers equipped with photobeam detectors
Procedure:
-
Habituation: Habituate the mice to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on the days preceding the experiment.
-
Drug Administration: On the test day, administer BD-1008 (e.g., 1 mg/kg, i.p.) or vehicle. After a pretreatment time (e.g., 30 minutes), administer cocaine (e.g., 10 mg/kg, i.p.) or saline.
-
Locomotor Activity Measurement: Immediately place the mice in the locomotor activity chambers and record their horizontal activity (e.g., beam breaks) for a specified duration (e.g., 60 minutes).
-
Data Analysis: Analyze the locomotor activity data by calculating the total distance traveled or the number of beam breaks in specific time bins. Compare the locomotor response to cocaine in mice pretreated with BD-1008 versus vehicle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of the σ1 receptor and a general experimental workflow for characterizing a receptor antagonist like BD-1008.
Caption: Proposed Sigma-1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for Antagonist Characterization.
Conclusion
This compound is a potent and non-selective sigma receptor antagonist with a well-documented preclinical profile. Its high affinity for both σ1 and σ2 receptors, coupled with its demonstrated efficacy in attenuating the behavioral effects of drugs of abuse like cocaine, underscores its potential as a lead compound for further investigation. The detailed experimental protocols and the summary of quantitative data provided in this guide are intended to facilitate future research into the therapeutic utility of BD-1008 and other sigma receptor modulators. The elucidation of its precise mechanism of action, particularly its influence on intracellular calcium signaling and neurotransmitter systems, will be crucial in advancing its development from the laboratory to potential clinical applications.
References
BD-1008 Dihydrobromide: A Comprehensive Technical Profile of its Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008 dihydrobromide, chemically known as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide, is a high-affinity ligand for sigma receptors. It is classified as a non-selective sigma receptor antagonist, exhibiting potent binding to both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. This technical guide provides an in-depth analysis of the selectivity profile of BD-1008, presenting quantitative binding data, detailed experimental methodologies, and visualizations of its implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience drug discovery and development.
Data Presentation: Receptor Binding Profile of this compound
The selectivity of a compound is a critical determinant of its therapeutic potential and off-target effects. BD-1008 has been characterized by its high affinity for sigma receptors with markedly lower affinity for a range of other neurotransmitter receptors and transporters. The following tables summarize the available quantitative data on the binding affinity of BD-1008 at various molecular targets.
Table 1: Sigma Receptor Binding Affinity of BD-1008
| Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue Source | Reference |
| Sigma-1 (σ₁) | 2 | --INVALID-LINK---pentazocine | Guinea Pig Brain Membranes | |
| Sigma-2 (σ₂) | 8 | [³H]DTG | Rat Liver Membranes |
Table 2: Selectivity Profile of BD-1008 Against Other Receptors and Transporters
| Receptor/Transporter | Kᵢ (nM) | Comments | Reference |
| Dopamine D2 Receptor | 1112 | Low affinity | |
| Dopamine Transporter (DAT) | > 10,000 | Very low affinity | |
| Adrenergic (α₁, α₂, β) Receptors | > 250-fold lower affinity than for sigma receptors | Specific Ki values not reported | |
| Serotonin Receptors | > 250-fold lower affinity than for sigma receptors | Specific Ki values not reported | |
| Opioid Receptors | > 250-fold lower affinity than for sigma receptors | Specific Ki values not reported | |
| Phencyclidine (PCP) Site of NMDA Receptor | > 250-fold lower affinity than for sigma receptors | Specific Ki values not reported |
Table 3: Functional Activity of BD-1008 at NMDA Receptors
| NMDA Receptor Subunit Combination | IC₅₀ (µM) | Experimental System | Reference |
| NR1a/NR2A | 62 | Xenopus oocytes | |
| NR1a/NR2B | 18 | Xenopus oocytes | |
| NR1a/NR2C | 120 | Xenopus oocytes |
Experimental Protocols
A thorough understanding of the experimental conditions is paramount for the interpretation and replication of scientific findings. This section details the methodologies employed in the key experiments cited in this guide.
Radioligand Binding Assays for Sigma Receptors
Objective: To determine the binding affinity (Kᵢ) of BD-1008 for sigma-1 and sigma-2 receptors.
General Protocol:
-
Tissue Preparation: Guinea pig brain (for σ₁) or rat liver (for σ₂) membranes are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Competitive Binding Assay:
-
A constant concentration of a specific radioligand is used:
-
For σ₁ receptors: --INVALID-LINK---pentazocine.
-
For σ₂ receptors: [³H]1,3-di-o-tolylguanidine ([³H]DTG) in the presence of a masking concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites.
-
-
Increasing concentrations of the unlabeled competitor drug (BD-1008) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., haloperidol).
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
.
Whole-Cell Patch Clamp Electrophysiology for NMDA Receptor Functional Analysis
Objective: To determine the functional antagonist activity (IC₅₀) of BD-1008 on different NMDA receptor subtypes.
General Protocol:
-
Cell Preparation: Xenopus oocytes are injected with cRNAs encoding specific NMDA receptor subunits (e.g., NR1a and NR2A, NR2B, or NR2C) and incubated to allow for receptor expression.
-
Electrophysiological Recording:
-
Whole-cell currents are recorded from the oocytes using a two-electrode voltage-clamp amplifier.
-
The oocyte is held at a constant membrane potential (e.g., -70 mV).
-
-
Drug Application:
-
The NMDA receptor is activated by applying a solution containing glutamate (B1630785) and glycine.
-
Once a stable baseline current is established, increasing concentrations of BD-1008 are co-applied with the agonists.
-
-
Data Acquisition and Analysis:
-
The peak inward current in the presence of different concentrations of BD-1008 is measured and normalized to the control response (in the absence of BD-1008).
-
The IC₅₀ value, the concentration of BD-1008 that causes 50% inhibition of the maximal agonist-induced current, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the experimental investigation and proposed mechanisms of action of BD-1008.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for NMDA Receptor Functional Assay.
Caption: Proposed Sigma-2 Mediated Dopamine Release Modulation.
Caption: BD-1008 Interaction with the NMDA Receptor.
Conclusion
This compound is a potent and selective sigma receptor antagonist with nanomolar affinity for both σ₁ and σ₂ subtypes. Its selectivity profile, characterized by significantly lower affinity for a wide range of other CNS targets, makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of sigma receptors. The functional antagonism of NMDA receptors, albeit at micromolar concentrations, suggests a potential for complex modulatory effects on glutamatergic neurotransmission. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to utilize BD-1008 in their studies and for professionals in the field of drug development exploring the therapeutic potential of sigma receptor modulation. Further research is warranted to fully elucidate the in vivo consequences of its dual sigma receptor antagonism and its interactions with the NMDA receptor complex.
Methodological & Application
Application Notes and Protocols for BD-1008 Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008 dihydrobromide is a potent and nonselective antagonist of sigma receptors, exhibiting high affinity for both the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes.[1][2] Its utility in neuroscience research is primarily centered on its ability to modulate dopaminergic systems and attenuate the behavioral effects of psychostimulants like cocaine.[3] These application notes provide a comprehensive overview of the experimental use of this compound, including detailed protocols for key in vitro and in vivo assays, and a summary of its pharmacological data.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine dihydrobromide |
| Molecular Formula | C₁₅H₂₂Cl₂N₂ · 2HBr |
| Molecular Weight | 463.1 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water |
| Storage | Store at -20°C for long-term storage. |
Data Presentation: Pharmacological Profile of BD-1008
The following tables summarize the quantitative data for this compound from various experimental paradigms.
Table 1: Receptor Binding Affinities (Ki)
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Rat Brain | 2 | [2] |
| Sigma-2 (σ₂) | [³H]DTG | Rat Brain | 8 | [2] |
| Dopamine (B1211576) D2 | Not Specified | Not Specified | 1112 | [2] |
| Dopamine Transporter (DAT) | Not Specified | Not Specified | >10,000 | [2] |
Table 2: In Vitro Functional Assay Data (IC50)
| Assay | Receptor/Channel | Cell Line | IC50 (µM) | Reference |
| NMDA-activated current inhibition | NR1a/NR2A | Xenopus oocytes | 62 | [1] |
| NMDA-activated current inhibition | NR1a/NR2B | Xenopus oocytes | 18 | [1] |
| NMDA-activated current inhibition | NR1a/NR2C | Xenopus oocytes | 120 | [1] |
Table 3: In Vivo Efficacy Data (ED50)
| Model | Effect Measured | Species | Route of Administration | ED50 (mg/kg) | Reference |
| PRE-084 Self-Administration | Reduction in self-administration | Rat | Intraperitoneal (i.p.) | 3.45 | [2] |
| Cocaine-induced Locomotor Activity | Inhibition | Mouse | Not Specified | 1 | [1] |
Experimental Protocols
In Vitro Assays
1. Radioligand Competition Binding Assay for Sigma Receptors
This protocol describes a competition binding assay to determine the affinity (Ki) of BD-1008 for sigma-1 and sigma-2 receptors using a radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of BD-1008 for sigma-1 and sigma-2 receptors.
-
Materials:
-
Test Compound: this compound
-
Radioligand for σ₁: --INVALID-LINK---Pentazocine
-
Radioligand for σ₂: [³H]DTG (1,3-di-o-tolyl-guanidine)
-
Masking agent for σ₂ assay: (+)-Pentazocine (to block σ₁ sites)
-
Membrane Preparation: Rat brain homogenates
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Cell harvester
-
-
Workflow:
Workflow for Radioligand Binding Assay. -
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a non-labeled sigma ligand (for non-specific binding).
-
50 µL of varying concentrations of this compound (typically ranging from 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of radioligand (--INVALID-LINK---Pentazocine for σ₁ or [³H]DTG with (+)-pentazocine for σ₂).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (BD-1008) concentration. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Intracellular Calcium Mobilization Assay
This protocol outlines a method to assess the antagonist properties of BD-1008 on sigma receptor-mediated changes in intracellular calcium.
-
Objective: To determine if BD-1008 can block agonist-induced increases in intracellular calcium.
-
Materials:
-
Test Compound: this compound
-
Sigma Receptor Agonist (e.g., PRE-084 for σ₁)
-
Cell Line expressing sigma receptors (e.g., SH-SY5Y neuroblastoma cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
-
-
Procedure:
-
Cell Culture: Plate cells in 96-well plates and grow to confluence.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.
-
Wash: Gently wash the cells with HBSS to remove excess dye.
-
Antagonist Pre-incubation: Add solutions of BD-1008 at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection: Use the plate reader's injector to add the sigma receptor agonist to the wells.
-
Data Acquisition: Immediately after agonist injection, continuously record the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Compare the agonist-induced calcium response in the presence and absence of BD-1008 to determine its inhibitory effect and calculate the IC50 value.
-
In Vivo Assays
1. Cocaine-Induced Locomotor Activity in Mice
This protocol details the procedure to evaluate the effect of BD-1008 on cocaine-induced hyperlocomotion.
-
Objective: To assess the ability of BD-1008 to attenuate the stimulant effects of cocaine on locomotor activity.
-
Animals: Male Swiss Webster mice.
-
Materials:
-
This compound
-
Cocaine hydrochloride
-
Saline solution (0.9% NaCl)
-
Open-field activity chambers equipped with photobeam sensors
-
-
Workflow:
Workflow for Cocaine-Induced Locomotor Activity Assay. -
Procedure:
-
Acclimation: Habituate the mice to the open-field chambers for a period (e.g., 30-60 minutes) on the day before testing.
-
Pretreatment: On the test day, administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle (saline).
-
Cocaine Administration: After a pretreatment interval (e.g., 15-30 minutes), administer cocaine HCl (e.g., 10-20 mg/kg, i.p.) or saline.
-
Activity Recording: Immediately place the mice into the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set duration (e.g., 60 minutes).
-
Data Analysis: Analyze the locomotor activity data to compare the effects of cocaine in the presence and absence of BD-1008.
-
2. In Vivo Microdialysis for Dopamine Release in the Nucleus Accumbens
This protocol describes the use of in vivo microdialysis to measure the effect of BD-1008 on dopamine release in the nucleus accumbens of freely moving rats.
-
Objective: To determine the effect of BD-1008 on basal and/or stimulated dopamine release in the nucleus accumbens.
-
Animals: Male Sprague-Dawley rats.
-
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Surgical instruments
-
Dental cement
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
-
Procedure:
-
Surgery: Anesthetize the rats and implant a guide cannula stereotaxically into the nucleus accumbens. Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer BD-1008 (e.g., via i.p. injection or through the microdialysis probe) and continue to collect dialysate samples. To study stimulated release, a drug like cocaine can be administered after BD-1008.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and compare the different treatment groups.
-
Signaling Pathways
BD-1008, as a sigma receptor antagonist, is thought to exert its effects by blocking the actions of endogenous or exogenous sigma receptor agonists. The precise signaling pathways of sigma receptors are complex and not fully elucidated, but they are known to modulate various downstream effectors, including ion channels and intracellular signaling cascades. One of the key proposed mechanisms for the effects of BD-1008 on addiction-related behaviors is its ability to antagonize dopamine release in the nucleus accumbens, a critical brain region in the reward pathway.[2] This is believed to occur, at least in part, through the modulation of glutamatergic and other neurotransmitter systems that influence dopaminergic neuron activity.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of sigma receptors in the central nervous system. Its ability to antagonize sigma receptors provides a means to explore their involvement in neurotransmitter release, synaptic plasticity, and behavior. The protocols and data presented here offer a foundation for researchers to design and execute experiments utilizing this compound to further elucidate the complex functions of sigma receptors in health and disease.
References
Application Notes and Protocols for In Vivo Administration of BD-1008 Dihydrobromide in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of BD-1008 dihydrobromide, a non-selective sigma-1 (σ₁) and sigma-2 (σ₂) receptor antagonist, in mouse models. The information compiled herein, including dosage, administration, and experimental protocols, is intended to facilitate the design and execution of preclinical research.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data for the in vivo application of this compound and a closely related analog in rodents.
Table 1: In Vivo Dosage of this compound and a Related Sigma-1 Antagonist
| Compound | Animal Model | Dosage Range | Administration Route | Observed Effects |
| This compound | Rat | 1-10 mg/kg | Intraperitoneal (i.p.) | Dose-dependently blocked PRE-084 (a σ₁ receptor agonist) self-administration.[1] |
| BD-1008 | Mouse | 1 mg/kg | Not specified | Inhibited cocaine-induced locomotor activity. |
| BD 1047 (analog) | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Mimicked the effect of BMY 14802 in altering the pattern of methamphetamine-induced stereotypy.[2] |
Signaling Pathways
BD-1008 acts as an antagonist at sigma-1 receptors, which are chaperone proteins located at the endoplasmic reticulum (ER)-mitochondrion interface. By blocking these receptors, BD-1008 can modulate a variety of downstream signaling pathways implicated in cellular stress responses, neuronal plasticity, and addictive behaviors.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and administration of this compound for in vivo studies in mice, as well as a protocol for a relevant behavioral assessment.
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection or sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1-10 mg/kg) and the weight of the mice, calculate the total mass of the compound needed.
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile tube.
-
Add the required volume of sterile water for injection or saline to achieve the desired final concentration. This compound is soluble in water.
-
Vortex the solution until the compound is completely dissolved.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step is crucial to ensure the sterility of the injectable solution.
-
-
Storage: Store the prepared solution at 4°C for short-term use. For long-term storage, it is recommended to prepare fresh solutions before each experiment.
Protocol 2: Intraperitoneal (IP) Administration in Mice
Materials:
-
Prepared and sterilized this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mouse to minimize stress.
-
Restrain the mouse by scruffing the back of the neck to immobilize the head and body. The mouse's abdomen should be facing upwards.
-
-
Injection Site Identification:
-
Locate the lower right or left quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Wipe the injection site with a gauze pad moistened with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the BD-1008 solution. The injection volume should typically not exceed 10 mL/kg.
-
-
Post-injection Monitoring:
-
Carefully withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Protocol 3: Assessment of Cocaine-Induced Locomotor Activity
This protocol is designed to evaluate the effect of BD-1008 on the hyperlocomotor activity induced by cocaine.
Materials:
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
Prepared this compound solution.
-
Cocaine hydrochloride solution (prepared in sterile saline).
-
Experimental mice.
Experimental Workflow:
Procedure:
-
Habituation:
-
Place individual mice into the open-field chambers and allow them to habituate for 30-60 minutes. This minimizes novelty-induced hyperactivity.
-
-
Pretreatment:
-
After the habituation period, remove the mice from the chambers.
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or the vehicle (sterile saline).
-
Return the mice to their home cages for a pretreatment interval of 15-30 minutes.
-
-
Cocaine Administration and Data Collection:
-
Following the pretreatment interval, administer cocaine hydrochloride (e.g., 10-20 mg/kg, i.p.) or saline.
-
Immediately place the mice back into the open-field chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effects.
-
Compare the locomotor activity between the different treatment groups (Vehicle + Saline, Vehicle + Cocaine, BD-1008 + Saline, BD-1008 + Cocaine) using appropriate statistical methods (e.g., ANOVA).
-
Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Researchers should independently verify the information and protocols provided.
References
Application Notes and Protocols for BD-1008 Dihydrobromide Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of BD-1008 dihydrobromide to rats for research purposes. BD-1008 is a nonselective antagonist of sigma-1 (σ1) and sigma-2 (σ2) receptors, making it a valuable tool for investigating the roles of these receptors in various physiological and pathological processes.
Overview
This compound is a water-soluble compound commonly administered to rats via intraperitoneal (i.p.) injection. As a sigma receptor antagonist, it can be used to study a range of central nervous system functions and disorders, including addiction, pain, and neuroprotection.
Quantitative Data Summary
| Parameter | Value | Species/Strain | Administration Route | Source |
| Receptor Binding Affinity (Ki) | ||||
| σ1 Receptor | 2 nM | Guinea Pig Brain | In vitro | [1] |
| σ2 Receptor | 8 nM | Guinea Pig Brain | In vitro | [1] |
| Effective Dose (ED50) | ||||
| Reduction of PRE-084 (σ1 agonist) self-administration | 3.45 mg/kg | Sprague-Dawley Rat | Intraperitoneal (i.p.) | [2] |
| Effective Dose Range (Behavioral Studies) | 1 - 30 mg/kg | Rat | Intraperitoneal (i.p.) | [2] |
Note: The lack of comprehensive public pharmacokinetic data necessitates careful dose selection and pilot studies to determine the optimal dose for specific experimental paradigms.
Signaling Pathway of BD-1008
BD-1008 acts as an antagonist at sigma-1 (σ1) and sigma-2 (σ2) receptors. The σ1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface (MAM), plays a crucial role in modulating intracellular calcium (Ca2+) signaling. By binding to the σ1 receptor, BD-1008 is thought to prevent the dissociation of the receptor from the binding immunoglobulin protein (BiP), thereby inhibiting its chaperoning activity and downstream signaling cascades. This includes the modulation of inositol (B14025) 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ release from the endoplasmic reticulum, which in turn affects various cellular processes.
BD-1008 antagonism of the Sigma-1 receptor.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile 0.9% saline solution or sterile water for injection
-
Sterile vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. The solubility of this compound in water is 50 mM.[1]
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline or sterile water to the vial.
-
Vortex the solution until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution as recommended by the manufacturer, typically at -20°C for short-term storage.
Intraperitoneal (i.p.) Administration Protocol in Rats
Materials:
-
Prepared sterile this compound solution
-
Appropriate size sterile syringes (e.g., 1 mL)
-
Appropriate size sterile needles (e.g., 23-25 gauge)
-
70% ethanol
-
Gauze pads
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct injection volume based on its body weight and the desired dose (mg/kg).
-
Gently restrain the rat. For a one-person procedure, the rat can be held with its back against the palm of the non-dominant hand, with the thumb and forefinger securing the head. The hind legs can be secured with the remaining fingers.
-
Position the rat so that its head is tilted slightly downwards. This allows the abdominal organs to move away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen. This location avoids the cecum, which is located on the left side, and the urinary bladder in the midline.
-
Clean the injection site with a gauze pad soaked in 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure that no blood or abdominal contents are drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
If no fluid is aspirated, inject the BD-1008 solution smoothly and steadily. The recommended maximum injection volume for rats is typically 5-10 mL/kg.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions following the injection.
Workflow for BD-1008 administration in rats.
Safety Precautions
-
Follow all institutional guidelines for animal care and use.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling the compound and during the injection procedure.
-
Dispose of all sharps and waste in accordance with institutional biosafety regulations.
By adhering to these detailed protocols, researchers can safely and effectively administer this compound to rats to investigate the multifaceted roles of sigma receptors in the central nervous system.
References
Application Notes and Protocols: Preparing BD-1008 Dihydrobromide Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008 dihydrobromide is a potent and selective sigma receptor antagonist, exhibiting high affinity for the sigma-1 (σ1) receptor and moderate selectivity over the sigma-2 (σ2) receptor.[1][2][3][4][5] As a crucial tool in neuroscience and pharmacology research, it is instrumental in studying the roles of sigma receptors in various physiological and pathological processes, including addiction, neurotoxicity, and learning and memory.[1][2][4] Proper preparation of this compound solutions is critical to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for both in vitro and in vivo studies.
Physicochemical and Binding Properties
A summary of the key physicochemical and binding affinity data for this compound is presented in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide | [2][6] |
| CAS Number | 138356-09-9 | [1][2][3][6][7][8] |
| Molecular Formula | C₁₅H₂₂Cl₂N₂ · 2HBr | [2][6] |
| Molecular Weight | 463.08 g/mol | [6] |
| Appearance | Solid | [2] |
| Purity | ≥99% | [2][7] |
Table 2: Binding Affinity of this compound
| Receptor Target | Kᵢ (nM) | Reference |
| Sigma-1 (σ1) | 2 | [1][2][3][5][9] |
| Sigma-2 (σ2) | 8 | [1] |
| Dopamine D2 Receptor | 1112 | [1] |
| Dopamine Transporter (DAT) | >10000 | [1] |
Solubility and Storage
Proper storage and handling of this compound are essential to maintain its stability and activity.
Table 3: Solubility Data for this compound
| Solvent | Solubility | Notes | Reference |
| Water | 50 mM | - | [2][6][8] |
| DMSO | 50 mg/mL (107.97 mM) | Requires sonication; hygroscopic | [1] |
Table 4: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [1][2][9] |
| Stock Solution in DMSO | -80°C | 6 months | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [1] |
Signaling Pathway
BD-1008 acts as an antagonist at sigma-1 receptors. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface that modulates a variety of cellular signaling pathways, including calcium signaling, ion channel activity, and cellular stress responses.[10][11][12][13][14] By blocking the sigma-1 receptor, BD-1008 can inhibit these downstream effects, making it a valuable tool for investigating the therapeutic potential of sigma-1 receptor modulation in various diseases.
Caption: BD-1008 antagonizes the sigma-1 receptor, modulating calcium signaling.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound solutions.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 463.08 g/mol )
-
Anhydrous or newly opened DMSO (Dimethyl sulfoxide)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic bath
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.63 mg of the compound. Calculation: 10 mmol/L * 1 L/1000 mL * 463.08 g/mol * 1000 mg/g = 4.63 mg/mL
-
Dissolution: Add the weighed this compound to a sterile tube. Using a calibrated pipette, add the calculated volume of DMSO. For 4.63 mg, add 1 mL of DMSO.
-
Sonication: Tightly cap the tube and place it in an ultrasonic bath. Sonicate the solution until the compound is completely dissolved.[1] Note that DMSO is hygroscopic and can absorb water, which may affect solubility; therefore, use newly opened or anhydrous DMSO.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or buffer (e.g., DMEM, PBS)
-
Sterile tubes and pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the desired cell culture medium or buffer to achieve the final working concentration.
-
Example for a 10 µM working solution: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the medium/buffer.
-
Calculation: V₁ = (C₂ * V₂) / C₁ = (10 µM * 1000 µL) / 10000 µM = 1 µL
-
-
Mixing: Gently vortex or pipette up and down to ensure thorough mixing.
-
Application: The freshly prepared working solution is now ready for use in cell-based assays. Note that if using water as the solvent for the stock solution, it is recommended to filter and sterilize the working solution with a 0.22 µm filter before use.[1]
Caption: Workflow for preparing this compound solutions.
Protocol 3: Preparation of Dosing Solutions for In Vivo Experiments
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile vials
-
Calibrated analytical balance
-
Vortex mixer and/or ultrasonic bath
-
Syringes and needles
Procedure:
-
Vehicle Selection: Choose a suitable vehicle for administration (e.g., intraperitoneal, intravenous). Sterile saline is commonly used.
-
Calculation of Required Amount: Calculate the total amount of this compound needed based on the desired dose (e.g., mg/kg), the weight of the animals, and the dosing volume.
-
Example: For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg:
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Concentration of dosing solution = 10 mg/kg / 10 mL/kg = 1 mg/mL
-
-
-
Dissolution: Weigh the calculated amount of this compound and dissolve it in the appropriate volume of sterile vehicle. Sonication may be required to aid dissolution.
-
Sterilization: If necessary, filter the final dosing solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility.
-
Administration: The solution is now ready for administration to the animals.
Concluding Remarks
The protocols outlined in these application notes are intended to serve as a comprehensive guide for the preparation of this compound solutions. Adherence to these guidelines will help ensure the consistency and reliability of experimental results. Researchers should always consult the specific product datasheet for their batch of this compound and adhere to all laboratory safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. molnova.com:443 [molnova.com:443]
- 4. BD1008 - Wikipedia [en.wikipedia.org]
- 5. bd 1008 dihydrobromide — TargetMol Chemicals [targetmol.com]
- 6. rndsystems.com [rndsystems.com]
- 7. scbt.com [scbt.com]
- 8. BD 1008 dihydrobromide, delta1-receptor antagonist (CAS 138356-09-9) | Abcam [abcam.com]
- 9. mybiosource.com [mybiosource.com]
- 10. mdpi.com [mdpi.com]
- 11. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 13. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
BD-1008 Dihydrobromide: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] With a high affinity for the σ1 receptor (Ki = 0.34 - 2 nM) and moderate selectivity over the sigma-2 (σ2) receptor, BD-1008 serves as a critical tool for investigating the physiological and pathophysiological roles of sigma receptors.[1][3][4][5] Its utility has been demonstrated in preclinical models of neuropsychiatric disorders, neuropathic pain, and substance use disorders, particularly in attenuating the behavioral effects of cocaine.[6][7] This document provides detailed application notes and protocols for the use of this compound in preclinical research settings.
Physicochemical Properties and Solubility
This compound is the dihydrobromide salt of N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine.
| Property | Value |
| Molecular Formula | C₁₅H₂₂Cl₂N₂ · 2HBr |
| Molecular Weight | 463.08 g/mol |
| Appearance | Solid powder |
| CAS Number | 138356-09-9 |
Proper solubilization is critical for experimental success. The following table summarizes the solubility of this compound in commonly used laboratory solvents.
| Solvent | Solubility | Preparation Notes |
| Water | Up to 50 mM[1][2] or 12.5 mg/mL (26.99 mM)[3] | Sonication may be required to achieve complete dissolution.[3] For cell culture, filter-sterilize the solution. |
| DMSO | 50 mg/mL (107.97 mM)[3] | Sonication is recommended.[3] Due to the hygroscopic nature of DMSO, use a fresh, unopened vial for best results.[3] |
Mechanism of Action: Sigma-1 Receptor Antagonism
The sigma-1 receptor is a ligand-operated chaperone protein that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[8][9][10] Under basal conditions, the σ1 receptor is associated with the binding immunoglobulin protein (BiP), another endoplasmic reticulum chaperone. Upon stimulation by agonist ligands or cellular stress, the σ1 receptor dissociates from BiP and can translocate to other cellular compartments to interact with and modulate the function of various client proteins, including the IP3 receptor, voltage-gated ion channels, and other signaling molecules.[8]
BD-1008, as a σ1 receptor antagonist, binds to the receptor and prevents its dissociation from BiP, thereby inhibiting its chaperone activity and downstream signaling effects. This antagonistic action is the basis for its utility in studying the roles of the σ1 receptor in various physiological and pathological processes.
Figure 1. Simplified signaling pathway of the sigma-1 receptor and the antagonistic action of BD-1008.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is adapted from standard procedures for determining the binding affinity of a test compound for the σ1 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Guinea pig brain membranes (a rich source of σ1 receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove large debris. Pellet the membranes from the supernatant by centrifuging at 20,000 x g for 20 minutes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled σ1 ligand (e.g., haloperidol) for non-specific binding.
-
50 µL of various concentrations of this compound.
-
50 µL of [³H]-(+)-Pentazocine at a final concentration near its Kd.
-
100 µL of the prepared guinea pig brain membranes.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of BD-1008 by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
2. Cell Viability Assay
This protocol can be used to assess the cytotoxic effects of BD-1008 on a cell line of interest. The resazurin-based assay is a common method.
Materials:
-
Cell line of interest (e.g., PC-12, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution
-
Resazurin (B115843) sodium salt solution
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of BD-1008. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Add resazurin solution to each well to a final concentration of approximately 10% of the total volume. Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence of the reduced resazurin (resorufin) using a fluorescence plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence from the media-only wells. Express the results as a percentage of the vehicle-treated control cells.
In Vivo Assays
1. Attenuation of Cocaine-Induced Locomotor Activity
This protocol is designed to evaluate the ability of BD-1008 to block the stimulant effects of cocaine in rodents.
Materials:
-
Male Swiss-Webster mice
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Open-field activity chambers equipped with photobeam detectors
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each mouse in an open-field chamber and allow it to habituate for 30 minutes.
-
Drug Administration:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally - i.p.) or saline vehicle.
-
Return the mice to their home cages.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer cocaine hydrochloride (e.g., 20 mg/kg, i.p.) or saline.
-
-
Behavioral Testing: Immediately after the cocaine injection, place the mice back into the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60 minutes.
-
Data Analysis: Analyze the locomotor activity data using a two-way ANOVA (BD-1008 dose x cocaine treatment) followed by post-hoc tests to determine significant differences between treatment groups.
Figure 2. Experimental workflow for assessing the effect of BD-1008 on cocaine-induced locomotor activity.
2. Cocaine Self-Administration Paradigm
This is a more complex behavioral model to assess the reinforcing properties of cocaine and the potential of BD-1008 to reduce cocaine intake.
Materials:
-
Male Wistar rats with indwelling intravenous catheters
-
Operant conditioning chambers equipped with two levers, a syringe pump, and cue lights
-
Cocaine hydrochloride for intravenous infusion
-
This compound for systemic administration
Procedure:
-
Acquisition of Self-Administration:
-
Train rats to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a light and/or tone cue.
-
Presses on an "inactive" lever have no consequences.
-
Continue training until a stable baseline of responding is achieved.
-
-
BD-1008 Treatment:
-
Once a stable baseline is established, begin pretreatment with this compound (e.g., 1, 3, 10 mg/kg, i.p.) or saline 30 minutes before the self-administration session.
-
Administer different doses of BD-1008 across sessions in a counterbalanced order.
-
-
Testing Session: Allow the rats to self-administer cocaine for a fixed duration (e.g., 2 hours).
-
Data Collection: Record the number of active and inactive lever presses, and the number of cocaine infusions earned.
-
Data Analysis: Analyze the number of infusions as a function of BD-1008 dose using a repeated-measures ANOVA. A significant reduction in cocaine infusions with BD-1008 treatment indicates a decrease in the reinforcing efficacy of cocaine.
Concluding Remarks
This compound is a valuable pharmacological tool for elucidating the role of the sigma-1 receptor in health and disease. The protocols provided herein offer a starting point for researchers to investigate its effects in various in vitro and in vivo models. As with any experimental procedure, it is crucial to optimize conditions and include appropriate controls to ensure the validity and reproducibility of the findings. Proper handling and storage of the compound according to the manufacturer's recommendations are also essential for maintaining its stability and activity.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. labs.penchant.bio [labs.penchant.bio]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cocaine self-administration reinforced on a progressive ratio schedule decreases with continuous d-amphetamine treatment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of BD-1008 Dihydrobromide Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ1) and sigma-2 (σ2) receptors, with a higher affinity for the σ1 receptor.[1][2][3] It is a valuable research tool for investigating the physiological and pathological roles of sigma receptors, which are implicated in a variety of cellular functions and disease processes, including neurotransmission, neuroprotection, and cancer.[1][4][5] Given its potential in preclinical and clinical research, understanding the stability and proper storage of this compound solutions is critical to ensure the accuracy and reproducibility of experimental results.
These application notes provide detailed protocols for the preparation, storage, and stability testing of this compound solutions. The information is based on manufacturer recommendations and established principles of pharmaceutical stability testing as outlined in the International Council for Harmonisation (ICH) guidelines.[6][7]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide |
| Molecular Formula | C₁₅H₂₄Br₂Cl₂N₂ |
| Molecular Weight | 463.08 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (up to 50 mM) and DMSO |
Storage Recommendations
Proper storage is crucial to maintain the integrity of this compound in both its solid form and in solution.
Solid Form
For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is stable for at least four years. For short-term storage (days to weeks), it can be kept at 0-4°C. The compound is stable enough to be shipped at ambient temperature for a few weeks.
Stock Solutions
The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. It is recommended to prepare concentrated stock solutions and store them in small aliquots to minimize freeze-thaw cycles.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Storage Period |
| DMSO | -80°C | up to 6 months |
| -20°C | up to 1 month | |
| Water (sterile) | -80°C | up to 6 months |
| -20°C | up to 1 month |
Note: For aqueous solutions, it is advisable to filter-sterilize the solution before storage.
Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (MW: 463.08 g/mol )
-
Anhydrous DMSO, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.63 mg of the compound.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For a 10 mM solution with 4.63 mg of compound, add 1 mL of DMSO.
-
Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution to prepare working solutions for cell culture experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[8][9]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution.
-
Add the appropriate volume of the 100 µM solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM solution.
-
-
-
Always prepare fresh working solutions from the stock solution for each experiment.
-
Include a vehicle control in your experiments, which contains the same final concentration of DMSO as the drug-treated samples.
Stability Testing Protocol
To ensure the integrity of this compound under various experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to identify potential degradation products and establish a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[10][11][12]
Protocol 3: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid powder and the stock solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light in a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a developed and validated HPLC-UV method. A reverse-phase C18 column is a common starting point. The mobile phase could consist of a gradient of acetonitrile and a buffered aqueous solution.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound in each condition.
-
Assess the peak purity of the parent drug to ensure no co-eluting degradation products.
-
Identify and quantify any significant degradation products.
-
Table 2: Representative Data Table for Forced Degradation Study
| Stress Condition | Time (hours) | BD-1008 Assay (%) | % Degradation | No. of Degradants |
| Control | 0 | 100.0 | 0.0 | 0 |
| 24 | 99.8 | 0.2 | 0 | |
| 0.1 M HCl, 60°C | 4 | 95.2 | 4.8 | 1 |
| 8 | 90.5 | 9.5 | 2 | |
| 24 | 82.1 | 17.9 | 2 | |
| 0.1 M NaOH, 60°C | 4 | 92.3 | 7.7 | 2 |
| 8 | 85.6 | 14.4 | 3 | |
| 24 | 75.4 | 24.6 | 3 | |
| 3% H₂O₂, RT | 4 | 98.1 | 1.9 | 1 |
| 8 | 96.5 | 3.5 | 1 | |
| 24 | 92.8 | 7.2 | 2 | |
| Thermal (80°C) | 48 | 99.5 | 0.5 | 0 |
| Photolytic | - | 97.3 | 2.7 | 1 |
This table is for illustrative purposes. Actual data will need to be generated experimentally.
Visualizations
Sigma-1 Receptor Signaling Pathway
BD-1008 acts as an antagonist at the sigma-1 receptor, which is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface. It modulates several downstream signaling pathways.[13][14][15][16]
Caption: BD-1008 antagonizes the sigma-1 receptor, modulating Ca²⁺ signaling and ion channel activity.
Experimental Workflow for Stability Study
The following diagram illustrates the workflow for conducting a forced degradation study of this compound.
Caption: Workflow for the forced degradation study of this compound solutions.
Safety and Handling
This compound is a potent neuroactive compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the solid compound and its solutions.
-
Handling: Handle the solid powder in a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of the compound and its solutions in accordance with local regulations for chemical waste.
-
Toxicity: The toxicological properties of this compound have not been fully investigated. Avoid contact with skin and eyes, and do not ingest. In case of contact, wash the affected area thoroughly with water.
By following these guidelines for storage, handling, and stability testing, researchers can ensure the quality and reliability of their experimental results when working with this compound.
References
- 1. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-alkyl substituted analogs of the sigma receptor ligand BD1008 and traditional sigma receptor ligands affect cocaine-induced convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformationally restricted analogs of BD1008 and an antisense oligodeoxynucleotide targeting sigma1 receptors produce anti-cocaine effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biopharminternational.com [biopharminternational.com]
- 12. sgs.com [sgs.com]
- 13. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 14. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Microdialysis with BD-1008 Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for in vivo microdialysis experiments using BD-1008 dihydrobromide, a selective sigma-1 (σ1) receptor antagonist. This document outlines the mechanism of action of BD-1008, a comprehensive experimental protocol for its use in rodent microdialysis studies, and summarizes relevant quantitative data.
Introduction to this compound
BD-1008 is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.[1][2] The σ1 receptor is involved in the modulation of intracellular calcium signaling and cellular stress responses.[1][2][3] BD-1008 exhibits a high affinity for the σ1 receptor with a Kᵢ of 2 nM and displays 4-fold selectivity over the sigma-2 (σ2) receptor (Kᵢ of 8 nM).[4] Its ability to antagonize σ1 receptors makes it a valuable tool for investigating the physiological and pathological roles of this receptor in the central nervous system, including its involvement in neuropsychiatric disorders and the effects of substance abuse.[5][6]
Mechanism of Action: Sigma-1 Receptor Signaling
The sigma-1 receptor acts as an intracellular signaling modulator.[1] In its inactive state, it is complexed with the binding immunoglobulin protein (BiP) at the ER.[1] Upon stimulation by agonist ligands or in response to cellular stress, the sigma-1 receptor dissociates from BiP and can translocate to other parts of the cell.[1] It then interacts with and modulates the function of various proteins, including ion channels (such as K+, Na+, and Ca2+ channels) and other receptors like the NMDA receptor.[1][7] By antagonizing the sigma-1 receptor, BD-1008 is thought to prevent these downstream signaling events, thereby altering neuronal excitability and neurotransmitter release.[6][8]
Experimental Protocol: In Vivo Microdialysis in Rodents
This protocol is based on established methodologies for in vivo microdialysis in rats and incorporates specific parameters for the administration of BD-1008.[9][10][11][12][13]
1. Materials and Reagents:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Ketamine/xylazine (B1663881) anesthetic solution
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., MAB 2.14.3 with a 3 mm, 35 kDa cut-off polyethersulphone membrane)[14]
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection for analyte analysis (e.g., dopamine)[15]
2. Animal Preparation and Surgery:
-
Male Wistar rats (250-300g) are anesthetized with a mixture of ketamine (70 mg/kg, i.p.) and xylazine (5 mg/kg, i.p.).[16]
-
The animal is placed in a stereotaxic frame.
-
A guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens shell).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed a recovery period of at least 24-48 hours post-surgery.
3. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with aCSF at a constant flow rate (e.g., 0.5-2 µl/min).[10][14]
-
A stabilization period of at least 1-2 hours is required to obtain a stable baseline of the analyte of interest.
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent degradation of neurotransmitters like dopamine (B1211576).
4. Administration of this compound:
-
BD-1008 is dissolved in saline or aCSF.
-
For systemic administration, BD-1008 can be injected intraperitoneally (i.p.). A study by Garcés-Ramírez et al. (2011) used a dose of 10 mg/kg, i.p.[11]
-
Alternatively, BD-1008 can be administered locally into the brain region of interest via the microdialysis probe (reverse dialysis).[7][17]
-
Following administration, dialysate collection continues for several hours to monitor the effects on analyte levels.
5. Sample Analysis:
-
The concentration of the analyte (e.g., dopamine) in the dialysate samples is quantified using a highly sensitive analytical technique such as HPLC with electrochemical detection.[15]
-
Data are typically expressed as a percentage of the mean baseline concentration.
Quantitative Data Summary
The following tables summarize quantitative data from a representative study investigating the effect of BD-1008 on dopamine levels in the nucleus accumbens of rats.
Table 1: BD-1008 Binding Affinity
| Compound | Receptor | Kᵢ (nM) |
| BD-1008 | Sigma-1 (σ1) | 2 |
| BD-1008 | Sigma-2 (σ2) | 8 |
Data from MedChemExpress product information.[4]
Table 2: Effect of BD-1008 on Extracellular Dopamine Levels
| Treatment | Dose (mg/kg, i.p.) | Maximum Dopamine Change (%) | Time to Maximum Effect (min) |
| BD-1008 | 10 | ~ -20% (non-significant decrease from baseline) | 60-90 |
Data adapted from Garcés-Ramírez et al. (2011). In this study, BD-1008 alone did not significantly alter basal dopamine levels but was used to antagonize the effects of a sigma receptor agonist.[11]
Table 3: Microdialysis Experimental Parameters
| Parameter | Value |
| Animal Model | Male Wistar Rats |
| Target Brain Region | Nucleus Accumbens Shell |
| Perfusion Flow Rate | 1.0 µl/min |
| Sample Collection Interval | 20 min |
| Analyte Measured | Dopamine (DA) |
Parameters are based on typical microdialysis experiments and the study by Garcés-Ramírez et al. (2011).[11]
Visualizations
Caption: Sigma-1 receptor signaling pathway and the antagonistic action of BD-1008.
Caption: Experimental workflow for in vivo microdialysis with BD-1008.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative examination of tissue concentration profiles associated with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labs.penchant.bio [labs.penchant.bio]
- 10. researchgate.net [researchgate.net]
- 11. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 17. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays with BD-1008 Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing BD-1008 dihydrobromide, a selective sigma-1 (σ1) receptor antagonist, in various cell culture assays. The information is intended to guide researchers in investigating the effects of this compound on cell viability, apoptosis, intracellular calcium signaling, and autophagy, with a particular focus on neuroblastoma cell lines.
Introduction
This compound is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. The σ1 receptor is implicated in a multitude of cellular processes, including the regulation of ion channels, intracellular calcium (Ca²⁺) signaling, ER stress, and cell survival pathways.[1][2] As an antagonist, BD-1008 offers a valuable tool to probe the physiological and pathophysiological roles of the σ1 receptor. Its effects have been noted in models of neurological disorders and cancer, where it can influence cell fate and signaling cascades.[3]
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, dihydrobromide |
| Molecular Formula | C₁₅H₂₂Cl₂N₂ · 2HBr |
| Molecular Weight | 463.16 g/mol |
| Binding Affinity (Ki) | σ1 receptor: 2 nMσ2 receptor: 8 nM |
Cell Viability and Cytotoxicity Assays
BD-1008 has been shown to exert antiproliferative effects in certain cancer cell lines. The following protocol is a general guideline for assessing the impact of BD-1008 on the viability of neuroblastoma cell lines such as SK-N-SH and SH-SY5Y.
Data Presentation: Antiproliferative Effects of Sigma-1 Receptor Antagonists
| Cell Line | Compound | Assay | Endpoint | IC50/EC50 (µM) |
| SK-N-SH | PB212 (σ1 antagonist) | Proliferation Assay | Cell Number | 32 ± 4[1] |
| SK-N-SH | CM-572 (σ2 antagonist) | MTT Assay | Cell Viability | ~10-100 |
| SH-SY5Y | Rotenone + S1R Antagonist (PB212) | Cell Viability Assay | % Viability | Neuroprotective effect observed |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of BD-1008 on the metabolic activity of neuroblastoma cells, which is an indicator of cell viability.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-SH, SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BD-1008. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Experimental Workflow for MTT Assay
Workflow for determining cell viability using the MTT assay.
Apoptosis Assays
Sigma-1 receptor antagonists have been demonstrated to induce caspase-dependent apoptosis in tumor cells.[3][5] This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Data Presentation: Induction of Apoptosis by Sigma-1 Receptor Antagonists
Studies have shown that sigma-1 receptor antagonists can increase markers of apoptosis. For instance, in SH-SY5Y cells, the σ1R antagonist NE-100 blocked the anti-apoptotic effect of a σ1R agonist in a model of MPP+ induced toxicity, leading to increased caspase-3 activity.[2] While direct quantitative data for BD-1008 is limited, it is expected to induce a dose-dependent increase in the percentage of apoptotic cells.
| Cell Line | Treatment | Effect on Apoptosis |
| SH-SY5Y | MPP+ + NE-100 (σ1 antagonist) | Increased caspase-3 activity[2] |
| Various Tumor Cells | σ1 antagonists | Induction of caspase-dependent apoptosis[3][5] |
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-SH, SH-SY5Y)
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of BD-1008 (e.g., 10 µM, 25 µM, 50 µM) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway: Sigma-1 Receptor and Apoptosis
BD-1008 antagonism of σ1R can lead to apoptosis.
Intracellular Calcium Imaging
Antagonism of the σ1 receptor can modulate intracellular calcium homeostasis, often leading to an increase in cytosolic calcium levels. This can be visualized and quantified using fluorescent calcium indicators.
Data Presentation: Effect of Sigma-1 Receptor Antagonists on Intracellular Calcium
Studies have demonstrated that various sigma-1 receptor ligands, including BD-1008, can induce a rapid and transient increase in intracellular Ca²⁺ in SK-N-SH neuroblastoma cells.[6] This effect is believed to be mediated through the modulation of IP3 receptor activity at the ER.[1]
| Cell Line | Compound | Effect on Intracellular Ca²⁺ |
| SK-N-SH | BD-1008 | Immediate, dose-dependent, transient rise[6] |
| SK-N-SH | PB212 (σ1 antagonist) | Reduces IP3R-mediated Ca²⁺ release[1] |
Experimental Protocol: Fura-2 AM Calcium Imaging
Materials:
-
Neuroblastoma cells (e.g., SK-N-SH) grown on glass coverslips
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM (calcium indicator)
-
Pluronic F-127
-
This compound
-
Fluorescence microscopy system equipped for ratiometric imaging
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere and grow to 50-70% confluency.
-
Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with HBSS to remove excess dye.
-
Imaging: Mount the coverslip onto the microscope stage. Perfuse the cells with HBSS.
-
Acquire baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulation: Add BD-1008 (e.g., 10-100 µM) to the perfusion solution and record the changes in fluorescence intensity over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.
Workflow for Calcium Imaging
Workflow for measuring intracellular calcium changes.
Autophagy Assays
The σ1 receptor is involved in the regulation of ER stress and the unfolded protein response (UPR), which are closely linked to autophagy. Antagonizing the σ1 receptor may therefore modulate autophagic processes.
Data Presentation: Sigma-1 Receptor and Autophagy Markers
Mutations in the sigma-1 receptor in SH-SY5Y cells have been shown to increase the expression of autophagy markers such as LC3B, Lamp1, ATG7, and Beclin-1, while decreasing p62 levels.[7] This suggests that inhibition of σ1R function can induce autophagy.
| Cell Line | Condition | Effect on Autophagy Markers |
| SH-SY5Y | σ1R mutation | Increased LC3B, Lamp1, ATG7, Beclin-1; Decreased p62[7] |
Experimental Protocol: Western Blot for LC3-I/II
The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation. This protocol details the detection of this conversion by Western blotting.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibody against LC3 (to detect both LC3-I and LC3-II)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with BD-1008 at desired concentrations (e.g., 10-50 µM) for various time points (e.g., 6, 12, 24 hours). Include positive (e.g., starvation, rapamycin) and negative controls.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates an induction of autophagy.
Signaling Pathway: Sigma-1 Receptor and Autophagy
BD-1008 may induce autophagy via ER stress pathways.
Disclaimer
These protocols are intended as a general guide. Optimal conditions, including cell density, compound concentrations, and incubation times, may vary depending on the specific cell line and experimental setup. It is recommended to perform preliminary experiments to determine the optimal parameters for your system. This compound is for research use only.
References
- 1. The sigma-1 receptor antagonist PB212 reduces the Ca²⁺-release through the inositol (1, 4, 5)-trisphosphate receptor in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma1 Receptor Inhibits TRPC1-Mediated Ca2+ Entry That Promotes Dopaminergic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SIGMAR1 targets AMPK/ULK1 pathway to inhibit SH-SY5Y cell apoptosis by regulating endoplasmic reticulum stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal (i.p.) Injection of BD-1008 Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008 dihydrobromide is a potent and non-selective antagonist of sigma receptors, exhibiting high affinity for both sigma-1 (σ1) and sigma-2 (σ2) subtypes.[1] Its ability to modulate various signaling pathways makes it a valuable tool in neuroscience research, particularly in studies related to neuropsychiatric disorders, pain, and substance abuse. This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of this compound in preclinical research settings.
Mechanism of Action
BD-1008 acts as an antagonist at sigma-1 and sigma-2 receptors. These receptors are intracellular chaperones, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).
-
Sigma-1 Receptor Antagonism: The sigma-1 receptor is a ligand-operated chaperone protein that modulates calcium signaling between the ER and mitochondria, regulates ion channels, and influences the activity of various G-protein coupled receptors.[2] By antagonizing the sigma-1 receptor, BD-1008 can inhibit these downstream effects.
-
Sigma-2 Receptor Antagonism: The sigma-2 receptor, recently identified as transmembrane protein 97 (TMEM97), is also involved in intracellular signaling and cholesterol homeostasis.[3] Antagonism of the sigma-2 receptor by BD-1008 contributes to its overall pharmacological profile, including its effects on cell proliferation and neuronal signaling.[3][4]
Data Presentation
Binding Affinity and Potency of this compound
| Target | Parameter | Value | Species | Reference |
| Sigma-1 Receptor | Kᵢ | 2 nM | Guinea Pig Brain | [1] |
| Sigma-2 Receptor | Kᵢ | 8 nM | Guinea Pig Brain | [1] |
| Dopamine D2 Receptor | Kᵢ | 1112 nM | - | [1] |
| Dopamine Transporter (DAT) | Kᵢ | >10000 nM | - | [1] |
| PRE-084 Self-Administration | ED₅₀ | 3.45 mg/kg (i.p.) | Rat | [1] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals to be injected. A common dose range for in vivo studies is 1-10 mg/kg.[1]
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile isotonic saline to the tube to achieve the desired final concentration. This compound is soluble in water-based vehicles. While sterile water can be used, sterile saline is a common and physiologically compatible vehicle for intraperitoneal injections.[5]
-
Vortex the solution until the this compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial or a new sterile syringe. This step is crucial to prevent infection.
-
Store the prepared solution at 4°C for short-term use (within 24 hours). For longer-term storage, aliquots can be stored at -20°C.[1]
Intraperitoneal Injection Protocol (Mouse Model)
Materials:
-
Prepared sterile this compound solution
-
Appropriate animal restraint device
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) wipes
-
Animal scale
Procedure:
-
Weigh the mouse to accurately determine the injection volume. The typical injection volume for mice is 5-10 mL/kg.
-
Gently restrain the mouse . One common method is to scruff the mouse by grasping the loose skin over the shoulders and neck.
-
Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
Locate the injection site . The preferred site is the lower right abdominal quadrant to avoid the cecum.
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle with the bevel facing up at a 15-20 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.
-
Aspirate gently by pulling back slightly on the syringe plunger to ensure that the needle has not entered a blood vessel or an internal organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions following the injection.
Visualizations
Signaling Pathway of this compound Antagonism
Caption: BD-1008 antagonizes sigma-1 and sigma-2 receptors at the MAM.
Experimental Workflow for In Vivo Study
References
Application Notes and Protocols for BD-1008 Dihydrobromide in In Vivo Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling.[2] Its role in the pathophysiology of neuropsychiatric disorders, including addiction, has made it a significant target for therapeutic development.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo self-administration studies, a gold-standard preclinical model for assessing the abuse potential and therapeutic efficacy of novel compounds.
Mechanism of Action: Sigma-1 Receptor Antagonism
BD-1008 exhibits high affinity for the sigma-1 receptor, acting as an antagonist. The sigma-1 receptor is a ligand-operated chaperone protein that, under basal conditions, is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum (ER). Upon stimulation by agonist ligands or cellular stress, the sigma-1 receptor dissociates from BiP and can translocate to other areas of the cell, where it modulates the function of various effector proteins, including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and G-protein coupled receptors (e.g., dopamine (B1211576) and opioid receptors).[2][3] By antagonizing the sigma-1 receptor, BD-1008 is thought to prevent these downstream signaling events, thereby influencing neuronal excitability and plasticity, which are key processes in the development and maintenance of addiction.
Data Presentation: Efficacy of BD-1008 in Modulating Drug Self-Administration
The following table summarizes the effects of this compound on cocaine self-administration in rats, as described in the literature. It is important to note that selective sigma-1 receptor antagonists, including BD-1008, have been found to have no significant effect on cocaine self-administration when administered alone. However, when co-administered with a dopamine transporter (DAT) inhibitor, BD-1008 produces a dose-dependent reduction in cocaine-maintained responding.
| Pre-treatment Agent(s) | BD-1008 Dose (mg/kg, i.p.) | Effect on Cocaine Self-Administration | Animal Model | Reference |
| BD-1008 alone | Not specified | No significant effect | Rats | Hiranita et al., 2010 (as cited in[1]) |
| WIN 35,428 (0.1 mg/kg) + BD-1008 | Dose-dependent | Decreased responding maintained by cocaine | Rats | Hiranita et al., 2010 (as cited in[1]) |
Note: This table is a qualitative summary based on available literature. For precise quantitative data, including specific doses and statistical analysis, please refer to the full-text publication.
Experimental Protocols
Protocol 1: Intravenous Catheter Implantation Surgery
This protocol describes the surgical procedure for implanting a chronic indwelling intravenous catheter in the jugular vein of a rat, a prerequisite for intravenous self-administration studies.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors)
-
Intravenous catheter
-
Suture material
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesic
-
Heparinized saline
-
Antibiotic solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic regimen. Shave and sterilize the surgical area on the ventral neck and the dorsal back between the scapulae.
-
Incision: Make a small incision over the right jugular vein. Bluntly dissect the surrounding tissue to expose the vein.
-
Catheter Insertion: Carefully insert the catheter into the jugular vein, advancing it until the tip is near the entrance of the right atrium.
-
Securing the Catheter: Secure the catheter to the vein using suture material.
-
Subcutaneous Tunneling: Tunnel the external portion of the catheter subcutaneously to an exit incision on the back of the animal.
-
Exteriorization and Securing: Exteriorize the catheter and secure it to the underlying muscle tissue.
-
Wound Closure: Close all incisions with sutures.
-
Post-operative Care: Administer an analgesic and flush the catheter with heparinized saline to maintain patency. Administer antibiotics as required. Allow the animal to recover for at least 5-7 days before commencing behavioral experiments.
Protocol 2: Intravenous Self-Administration Procedure
This protocol outlines the steps for conducting an intravenous self-administration experiment to assess the effect of BD-1008 on drug-seeking behavior.
Materials:
-
Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump
-
Drug solution for self-administration (e.g., cocaine hydrochloride)
-
This compound solution
-
Vehicle solution
-
Tether and swivel system
-
Data acquisition software
Procedure:
-
Acclimation and Training:
-
Habituate the catheterized rats to the operant chambers.
-
Train the rats to press a designated "active" lever to receive an intravenous infusion of the drug of abuse (e.g., cocaine). The other lever is designated as "inactive" and has no programmed consequences.
-
Each infusion is typically paired with a discrete cue, such as the illumination of a stimulus light.
-
Continue training until a stable baseline of responding is achieved.
-
-
BD-1008 Pre-treatment:
-
On test days, pre-treat the animals with an intraperitoneal (i.p.) injection of either vehicle or a specific dose of this compound at a designated time before the self-administration session (e.g., 30 minutes).
-
-
Self-Administration Session:
-
Place the rats in the operant chambers and connect their catheters to the infusion pumps via a tether and swivel system.
-
Allow the rats to self-administer the drug for a set duration (e.g., 2 hours).
-
Record the number of active and inactive lever presses.
-
-
Data Analysis:
-
Analyze the data to determine the effect of BD-1008 pre-treatment on the number of drug infusions earned and the pattern of responding.
-
Compare the results between the vehicle-treated and BD-1008-treated groups using appropriate statistical methods (e.g., ANOVA).
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo self-administration studies with BD-1008.
Caption: Proposed signaling pathway of BD-1008 at the sigma-1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactive Effects of µ-Opioid and Adrenergic-α2 Receptor Agonists in Rats: Pharmacological Investigation of the Primary Kratom Alkaloid Mitragynine and Its Metabolite 7-Hydroxymitragynine - PMC [pmc.ncbi.nlm.nih.gov]
Titrating BD-1008 Dihydrobromide for Optimal Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008 dihydrobromide is a potent and selective, non-opioid antagonist for sigma-1 (σ1) and sigma-2 (σ2) receptors, demonstrating a higher affinity for the σ1 subtype.[1] With reported Ki values of approximately 2 nM for σ1 and 8 nM for σ2 receptors, this compound serves as a critical tool in neuroscience and cancer research to investigate the roles of these receptors in various physiological and pathological processes.[2][3] Proper titration to determine the optimal concentration of BD-1008 is paramount to ensure specific antagonism at sigma receptors while avoiding off-target effects. These application notes provide detailed protocols for determining the optimal concentration of BD-1008 for in vitro and in vivo studies.
Data Presentation
Quantitative Data Summary
The following tables summarize the binding affinities and effective concentrations of this compound from various studies. This data provides a starting point for designing titration experiments.
Table 1: Binding Affinity (Ki) of this compound
| Receptor Subtype | Reported Ki (nM) | Reference |
| Sigma-1 (σ1) | 2 | [1][4] |
| Sigma-1 (σ1) | 0.34 | |
| Sigma-2 (σ2) | 8 | [2] |
Note: Ki values can vary depending on the radioligand and experimental conditions used.
Table 2: Inhibitory and Effective Concentrations (IC50/ED50) of this compound
| Assay Type | Cell Line/Model | Parameter | Concentration | Reference |
| NMDA Receptor Inhibition | Xenopus oocytes (co-expressing NR1a/NR2A) | IC50 | 62 µM | [2] |
| NMDA Receptor Inhibition | Xenopus oocytes (co-expressing NR1a/NR2B) | IC50 | 18 µM | [2] |
| NMDA Receptor Inhibition | Xenopus oocytes (co-expressing NR1a/NR2C) | IC50 | 120 µM | [2] |
| Cocaine-induced Locomotor Activity | Mice | ED50 | 11.19 mg/kg (increase from 6.50 mg/kg) | [2] |
| Antagonism of DTG-induced Dopamine (B1211576) Release | Rat Nucleus Accumbens | Effective Dose | 10 mg/kg (IP) | [5] |
| Attenuation of Cocaine-induced Convulsions | Mice | Effective Dose | Pretreatment with various analogs | [6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Sigma-2 Receptor (TMEM97) Signaling Pathway.
Caption: Experimental Workflow for Titrating BD-1008.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in water (up to 50 mM) and DMSO (up to 50 mM).[1][3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or water.
-
Stock Concentration: Prepare a 10 mM stock solution. For example, to make 1 ml of a 10 mM stock solution, dissolve 4.63 mg of this compound (MW: 463.08 g/mol ) in 1 ml of DMSO or sterile water.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.
Protocol 2: In Vitro Titration to Determine Optimal Concentration
This protocol outlines a general strategy for determining the optimal concentration of BD-1008 in a cell-based assay. The specific readout will depend on the biological question being addressed.
A. Initial Dose-Response and Cytotoxicity Assessment
-
Cell Seeding: Plate cells at a density appropriate for your specific cell line and assay format (e.g., 96-well plate). Allow cells to adhere and reach the desired confluency (typically 24 hours).
-
Serial Dilutions: Prepare a series of dilutions of BD-1008 in your cell culture medium. A broad range is recommended for the initial experiment, for example, from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 5 µM, 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest BD-1008 concentration).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of BD-1008 or vehicle.
-
Incubation: The incubation time will be experiment-dependent. For initial cytotoxicity assessment, a 24 to 72-hour incubation is common.
-
Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT, XTT, or LDH release assay.
-
Data Analysis: Plot cell viability (%) against the log of the BD-1008 concentration to determine the concentration at which it becomes cytotoxic. This will define the upper limit for your functional assays.
B. Functional Antagonism Assay
This example describes a calcium flux assay, a common functional readout for sigma receptor activity.
-
Cell Seeding and Dye Loading: Plate cells as described above. Prior to the assay, load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Pre-incubation with BD-1008: Prepare serial dilutions of BD-1008 in an appropriate assay buffer. A narrower, non-toxic concentration range determined from the cytotoxicity assay should be used (e.g., 1 nM to 1 µM). Pre-incubate the cells with the BD-1008 dilutions for a short period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Prepare a solution of a known sigma receptor agonist (e.g., (+)-Pentazocine for σ1 or DTG for σ1/σ2) at a concentration that elicits a submaximal response (EC80 is often used).
-
Measurement: Use a plate reader capable of measuring fluorescence to record the baseline fluorescence. Then, add the sigma receptor agonist to all wells (except for negative controls) and immediately begin recording the change in fluorescence over time.
-
Data Analysis: Calculate the inhibitory effect of BD-1008 at each concentration by comparing the agonist-induced response in the presence and absence of the antagonist. Plot the percent inhibition against the log of the BD-1008 concentration and fit the data to a dose-response curve to determine the IC50 value.
Controls for In Vitro Assays:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve BD-1008.
-
Untreated Control: Cells in culture medium alone.
-
Positive Control (for antagonism): Cells treated with the sigma receptor agonist alone.
-
Positive Control (for antagonism validation): Pre-treatment with a known, well-characterized sigma receptor antagonist.
Protocol 3: Guidance for In Vivo Studies
Determining the optimal in vivo dose requires a dose-escalation study.
-
Literature Review: Start by reviewing published studies that have used BD-1008 in similar animal models to get a starting dose range. Doses ranging from 1 mg/kg to 30 mg/kg have been reported.[3]
-
Dose Formulation: this compound is soluble in saline. Ensure the formulation is sterile for injection.
-
Dose-Escalation Study:
-
Begin with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups of animals (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg).
-
Administer BD-1008 via the desired route (e.g., intraperitoneal, intravenous).
-
Monitor the animals for any signs of toxicity or adverse effects.
-
At each dose, measure the desired biological endpoint (e.g., behavioral response, tissue biomarker).
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, collect blood or tissue samples at various time points to determine the pharmacokinetic profile of BD-1008. Correlate the drug concentration with the observed pharmacological effect to establish a PK/PD relationship.
-
Selection of Optimal Dose: The optimal dose will be the one that produces the desired therapeutic effect with minimal to no toxicity.
Controls for In Vivo Studies:
-
Vehicle Control: Animals receiving an injection of the vehicle solution (e.g., sterile saline).
-
Positive Control: Animals treated with a known effective drug for the specific model being studied.
Conclusion
The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively titrate this compound and determine its optimal concentration for their specific experimental needs. By carefully performing dose-response experiments, assessing cytotoxicity, and utilizing appropriate functional assays, investigators can confidently employ BD-1008 as a selective antagonist to elucidate the multifaceted roles of sigma-1 and sigma-2 receptors in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Sigma receptor agonists: receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BD-1008 Dihydrobromide in Locomotor Activity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ1) receptor, with a Ki value of 2 nM. It exhibits a 4-fold selectivity over the sigma-2 (σ2) receptor (Ki of 8 nM)[1]. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of various neurotransmitter systems, including the dopaminergic and glutamatergic pathways. Due to its role in neuronal signaling, the sigma-1 receptor is a target of interest for various neurological and psychiatric disorders. Locomotor activity testing, often conducted using an open field test, is a fundamental behavioral assay to assess the effects of novel compounds on general activity, exploration, and anxiety-like behavior in preclinical animal models. These application notes provide a comprehensive overview of the use of this compound in locomotor activity testing, including its effects, proposed mechanisms of action, and detailed experimental protocols.
Data Presentation
While direct dose-response data for the effect of this compound on spontaneous locomotor activity is limited in publicly available literature, studies on its analog, BD-1063, and the effects of BD-1008 in combination with psychostimulants provide valuable insights into its pharmacological profile.
Table 1: Effect of the Sigma-1 Receptor Antagonist BD-1063 on Spontaneous Locomotor Activity in Mice
| Compound | Dose (mg/kg) | Animal Model | Administration Route | Effect on Locomotor Activity | Reference |
| BD-1063 | 7.5 | Male C57BL/6J mice | i.p. | No significant effect on total beam breaks or activity over time | [1] |
Table 2: Attenuation of Psychostimulant-Induced Hyperlocomotion by Sigma-1 Receptor Antagonists
| Sigma-1 Antagonist | Psychostimulant | Animal Model | Effect | Reference |
| BD-1047 | Methamphetamine | Mice | Blocked hyperlocomotion | [2] |
| Various | Cocaine | Mice | Blocked hyperlocomotion and sensitization | [2] |
Note: BD-1047 is another analog of BD-1008.
Experimental Protocols
The following is a detailed protocol for assessing the effect of this compound on spontaneous locomotor activity in mice using the open field test. This protocol is a composite based on standard methodologies and may require optimization for specific experimental conditions.[3][4][5]
Open Field Test Protocol
1. Objective:
To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior in mice.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline)
-
Male C57BL/6 mice (8-12 weeks old)
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm, made of non-reflective material)[6][7]
-
Video tracking software (e.g., ANY-maze, EthoVision)
-
Standard laboratory equipment (syringes, needles, beakers, etc.)
3. Procedure:
a. Animal Acclimation:
- House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
- Allow at least one week of acclimation to the housing facility before the experiment.
- On the day of the experiment, transport the mice to the testing room at least 30-60 minutes before the start of the test to acclimate to the new environment.[3]
b. Drug Preparation and Administration:
- Dissolve this compound in the chosen vehicle (e.g., 0.9% saline) to the desired concentrations.
- Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
- Conduct the open field test 15-30 minutes after injection, or based on the known pharmacokinetics of the compound.
c. Open Field Testing:
- Place each mouse individually into the center of the open field arena.
- Allow the mouse to explore the arena freely for a predetermined duration (e.g., 15-30 minutes).[4]
- Record the session using a video camera mounted above the arena.
- Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
d. Data Analysis:
- Use the video tracking software to analyze the following parameters:
- Total distance traveled: A measure of overall locomotor activity.
- Time spent in the center zone vs. periphery: The center zone is typically defined as the central 25% of the arena. A lower percentage of time in the center can be indicative of anxiety-like behavior.
- Rearing frequency: Number of times the mouse stands on its hind legs, an exploratory behavior.
- Ambulatory time vs. resting time: The duration the mouse is in motion versus stationary.
- Velocity: The speed of movement.
4. Statistical Analysis:
-
Compare the data from the different treatment groups (vehicle vs. BD-1008 doses) using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Experimental Workflow
Caption: Workflow for locomotor activity testing with BD-1008.
Proposed Signaling Pathway
The exact signaling pathway by which sigma-1 receptor antagonism by this compound influences locomotor activity is not fully elucidated. However, based on the known interactions of sigma-1 receptors with dopaminergic and glutamatergic systems, a plausible mechanism can be proposed. Sigma-1 receptors are known to modulate the function of N-methyl-D-aspartate (NMDA) receptors and influence dopamine (B1211576) release.[8][9][10]
Caption: Proposed signaling pathway for BD-1008 in locomotor control.
Discussion and Conclusion
This compound, as a selective sigma-1 receptor antagonist, is a valuable tool for investigating the role of this receptor in locomotor activity. While evidence suggests that sigma-1 receptor antagonists, including analogs of BD-1008, may not significantly alter spontaneous locomotor activity on their own at certain doses, they have been shown to effectively attenuate the hyperlocomotion induced by psychostimulants.[1][2] This suggests that the sigma-1 receptor may play a more prominent role in modulating stimulated, rather than baseline, motor activity.
The proposed mechanism of action involves the modulation of key neurotransmitter systems, particularly the glutamatergic (via NMDA receptors) and dopaminergic systems, which are critical for the regulation of movement. Antagonism of the sigma-1 receptor by BD-1008 likely alters the intricate balance of these systems, leading to the observed behavioral outcomes.
Researchers utilizing BD-1008 in locomotor activity studies should carefully consider the dose, administration route, and timing of the behavioral test. The provided protocol offers a solid foundation for such experiments, but specific parameters may need to be optimized. Future research should aim to establish a clear dose-response curve for BD-1008 on spontaneous locomotor activity to further elucidate its pharmacological profile.
References
- 1. Antagonism of Sigma-1 receptor blocks heavy alcohol drinking and associated hyperalgesia in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subsecond Analysis of Locomotor Activity in Parkinsonian Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. Interactions between glutamate, dopamine, and the neuronal signature of response inhibition in the human striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chronic vs. Acute Administration of BD-1008 Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008 is a selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] It displays a high affinity for the σ1 receptor and a lower affinity for the σ2 receptor.[1][2] This document provides detailed application notes and protocols for the acute and chronic administration of BD-1008 dihydrobromide in preclinical research, with a focus on its effects on behavior, neurochemistry, and cellular signaling. Understanding the differential outcomes of acute versus chronic administration is crucial for elucidating the therapeutic potential and underlying mechanisms of σ1 receptor antagonism.
Data Presentation
Table 1: Receptor Binding Affinity of BD-1008
| Receptor Subtype | Binding Affinity (Ki) |
| Sigma-1 (σ1) | ~2 nM |
| Sigma-2 (σ2) | ~8 nM |
| Dopamine (B1211576) D2 | >1000 nM[2] |
Table 2: Comparative Effects of Acute vs. Chronic BD-1008 Administration (Rodent Models)
| Parameter | Acute Administration | Chronic Administration (Inferred from σ1R antagonist studies) |
| Behavior | ||
| Locomotor Activity | Attenuation of cocaine-induced hyperlocomotion.[3] | Potential for depressive-like behaviors (increased immobility in forced swim and tail suspension tests).[4][5] |
| Anxiety | Limited data available; may depend on the model.[6][7][8][9] | Potential for anxiogenic or anxiolytic effects depending on the test and duration. |
| Nociception | Attenuation of neuropathic and inflammatory pain.[10][11] | Sustained anti-allodynic and anti-hyperalgesic effects without tolerance development.[12] |
| Drug Self-Administration | No significant effect on cocaine self-administration.[13] | May reduce the reinforcing effects of certain drugs. |
| Neurochemistry | ||
| Dopamine Release (Nucleus Accumbens) | Modest decrease in basal dopamine levels.[14] Antagonizes σ2 receptor-mediated dopamine release.[15] | Potential for long-term alterations in dopaminergic tone. |
| Cellular/Molecular | ||
| Sigma-1 Receptor Expression | No immediate change. | Potential for receptor upregulation or downregulation with prolonged blockade.[2] |
| GABA-A Receptor Expression | No immediate change. | Decreased surface expression of GABA-A receptor subunits (α1, α2, β2, β3) in the nucleus accumbens.[5] |
| Protein Kinase C (PKC) Phosphorylation | No immediate change. | Reduced PKC phosphorylation in the nucleus accumbens.[4][5] |
| Synaptic Plasticity | Limited data available. | Impaired long-term depression (LTD) in the nucleus accumbens.[5] |
Experimental Protocols
Protocol 1: Acute Administration of BD-1008 for Behavioral Testing (Mouse Model)
Objective: To assess the acute effects of BD-1008 on a specific behavioral paradigm (e.g., cocaine-induced hyperlocomotion).
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., sterile saline or 5% DMSO in saline)
-
Experimental animals (e.g., adult male C57BL/6 mice)
-
Behavioral testing apparatus (e.g., open field arena)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 1-3 mg/mL for a 10-30 mg/kg dose in a 10 mL/kg injection volume). Ensure complete dissolution. Prepare a vehicle-only solution for the control group.
-
Animal Habituation: Acclimate the mice to the behavioral testing room for at least 1 hour before the experiment. Habituate the animals to the testing apparatus for a defined period (e.g., 30 minutes) on the day before the experiment.
-
Administration:
-
Administer BD-1008 solution (e.g., 10, 20, or 30 mg/kg, i.p.) or vehicle to the mice.
-
The timing of administration relative to the behavioral test will depend on the specific research question and the known pharmacokinetics of BD-1008. A common pre-treatment time is 30 minutes.
-
-
Behavioral Testing:
-
Following the pre-treatment period, introduce the mice to the testing apparatus.
-
If assessing the effect on drug-induced behavior, administer the stimulating agent (e.g., cocaine, 15 mg/kg, i.p.) at the appropriate time point after BD-1008 administration.
-
Record the behavioral parameters of interest (e.g., distance traveled, rearing frequency, stereotypy) for a defined duration (e.g., 60 minutes) using automated tracking software.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of BD-1008 with the vehicle control group.
Protocol 2: Chronic Administration of a Sigma-1 Receptor Antagonist via Osmotic Minipumps (Rat Model)
Objective: To investigate the long-term effects of continuous σ1 receptor antagonism on behavior and neurochemistry. This protocol is adapted from studies using other σ1 receptor antagonists and can be applied to BD-1008.[16][17]
Materials:
-
This compound
-
Vehicle suitable for osmotic pumps (e.g., sterile saline, polyethylene (B3416737) glycol)
-
Osmotic minipumps (e.g., Alzet osmotic pumps, select model based on desired duration and flow rate)[18][19][20]
-
Surgical instruments for implantation
-
Anesthesia and analgesics for surgery
-
Experimental animals (e.g., adult male Sprague-Dawley rats)
Procedure:
-
Pump Preparation:
-
Under sterile conditions, fill the osmotic minipumps with the BD-1008 solution or vehicle according to the manufacturer's instructions. The concentration of BD-1008 will depend on the pump's flow rate and the desired daily dose (e.g., 10 mg/kg/day).
-
Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate and consistent delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and sterilize the surgical area (typically the back, between the scapulae).
-
Make a small subcutaneous incision and create a pocket for the pump.
-
Insert the primed osmotic minipump into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
Administer post-operative analgesics as required.
-
-
Post-Operative Care: Monitor the animals daily for signs of pain, distress, or infection at the surgical site. Allow for a recovery period of at least 24-48 hours before commencing behavioral testing.
-
Chronic Treatment Period: The pumps will continuously deliver BD-1008 for the specified duration (e.g., 7, 14, or 28 days).
-
Behavioral and Neurochemical Assessment:
-
At the end of the treatment period, or at specified time points during treatment, conduct behavioral tests (e.g., forced swim test, elevated plus maze, open field test).
-
Following the final behavioral assessment, animals can be euthanized for neurochemical or molecular analysis (e.g., receptor binding assays, Western blotting, qPCR) of specific brain regions.
-
-
Data Analysis: Compare the data from the BD-1008 treated group with the vehicle-treated control group using appropriate statistical methods.
Mandatory Visualizations
Caption: Contrasting workflows of acute and chronic BD-1008 administration.
References
- 1. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Repeated inhibition of sigma-1 receptor suppresses GABAA receptor expression and long-term depression in the nucleus accumbens leading to depressive-like behaviors [frontiersin.org]
- 5. Repeated inhibition of sigma-1 receptor suppresses GABAA receptor expression and long-term depression in the nucleus accumbens leading to depressive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic Effects of Repeated Cannabidiol Treatment in Teenagers With Social Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intervention mechanism of repeated oral GABA administration on anxiety-like behaviors induced by emotional stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single cannabidiol administration affects anxiety-, obsessive compulsive-, object memory-, and attention-like behaviors in mice in a sex and concentration dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Different Anxiety Levels on the Behavioral Patternings Investigated through T-pattern Analysis in Wistar Rats Tested in the Hole-Board Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Editorial: Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor modulates neuroinflammation associated with mechanical hypersensitivity and opioid tolerance in a mouse model of osteoarthritis pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chronic infusion of PCP via osmotic mini-pumps: a new rodent model of cognitive deficit in schizophrenia characterized by impaired attentional set-shifting (ID/ED) performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. rwdstco.com [rwdstco.com]
- 19. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 20. noblelifesci.com [noblelifesci.com]
BD-1008 Dihydrobromide: A Pharmacological Tool for Investigating Sigma-1 Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] Its utility as a pharmacological tool stems from its ability to selectively block σ1 receptor function, thereby enabling the elucidation of the receptor's role in a multitude of physiological and pathological processes. These include neurological disorders, addiction, and cellular stress responses. This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and in vivo research settings.
Physicochemical Properties
| Property | Value |
| IUPAC Name | N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, dihydrobromide |
| Molecular Formula | C₁₅H₂₄Br₂Cl₂N₂ |
| Molecular Weight | 463.08 g/mol |
| CAS Number | 138356-09-9 (dihydrobromide salt) |
| Solubility | Soluble in water (up to 50 mM) |
| Purity | Typically >98% |
Mechanism of Action
BD-1008 acts as a competitive antagonist at the σ1 receptor. The σ1 receptor is a ligand-operated chaperone protein that modulates a variety of intracellular signaling pathways.[1][2] Upon ligand binding, the σ1 receptor can translocate and interact with numerous client proteins, including ion channels and kinases. By blocking the binding of endogenous or exogenous ligands, BD-1008 prevents these downstream signaling events.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound across various experimental systems.
Table 1: Receptor Binding Affinities (Ki)
| Receptor Subtype | Guinea Pig Brain Membranes (Ki, nM) | Other Preparations (Ki, nM) | Selectivity |
| Sigma-1 (σ1) | 2 ± 1[1] | 0.34[3], 2[2][4] | 4-fold over σ2[1][2] |
| Sigma-2 (σ2) | 8[4] | - | - |
| Dopamine D2 Receptor | - | 1112[4] | Low affinity |
| Dopamine Transporter (DAT) | - | >10,000[4] | Negligible affinity |
Table 2: Functional Activity (IC50 / ED50)
| Assay | Experimental System | Parameter | Value |
| NMDA Receptor Inhibition | Xenopus oocytes expressing NR1a/NR2A | IC50 | 62 µM[5] |
| Xenopus oocytes expressing NR1a/NR2B | IC50 | 18 µM[5] | |
| Xenopus oocytes expressing NR1a/NR2C | IC50 | 120 µM[5] | |
| Attenuation of Cocaine-Induced Convulsions | Swiss Webster Mice | ED50 | Data not explicitly found, but significant attenuation reported. |
| Reduction of PRE-084 Self-Administration | Rats | ED50 | 3.45 mg/kg (i.p.)[4] |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is adapted from standard receptor binding assay methodologies.
Objective: To determine the binding affinity (Ki) of BD-1008 for the σ1 receptor.
Materials:
-
Guinea pig brain membranes (or other tissue/cell preparation expressing σ1 receptors)
-
--INVALID-LINK---pentazocine (radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled (+)-pentazocine or haloperidol (B65202) (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, --INVALID-LINK---pentazocine, and a high concentration of unlabeled (+)-pentazocine or haloperidol (e.g., 10 µM).
-
Competition Binding: Membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of BD-1008 (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BD-1008. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Intracellular Calcium Mobilization Assay
This protocol outlines a method to assess the effect of BD-1008 on intracellular calcium ([Ca²⁺]i) mobilization, a key signaling event modulated by σ1 receptors.
Objective: To determine if BD-1008 can block agonist-induced increases in intracellular calcium.
Materials:
-
A suitable cell line expressing σ1 receptors (e.g., SH-SY5Y, PC12)
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
A known σ1 receptor agonist (e.g., PRE-084, (+)-pentazocine)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Pluronic F-127
-
A fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging.
Procedure:
-
Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading solution containing the calcium indicator dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the cells and add the loading solution. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Pre-incubation with BD-1008: Add HBSS containing various concentrations of BD-1008 (e.g., 10 nM to 10 µM) or vehicle to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Response:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject the σ1 receptor agonist into the wells and immediately begin recording the fluorescence intensity over time. For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at 510 nm. For Fluo-4, excitation is at 488 nm and emission at 520 nm.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence relative to baseline (ΔF/F₀ for Fluo-4). Plot the peak response against the agonist concentration in the presence and absence of different concentrations of BD-1008 to determine if BD-1008 causes a rightward shift in the agonist dose-response curve, indicative of competitive antagonism.
In Vivo Assays
1. Cocaine-Induced Locomotor Activity in Mice
This protocol is designed to evaluate the ability of BD-1008 to attenuate the hyperlocomotor effects of cocaine.
Objective: To assess the effect of BD-1008 on cocaine-induced hyperlocomotion.
Materials:
-
Male Swiss Webster mice (or other suitable strain)
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Open-field activity chambers equipped with photobeam detectors or video tracking software.
Procedure:
-
Acclimation: Acclimate the mice to the animal facility for at least one week before the experiment. Handle the mice for several days prior to testing.
-
Habituation: On the day of the experiment, place the mice individually into the open-field chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Divide the mice into treatment groups (e.g., Saline + Saline, Saline + Cocaine, BD-1008 + Saline, BD-1008 + Cocaine).
-
Administer BD-1008 (e.g., 1, 5, 10 mg/kg, intraperitoneally - i.p.) or saline 15-30 minutes before the cocaine injection.
-
Administer cocaine (e.g., 10, 20 mg/kg, i.p.) or saline.
-
-
Locomotor Activity Recording: Immediately after the cocaine or final saline injection, return the mice to the open-field chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session. Compare the locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in cocaine-induced locomotion in the BD-1008 pre-treated group compared to the Saline + Cocaine group indicates an inhibitory effect.
2. Cocaine Conditioned Place Preference (CPP) in Mice
This protocol assesses the effect of BD-1008 on the rewarding properties of cocaine as measured by CPP.
Objective: To determine if BD-1008 can block the acquisition of cocaine-induced conditioned place preference.
Materials:
-
Male mice
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9% NaCl)
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-conditioning (Baseline Preference Test): On Day 1, place each mouse in the central compartment of the CPP apparatus and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber. Mice showing a strong unconditioned preference for one of the outer chambers may be excluded.
-
Conditioning Phase (Days 2-9): This phase typically lasts for 8 days and involves alternating injections of cocaine and saline.
-
On cocaine conditioning days (e.g., Days 2, 4, 6, 8), administer BD-1008 (e.g., 5, 10 mg/kg, i.p.) or saline 15-30 minutes prior to cocaine administration (e.g., 10 mg/kg, i.p.). Immediately after the cocaine injection, confine the mouse to one of the outer chambers (the drug-paired side) for 30 minutes. The drug-paired side should be counterbalanced across animals (i.e., for half the animals it is one side, for the other half it is the other).
-
On saline conditioning days (e.g., Days 3, 5, 7, 9), administer saline (vehicle for BD-1008) 15-30 minutes prior to a saline injection (vehicle for cocaine). Immediately after the final saline injection, confine the mouse to the opposite outer chamber (the vehicle-paired side) for 30 minutes.
-
-
Post-conditioning (CPP Test): On Day 10, place each mouse in the central compartment in a drug-free state and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber.
-
Data Analysis: Calculate a preference score for each mouse (time spent in the drug-paired chamber minus time spent in the vehicle-paired chamber during the post-conditioning test). Compare the preference scores between the treatment groups (e.g., Saline + Cocaine vs. BD-1008 + Cocaine) using a t-test or ANOVA. A significant reduction in the preference score in the BD-1008 treated group indicates that BD-1008 blocked the rewarding effects of cocaine.
Signaling Pathways and Visualizations
BD-1008, by antagonizing the σ1 receptor, can modulate several downstream signaling pathways. The σ1 receptor is known to interact with the IP3 receptor at the ER-mitochondrial membrane, influencing calcium homeostasis.[1][2][4] It also has been shown to modulate NMDA receptor function and downstream signaling cascades such as the ERK and CREB pathways.[6][7][8]
Caption: BD-1008 antagonizes the sigma-1 receptor, impacting downstream signaling.
Caption: General experimental workflow for using BD-1008.
Conclusion
This compound is an invaluable pharmacological tool for investigating the multifaceted roles of the σ1 receptor. Its high selectivity and well-characterized profile make it suitable for a wide range of in vitro and in vivo applications. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to utilize BD-1008 to further our understanding of σ1 receptor biology and its implications in health and disease. As with any pharmacological agent, careful dose-response studies and appropriate controls are essential for robust and reproducible results.
References
- 1. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaine-Induced Locomotor Activation Differs Across Inbred Mouse Substrains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rewarding and Locomotor-Sensitizing Effects of Repeated Cocaine Administration are Distinct and Separable in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locomotor- and Reward-Enhancing Effects of Cocaine Are Differentially Regulated by Chemogenetic Stimulation of Gi-Signaling in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Cocaine-Conditioned Place Preference and Associated Brain Regional Levels of BDNF, P-ERK1/2 and P-Ser845-GluA1 in Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Sigma-1 receptor activation ameliorates anxiety-like behavior through NR2A-CREB-BDNF signaling pathway in a rat model submitted to single-prolonged stress. | Semantic Scholar [semanticscholar.org]
- 8. Sigma-1 receptor activation ameliorates anxiety-like behavior through NR2A-CREB-BDNF signaling pathway in a rat model submitted to single-prolonged stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting BD-1008 dihydrobromide experimental results
Welcome to the technical support center for BD-1008 dihydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the experimental use of this non-selective sigma receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and non-selective antagonist for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1] It exhibits high affinity for both receptor subtypes, with a slightly higher affinity for the σ₁ receptor.[1] Its primary mechanism of action is to block the binding of endogenous or exogenous ligands to sigma receptors, thereby inhibiting their downstream signaling. BD-1008 has significantly lower affinity for other receptors, such as the dopamine (B1211576) D2 receptor and the dopamine transporter (DAT), making it a relatively selective tool for studying sigma receptor function.[1]
Q2: What are the common research applications for this compound?
BD-1008 is frequently used in preclinical research to investigate the role of sigma receptors in various physiological and pathological processes. Key application areas include:
-
Neuroscience and Addiction: Studying the involvement of sigma receptors in the behavioral effects of drugs of abuse, such as cocaine.[2] BD-1008 has been shown to attenuate the locomotor-stimulatory effects of cocaine and may have potential in the development of treatments for cocaine overdose.
-
Pain Research: Investigating the role of sigma receptors in nociception and analgesia.
-
Oncology: Exploring the potential of sigma receptor modulation in cancer cell proliferation and survival.
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in water up to 50 mM and is also soluble in DMSO.[3]
-
Stock Solution Preparation: For a 10 mM stock solution in water, dissolve 4.63 mg of this compound (MW: 463.08 g/mol ) in 1 mL of sterile, deionized water. Vortex briefly to ensure complete dissolution. For aqueous stock solutions, it is recommended to filter-sterilize through a 0.22 µm filter before use.[1]
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Storage: Store stock solutions in aliquots to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store at -80°C.[1] For short-term storage (up to 1 month), -20°C is suitable.[1]
Troubleshooting Experimental Results
In Vitro Experiments
Q4: I am not observing the expected antagonist effect of BD-1008 in my cell-based assay. What could be the issue?
Several factors could contribute to a lack of antagonist effect:
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Inappropriate Agonist Concentration: Ensure the concentration of the sigma receptor agonist you are trying to antagonize is not too high. A high agonist concentration may overcome the competitive antagonism of BD-1008. It is advisable to perform a dose-response curve of the agonist to determine its EC₅₀ and use a concentration at or near this value for antagonism studies.
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Incorrect BD-1008 Concentration: The effective concentration of BD-1008 will depend on the specific assay and cell type. A concentration range of 10-1000 nM is a reasonable starting point for most in vitro functional assays.
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Cell Line Expression of Sigma Receptors: Confirm that your cell line expresses the target sigma receptor subtype (σ₁ or σ₂) at a sufficient density. This can be verified by radioligand binding assays, Western blotting, or qPCR.
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Assay Incubation Time: Ensure that the pre-incubation time with BD-1008 is sufficient to allow for binding to the receptor before the addition of the agonist. A 15-30 minute pre-incubation is typically adequate.
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Compound Stability: While generally stable, ensure your stock solution of BD-1008 has been stored correctly and has not undergone multiple freeze-thaw cycles.
Q5: In my radioligand binding assay, I am seeing high non-specific binding. How can I reduce this?
High non-specific binding can obscure the specific binding signal. Here are some troubleshooting steps:
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Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value to minimize binding to non-specific sites.
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Choice of Blocking Agent: To define non-specific binding, use a high concentration (e.g., 10 µM) of a structurally different, unlabeled sigma receptor ligand (e.g., haloperidol (B65202) or (+)-pentazocine).[4]
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Washing Steps: Increase the number and volume of washes with ice-cold buffer after incubation to more effectively remove unbound radioligand.
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Filter Pre-treatment: Pre-soaking the filter plates with a solution like 0.5% polyethyleneimine (PEI) can help to reduce the binding of positively charged radioligands to the negatively charged filter material.
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Membrane Preparation Quality: Ensure that the cell or tissue membrane preparation is of high quality and has been properly washed to remove endogenous ligands.
In Vivo Experiments
Q6: I am observing unexpected behavioral effects or toxicity in my animal studies with BD-1008. What should I consider?
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Vehicle Selection and Formulation: this compound is water-soluble. For intraperitoneal (i.p.) injections in rodents, sterile saline (0.9% NaCl) is a suitable vehicle. If solubility is an issue at higher concentrations, a small percentage of a co-solvent like DMSO (e.g., 5%) in saline can be used.[5] Ensure the final solution is clear and free of precipitates.
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Dosing and Administration: Doses for in vivo studies in rodents typically range from 1 to 30 mg/kg, administered i.p.[1] The optimal dose will depend on the specific behavioral paradigm and the effect being measured. It is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your experiment.
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Locomotor Effects: At higher doses, sigma receptor antagonists can sometimes produce their own behavioral effects, including alterations in spontaneous locomotor activity. It is essential to include a control group that receives only BD-1008 to assess its intrinsic effects on the behavior being measured.[6]
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Acclimation and Habituation: Ensure that animals are properly acclimated to the testing environment and handling procedures to minimize stress-induced behavioral changes that could confound the results.
Data Presentation
Table 1: Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 2 | [1] |
| Sigma-2 | [³H]DTG | Rat Liver Membranes | 8 | [1] |
| Sigma-1 | --INVALID-LINK---3-PPP | Not Specified | 0.34 | |
| Dopamine D2 | Not Specified | Not Specified | 1112 | [1] |
| Dopamine Transporter (DAT) | Not Specified | Not Specified | >10,000 | [1] |
Table 2: Functional Activity of BD-1008 (Limited Data Available)
| Assay | Receptor/Channel | Preparation | IC₅₀ (µM) | Reference |
| NMDA-activated membrane current | NR1a/NR2B | Xenopus oocytes | 18 |
Note: There is limited published data on the IC₅₀ values of BD-1008 in functional assays that directly measure its antagonist activity at sigma receptors. Researchers may need to determine these values empirically in their specific assay systems.
Experimental Protocols
Protocol 1: General Radioligand Competition Binding Assay
This protocol provides a general framework for determining the binding affinity of BD-1008 for sigma-1 or sigma-2 receptors.
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Membrane Preparation: Prepare cell or tissue membranes expressing the sigma receptor of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation using a suitable assay (e.g., BCA or Bradford).
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Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
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Membrane preparation (typically 50-200 µg of protein)
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Radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₂) at a concentration near its Kd.
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Varying concentrations of unlabeled BD-1008 (e.g., 0.1 nM to 10 µM).
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For total binding, add vehicle instead of BD-1008.
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For non-specific binding, add a high concentration (e.g., 10 µM) of a known sigma ligand (e.g., haloperidol).
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Bring the final volume to 200-250 µL with assay buffer.
-
-
Incubation: Incubate the plate at room temperature or 37°C for 60-90 minutes to reach equilibrium.
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Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.
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Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
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Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BD-1008 and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: General In Vivo Behavioral Study in Rodents
This protocol outlines a general procedure for assessing the effect of BD-1008 on a behavioral response in mice or rats.
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Animal Acclimation: House the animals in the facility for at least one week before the experiment to acclimate them to the environment. Handle the animals for several days leading up to the experiment to reduce stress.
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BD-1008 Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration. Ensure the solution is clear before injection.
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Administration: Administer BD-1008 via intraperitoneal (i.p.) injection at a volume of 5-10 mL/kg.
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Pre-treatment Time: The optimal pre-treatment time will vary depending on the behavioral paradigm. A common pre-treatment time is 30 minutes before the behavioral test or the administration of a challenge drug (e.g., cocaine).
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Experimental Groups:
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Group 1: Vehicle + Vehicle
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Group 2: Vehicle + Challenge Drug
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Group 3: BD-1008 + Vehicle
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Group 4: BD-1008 + Challenge Drug
-
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Behavioral Testing: Conduct the behavioral test according to the specific paradigm (e.g., open field for locomotor activity, conditioned place preference, etc.).
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Data Collection and Analysis: Record the behavioral parameters of interest and analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: BD-1008 antagonizes sigma receptors, modulating ion channels and intracellular calcium signaling.
Caption: A logical workflow for troubleshooting unexpected experimental results with BD-1008.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sigma Receptors and Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of BD-1008 dihydrobromide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BD-1008 dihydrobromide. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary known targets of this compound?
A1: BD-1008 is a high-affinity antagonist for the sigma-1 (σ₁) receptor, with a binding affinity (Ki) of approximately 2 nM.[1][2] It also exhibits high affinity for the sigma-2 (σ₂) receptor, with a Ki of about 8 nM, making it a non-selective sigma receptor antagonist.[1][2]
Q2: I am observing unexpected effects in my experiment that don't seem to be mediated by sigma-1 receptors. What are the known off-target binding sites of BD-1008?
Q3: How can I determine if the effects I'm seeing are due to off-target interactions of BD-1008?
A3: To investigate potential off-target effects, consider the following strategies:
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Use a structurally different sigma-1 receptor antagonist: If a different class of sigma-1 antagonist does not reproduce the observed effect, it may suggest an off-target action of BD-1008.
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Vary the concentration of BD-1008: Off-target effects are more likely to occur at higher concentrations. If the unexpected effect is only observed at concentrations significantly higher than the Ki for sigma-1 receptors, it may indicate an off-target interaction.
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Directly test for activity at suspected off-target receptors: If you hypothesize that a specific receptor system is involved, you can perform functional assays or binding studies for that particular target in the presence of BD-1008.
Q4: My results are inconsistent when using BD-1008. What could be the issue?
A4: Inconsistent results can arise from several factors:
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Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored to maintain its stability. Verify the solubility of the compound in your specific experimental buffer.
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Experimental Conditions: Factors such as pH, temperature, and incubation time can influence ligand binding and functional activity. Ensure these parameters are consistent across experiments.
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Cellular System: The expression levels of sigma receptors and potential off-target receptors can vary between cell lines and tissue types, leading to different responses.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for its primary targets and key off-targets.
| Target | Binding Affinity (Ki) [nM] | Reference(s) |
| Sigma-1 (σ₁) Receptor | 2 | [1][2] |
| Sigma-2 (σ₂) Receptor | 8 | [1][2] |
| Dopamine (B1211576) D2 Receptor | 1112 | [1][2] |
| Dopamine Transporter (DAT) | > 10,000 | [1][2] |
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a general method for determining the binding affinity of this compound for a target receptor using a competition binding assay.
1. Materials:
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Cell membranes or tissue homogenates expressing the target receptor.
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A suitable radioligand with known affinity for the target receptor.
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This compound.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
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Scintillation fluid and a scintillation counter.
2. Procedure:
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Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest. Determine the protein concentration of the membrane preparation.
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Assay Setup: In a 96-well plate, add the following in triplicate:
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Total Binding wells: Assay buffer, radioligand, and membrane preparation.
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Non-specific Binding wells: Assay buffer, radioligand, a high concentration of a non-labeled competing ligand, and membrane preparation.
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Competition Binding wells: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
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Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
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Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
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Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the BD-1008 concentration.
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Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of BD-1008 that inhibits 50% of the specific binding of the radioligand).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. Prolonged Exposure to NMDAR Antagonist Induces Cell-type Specific Changes of Glutamatergic Receptors in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptors with Locked Glutamate-Binding Clefts Open with High Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BD-1008 dihydrobromide dosage for behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BD-1008 dihydrobromide for behavioral studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action? BD-1008, or N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a selective sigma receptor antagonist.[1] It exhibits a high affinity for the sigma-1 (σ1) receptor with a binding affinity (Ki) of approximately 2 nM and has a 4-fold selectivity over the sigma-2 (σ2) receptor.[1][2][3] Its mechanism of action in behavioral studies, such as attenuating the effects of cocaine, is believed to be mediated through the functional antagonism of sigma receptors.[4][5][6] It has a notably low affinity for other receptors like the dopamine (B1211576) D2 receptor and the dopamine transporter (DAT).[3][7]
2. How should this compound be prepared and stored?
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Solubility: this compound is soluble in water, with a solubility of up to 50 mM.[8]
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Stock Solution Preparation: For a stock solution, dissolve the compound in sterile, purified water. It is recommended to prepare aliquots of the stock solution to prevent product inactivation from repeated freeze-thaw cycles.[3]
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Storage: The solid compound should be stored at -20°C under desiccating conditions and can be stable for up to 12 months.[9] Prepared stock solutions should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
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Administration Solution: Before animal administration, dilute the stock solution to the final desired concentration using a suitable vehicle (e.g., sterile saline). It is best practice to sterilize the final solution by passing it through a 0.22 μm syringe filter.[3]
3. What is a typical dosage range for in vivo behavioral studies? The effective dose of BD-1008 can vary depending on the animal model, route of administration, and the specific behavioral paradigm.
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Anti-cocaine Effects: In mice, intraperitoneal (i.p.) doses between 10-30 mg/kg have been shown to significantly attenuate cocaine-induced convulsions and lethality.[3][4]
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Self-Administration Studies: In rats, i.p. administration of 1-10 mg/kg significantly reduced the self-administration of the sigma agonist PRE-084, with an ED₅₀ of 3.45 mg/kg.[3]
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Ethanol (B145695) Intake: In alcohol-preferring rats, subcutaneous (s.c.) injections of 3.3–11 mg/kg dose-dependently reduced ethanol self-administration.[10] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
4. What are the recommended administration route and pretreatment time? The most common route of administration in published studies is intraperitoneal (i.p.) injection.[3] Subcutaneous (s.c.) administration has also been used effectively.[10] Pretreatment time should be determined based on the pharmacokinetic profile of the compound, but a typical window is 15-30 minutes before the behavioral test or administration of the substance being challenged (e.g., cocaine).
5. What experimental controls should be included when using BD-1008? A robust experimental design should include the following control groups:
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Vehicle Control: A group of animals receiving only the vehicle (e.g., saline) under the same administration schedule to control for the effects of the injection procedure and the vehicle itself.
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BD-1008 Alone: A group treated only with the chosen dose of BD-1008 to assess its baseline effects on the behavior being measured (e.g., locomotor activity, anxiety).
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Positive Control/Challenging Agent Alone: A group receiving only the agent that BD-1008 is expected to antagonize (e.g., cocaine, ethanol) to establish the baseline effect that will be modulated.
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Experimental Group: The group receiving both BD-1008 and the challenging agent.
Data Presentation
Table 1: Receptor Binding Affinity of BD-1008
| Receptor Subtype | Binding Affinity (Ki) | Selectivity |
| Sigma-1 (σ1) | ~2 nM[1][2][3] | 4-fold over σ2 |
| Sigma-2 (σ2) | ~8 nM[2][3] | - |
| Dopamine D2 | 1112 nM[3][7] | Very Low Affinity |
| Dopamine Transporter (DAT) | >10,000 nM[3][7] | Very Low Affinity |
Table 2: Effective Dosages of BD-1008 in Rodent Behavioral Studies
| Animal Model | Behavioral Test | Route | Effective Dose Range | Observed Effect |
| Swiss Webster Mice | Cocaine-induced convulsions & lethality | i.p. | 10 - 30 mg/kg | Attenuation of cocaine toxicity[3][4] |
| Rats | PRE-084 (σ agonist) self-administration | i.p. | 1 - 10 mg/kg | Reduction in self-administration[3] |
| Sardinian alcohol-preferring (sP) rats | Ethanol self-administration | s.c. | 3.3 - 11 mg/kg | Reduction in ethanol intake[10] |
| Rats | Cocaine discrimination | i.p. | 10 mg/kg | Potentiation of cocaine's stimulus effects when combined with a DAT inhibitor[11] |
Experimental Protocols
Protocol 1: Assessment of BD-1008 on Cocaine-Induced Convulsions in Mice
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Animals: Male Swiss Webster mice are commonly used.[4] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for a 1-week acclimatization period.
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Drug Preparation: Prepare this compound in 0.9% sterile saline. Prepare cocaine HCl in 0.9% sterile saline.
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Experimental Groups:
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Group 1: Vehicle (Saline) + Saline
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Group 2: Vehicle (Saline) + Cocaine (e.g., 75 mg/kg, i.p.)
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Group 3: BD-1008 (e.g., 10 mg/kg, i.p.) + Cocaine (75 mg/kg, i.p.)
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Group 4: BD-1008 (e.g., 20 mg/kg, i.p.) + Cocaine (75 mg/kg, i.p.)
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Group 5: BD-1008 (e.g., 30 mg/kg, i.p.) + Cocaine (75 mg/kg, i.p.)
-
-
Procedure:
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Administer BD-1008 or vehicle via i.p. injection.
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After a 20-minute pretreatment interval, administer cocaine or vehicle via i.p. injection.
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Immediately place the mouse in an observation chamber.
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Observe continuously for 30 minutes, recording the presence and latency of clonic and tonic-clonic seizures. A seizure scoring system can be used to quantify severity.
-
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Data Analysis: Analyze the incidence of seizures using Fisher's exact test and the latency to seizures using a one-way ANOVA followed by post-hoc tests.
Protocol 2: Open Field Test to Assess Locomotor and Anxiety-Like Behavior
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Apparatus: A square arena (e.g., 40x40x40 cm for mice) with a floor divided into a central zone and a peripheral zone. The arena should be evenly illuminated.
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Animals & Drug Preparation: As described in Protocol 1.
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Procedure:
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Habituate animals to the testing room for at least 1 hour before the experiment.
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Administer BD-1008 (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle.
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After a 20-minute pretreatment interval, gently place the animal in the center of the open field arena.
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Record activity for 10-30 minutes using an automated video-tracking system (e.g., EthoVision XT).[12]
-
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Behavioral Parameters:
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Locomotor Activity: Total distance traveled, velocity.
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Anxiety-Like Behavior (Thigmotaxis): Time spent in the center versus the periphery, number of entries into the center zone.[12]
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Data Analysis: Use a one-way ANOVA to compare the effects of different doses of BD-1008 on the measured parameters.
Mandatory Visualizations
Caption: BD-1008 acts as an antagonist at the Sigma-1 receptor, blocking its modulation of other channels.
Caption: A typical experimental workflow for a behavioral study involving BD-1008.
Caption: A troubleshooting decision tree for experiments where BD-1008 shows no effect.
References
- 1. BD1008 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-alkyl substituted analogs of the sigma receptor ligand BD1008 and traditional sigma receptor ligands affect cocaine-induced convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformationally restricted analogs of BD1008 and an antisense oligodeoxynucleotide targeting sigma1 receptors produce anti-cocaine effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medkoo.com [medkoo.com]
- 10. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral Testing | University of Houston [uh.edu]
Interpreting unexpected data from BD-1008 dihydrobromide
Welcome to the technical support center for BD-1008 dihydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this non-selective sigma receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and non-selective sigma (σ) receptor antagonist. It exhibits high affinity for both σ1 and σ2 receptor subtypes. Its mechanism of action is primarily through the blockade of these receptors, which can modulate various downstream signaling pathways.
Q2: What are the binding affinities of BD-1008 for its primary targets and common off-targets?
A2: BD-1008 has a high affinity for both sigma receptor subtypes. It displays significantly lower affinity for other receptors, such as the dopamine (B1211576) D2 receptor and the dopamine transporter (DAT), indicating its selectivity for sigma receptors.[1]
| Receptor Subtype | Binding Affinity (Ki) |
| Sigma-1 (σ1) | 2 nM |
| Sigma-2 (σ2) | 8 nM |
| Dopamine D2 | 1112 nM |
| Dopamine Transporter (DAT) | > 10,000 nM |
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in water up to 50 mM. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing aqueous stock solutions, it is advisable to filter-sterilize the solution before use.[1]
| Condition | Specification |
| Solubility | Water (up to 50 mM)[2][3], DMSO |
| Long-term Storage (Solid) | -20°C |
| Stock Solution Storage | -80°C (up to 6 months), -20°C (up to 1 month)[1] |
Troubleshooting Guides
Unexpected Results in Radioligand Binding Assays
Issue: My competition binding assay results for the σ2 receptor are inconsistent when using a σ1 receptor masking agent.
Possible Cause: A common artifact in sigma receptor binding assays is the interference of the σ1 masking agent with the radioligand at the σ2 receptor. For instance, (+)-pentazocine, a widely used σ1 masking agent, can compete with radioligands like [³H]DTG at the σ2 receptor, especially at the concentrations typically used for masking.[4] This can lead to an inaccurate estimation of the radioligand's affinity for the σ2 receptor.[4]
Troubleshooting Steps:
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Validate Masking Agent Specificity: Be aware that high concentrations of a masking agent for one receptor subtype may lead to off-target effects at another.
-
Consider a Cell Line with Single Receptor Expression: To specifically study the σ2 receptor, consider using a cell line that endogenously expresses only σ2 receptors and is devoid of σ1 receptors. This eliminates the need for a masking agent altogether.
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Careful Data Interpretation: If using a masking agent is unavoidable, be cautious in interpreting the results. The apparent affinity of your test ligand may be influenced by the interaction between the radioligand and the masking agent at the target receptor.[4]
Variability in In Vivo Behavioral Studies
Issue: I am observing high variability or unexpected behavioral responses in my mouse model treated with BD-1008.
Possible Cause: Several factors can contribute to variability in in vivo studies. These include the route of administration, dose, timing of administration relative to the behavioral test, and the specific mouse strain used. Additionally, the baseline level of anxiety and stress in the animals can influence their response to psychoactive compounds.
Troubleshooting Steps:
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Optimize Dose and Administration Route: Ensure that the dose and route of administration are appropriate for the intended target engagement and desired pharmacokinetic profile. Intraperitoneal (i.p.) injection is a common route for BD-1008 in rodent studies.
-
Acclimatize Animals: To minimize stress-induced variability, ensure that the animals are properly acclimatized to the experimental environment and handling procedures.[5]
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Include Appropriate Controls: Always include vehicle-treated control groups to account for the effects of the injection procedure and the vehicle itself.
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Consider the Behavioral Paradigm: The choice of behavioral assay is critical. BD-1008 has been shown to attenuate cocaine-induced locomotor activity, convulsions, and lethality.[6] Unexpected effects may arise in paradigms that are sensitive to modulation of systems other than the sigma receptors.
Anomalous Results in Cell Viability Assays
Issue: I am seeing a decrease in cell viability in my control (untreated) cells when performing endpoint assays like MTT or XTT after prolonged incubation.
Possible Cause: While BD-1008's direct cytotoxicity is not widely reported as a common issue, unexpected effects on cell proliferation can occur. Some sigma receptor antagonists have been shown to inhibit cell growth in certain cell types, such as human lens cells.[7] However, artifacts in viability assays can also arise from the assay chemistry itself or from the handling of the cells.
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that the initial cell seeding density is appropriate to avoid overgrowth and nutrient depletion in the control wells during the course of the experiment.
-
Test for Assay Interference: Some compounds can interfere with the chemistry of colorimetric or fluorometric viability assays. Run a control with the compound in cell-free media to check for any direct interaction with the assay reagents.
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Use an Orthogonal Method: To confirm an unexpected effect on cell viability, use a second, mechanistically different assay. For example, if you observe a change with an MTT assay (which measures metabolic activity), confirm it with a trypan blue exclusion assay (which measures membrane integrity).
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Consider the Cell Line: The expression levels of σ1 and σ2 receptors can vary significantly between different cell lines, which may influence the cellular response to BD-1008.
Experimental Protocols
Radioligand Binding Assay for Sigma-2 (σ2) Receptor
This protocol is adapted from studies of sigma receptor binding and is intended as a general guideline.
-
Membrane Preparation:
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Homogenize tissue or cells in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
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Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
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Resuspend the resulting pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane homogenate (final protein concentration ~100-200 µ g/well ).
-
Add 25 µL of varying concentrations of unlabeled BD-1008 or other competing ligands.
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Add 25 µL of the radioligand [³H]DTG (1,3-di-o-tolylguanidine) at a final concentration near its Kd for the σ2 receptor.
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To determine non-specific binding, add a high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol) to a set of wells.
-
Incubate at room temperature for 120 minutes.
-
-
Termination and Scintillation Counting:
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in polyethylenimine.
-
Wash the filters rapidly with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform non-linear regression analysis to determine the Ki values for the competing ligands.
-
Visualizations
Caption: Simplified signaling pathway of BD-1008 action.
Caption: General experimental workflow for using BD-1008.
References
- 1. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat liver and kidney contain high densities of sigma 1 and sigma 2 receptors: characterization by ligand binding and photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 99mTc-labeled sigma-receptor-binding complex: synthesis, characterization, and specific binding to human ductal breast carcinoma (T47D) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
BD-1008 dihydrobromide experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using BD-1008 dihydrobromide. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-selective sigma receptor antagonist. It exhibits high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes, functioning as a competitive inhibitor at these sites.[1][2][3][4][5] Its primary use in research is to block the activity of sigma receptors to investigate their role in various physiological and pathological processes.
Q2: What are the main research applications for this compound?
This compound is predominantly used in neuroscience research. Key applications include:
-
Addiction Studies: Investigating the role of sigma receptors in the reinforcing effects of drugs of abuse, such as cocaine.[5]
-
Neurological Disorders: Exploring the involvement of sigma receptors in conditions like neuropathic pain and neurodegenerative diseases.
-
Learning and Memory: Studying the influence of sigma receptors on cognitive processes.
Q3: What are the binding affinities of BD-1008 for sigma receptors?
BD-1008 has a high affinity for both sigma receptor subtypes, with a preference for the sigma-1 receptor. The inhibitory constant (Ki) values are approximately 2 nM for the sigma-1 receptor and 8 nM for the sigma-2 receptor.[1][2][3]
Q4: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C. For short-term storage, it can be kept at 4°C. Stock solutions should be stored at -20°C or -80°C.
Q5: What is the solubility of this compound?
This compound is soluble in water up to 50 mM and is also soluble in DMSO.
Troubleshooting Guides
In Vitro Experiments
Q: My in vitro results with BD-1008 are inconsistent. What could be the cause?
A: Inconsistent results in in vitro experiments can stem from several factors:
-
Compound Stability: Ensure that your stock solutions of BD-1008 are fresh and have been stored correctly. Repeated freeze-thaw cycles should be avoided.
-
Cell Line Integrity: Verify the identity and health of your cell line. Mycoplasma contamination can alter cellular responses.
-
Vehicle Effects: The vehicle used to dissolve BD-1008 (e.g., DMSO) can have effects on its own. Always include a vehicle-only control group to account for these potential effects.
-
Assay Conditions: Inconsistent incubation times, temperatures, or cell densities can lead to variability. Standardize these parameters across all experiments.
Q: I am observing off-target effects in my cell-based assays. How can I control for this?
A: BD-1008 has known interactions with other receptors, although at much lower affinities than for sigma receptors. Notably, it can interact with NMDA receptors at higher concentrations.[4]
-
Concentration Range: Use the lowest effective concentration of BD-1008 possible to minimize the risk of off-target effects. A dose-response curve is essential to determine the optimal concentration.
-
Control Compounds: Include other sigma receptor antagonists with different chemical scaffolds to confirm that the observed effect is specific to sigma receptor blockade.
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Knockdown/Knockout Models: If available, use cell lines with sigma-1 receptor knockdown or knockout to validate the specificity of your findings.
In Vivo Experiments
Q: What is an appropriate vehicle for in vivo administration of this compound?
A: For intraperitoneal (i.p.) injections, sterile saline (0.9% NaCl) is a commonly used and appropriate vehicle for this compound.
Q: I am not observing the expected behavioral effects in my animal model. What should I check?
A: Several factors can influence the outcome of in vivo experiments:
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Dosage: The effective dose can vary between animal species and even strains. It is crucial to perform a dose-response study to determine the optimal dose for your specific model. Published starting points for rats are in the range of 1-10 mg/kg i.p.
-
Route and Timing of Administration: The pharmacokinetic profile of BD-1008 will depend on the route of administration. Ensure that the timing of administration allows for the compound to reach its target before the behavioral test is conducted.
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Animal Handling and Stress: Stress can significantly impact behavioral outcomes. Ensure all animals are properly habituated to the experimental procedures and environment.
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Metabolism: The metabolism of BD-1008 may differ between species. Consider this when translating dosages from one species to another.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from established methods for characterizing sigma-1 receptor binding.[6][7]
Objective: To determine the binding affinity (Ki) of BD-1008 for the sigma-1 receptor.
Materials:
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Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain).
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[³H]-(+)-pentazocine (radioligand).
-
This compound.
-
Haloperidol (for defining non-specific binding).
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
96-well plates.
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Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, membrane preparation (typically 100-200 µg of protein), and varying concentrations of BD-1008.
-
Radioligand Addition: Add a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value).
-
Total and Non-specific Binding:
-
For total binding, no competing ligand is added other than the radiolabeled one.
-
For non-specific binding, add a high concentration of a non-labeled sigma-1 receptor ligand (e.g., 10 µM haloperidol) to a separate set of wells.
-
-
Incubation: Incubate the plates at 37°C for 90-120 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of BD-1008.
-
Determine the IC₅₀ value (the concentration of BD-1008 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Cocaine Self-Administration in Rats
This protocol is a standard model for studying the reinforcing effects of cocaine and the potential of compounds like BD-1008 to modulate these effects.[4][8][9]
Objective: To assess the effect of BD-1008 on cocaine self-administration behavior in rats.
Materials:
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Adult male Sprague-Dawley rats.
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Cocaine hydrochloride.
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This compound.
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Sterile 0.9% saline.
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Standard operant conditioning chambers equipped with two levers, a syringe pump, and visual/auditory cues.
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Intravenous catheters.
Procedure:
-
Surgery: Surgically implant an intravenous catheter into the jugular vein of each rat. Allow for a recovery period of 5-7 days.
-
Acquisition of Self-Administration:
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Train rats to press a designated "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a cue (e.g., a light and/or tone).
-
Presses on the "inactive" lever have no programmed consequences but are recorded.
-
Continue daily training sessions (e.g., 2 hours/day) until a stable pattern of responding is established.
-
-
BD-1008 Treatment:
-
Once stable responding is achieved, pre-treat the rats with either vehicle (saline) or different doses of BD-1008 (e.g., 1, 3, 10 mg/kg, i.p.) at a set time before the self-administration session (e.g., 30 minutes).
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Use a within-subjects design where each rat receives all treatments in a counterbalanced order.
-
-
Testing: Place the rats in the operant chambers and allow them to self-administer cocaine for the standard session duration.
-
Data Collection and Analysis:
-
Record the number of active and inactive lever presses and the number of cocaine infusions received for each animal under each treatment condition.
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Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine if BD-1008 significantly alters cocaine self-administration.
-
Quantitative Data Summary
Table 1: Binding Affinities of this compound
| Receptor Subtype | Ki (nM) |
| Sigma-1 (σ₁) | 2[1][2][3] |
| Sigma-2 (σ₂) | 8[1][2][3] |
Table 2: Example In Vivo Dosages of this compound
| Animal Model | Dosage Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Rat | 1-10 | i.p. | Reduction of cocaine self-administration | |
| Mouse | 1-10 | i.p. | Attenuation of cocaine-induced locomotor activity | [4] |
Signaling Pathway Diagrams
The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). Its activation or inhibition can modulate a variety of downstream signaling pathways.
References
- 1. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 4. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cocaine self-administration attenuates brain glucose metabolism and functional connectivity in rats | PLOS One [journals.plos.org]
- 9. Cocaine self-administration in rats: threshold procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues with BD-1008 dihydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with BD-1008 dihydrobromide, with a particular focus on solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound has specific solubility characteristics. The recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO) and water.[1] For optimal results, refer to the solubility data table below and ensure you are using high-quality, fresh solvents.
Q2: My this compound is not fully dissolving in DMSO. What could be the issue?
A2: Several factors can affect solubility in DMSO. Firstly, ensure you are using a concentration at or below the recommended 50 mg/mL.[1] Secondly, applying ultrasonic treatment is often necessary to facilitate dissolution.[1] Crucially, DMSO is hygroscopic (readily absorbs moisture from the air). Using DMSO that has been previously opened and exposed to the atmosphere can significantly decrease its solvating power. Always use newly opened, anhydrous DMSO for the best results.[1]
Q3: Can I dissolve this compound in water? What is the maximum concentration?
A3: Yes, this compound is soluble in water. However, there are some discrepancies in the reported maximum solubility. Some sources indicate a solubility of up to 50 mM, while others report a lower limit of 12.5 mg/mL (approximately 27 mM).[1][2][3] It is recommended to start with the lower concentration and gently warm the solution or use ultrasonication to aid dissolution.[1]
Q4: My aqueous solution of this compound appears cloudy. How can I fix this?
A4: Cloudiness in aqueous solutions can indicate that the compound has precipitated. This may happen if the concentration is too high or if the solution has been stored improperly. Try warming the solution gently (e.g., in a 37°C water bath) and using a vortex or ultrasonic bath to redissolve the compound. For future preparations, if you are making an aqueous stock solution for cell culture or in vivo studies, it is best practice to dilute it to the final working concentration, then sterilize it by passing it through a 0.22 μm filter before use.[1]
Q5: How should I store my this compound stock solutions?
A5: Proper storage is critical to maintain the stability and activity of your this compound stock solution. Once prepared, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 mg/mL | 107.97 mM | Requires sonication. Use of fresh, anhydrous DMSO is highly recommended.[1] |
| Water | 12.5 mg/mL | 26.99 mM | Requires sonication.[1] |
| Water | Not specified | ~50 mM | Reported by multiple suppliers.[2][3] |
Note: The molecular weight of this compound is 463.08 g/mol .
Experimental Protocols
Protocol: Preparation of a 50 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Pipettes
-
Ultrasonic water bath
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile tube. For example, to make 1 mL of a 50 mg/mL solution, weigh 50 mg of the powder.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex briefly. Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Visualizations
Caption: Logical workflow for troubleshooting solubility problems.
Caption: Standard experimental workflow for stock solution preparation.
Caption: BD-1008 acts as an antagonist at sigma receptors.
References
Technical Support Center: BD-1008 Dihydrobromide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving BD-1008 dihydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and non-selective antagonist for sigma-1 (σ1) and sigma-2 (σ2) receptors. It exhibits high affinity for both receptor subtypes, making it a valuable tool for studying their roles in various physiological and pathological processes. Its primary mechanism of action is to block the binding of endogenous and exogenous ligands to sigma receptors, thereby inhibiting their downstream signaling.
Q2: How should I prepare a stock solution of this compound?
For optimal results and to minimize variability, it is crucial to prepare stock solutions correctly. This compound is soluble in water up to 50 mM and in DMSO up to 50 mg/mL.[1]
-
For aqueous stock solutions:
-
Allow the vial of this compound powder to reach room temperature before opening.
-
Add the appropriate volume of sterile, deionized water to achieve the desired concentration.
-
Use an ultrasonic bath to aid dissolution.
-
Sterile filter the final solution through a 0.22 µm filter before use or storage.[1]
-
-
For DMSO stock solutions:
-
Follow the same initial steps as for aqueous solutions.
-
Add anhydrous DMSO to the powder.
-
Vortex thoroughly to ensure complete dissolution. An ultrasonic bath can also be used.
-
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of the compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years |
| Stock Solution in DMSO | -80°C | 6 months |
| -20°C | 1 month | |
| Stock Solution in Water | -80°C | 6 months |
| -20°C | 1 month |
Note: Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[1]
Q4: What are the known binding affinities of this compound?
This compound is a non-selective sigma receptor antagonist with the following binding affinities (Ki):
| Receptor | Binding Affinity (Ki) |
| Sigma-1 (σ1) | 2 nM |
| Sigma-2 (σ2) | 8 nM |
| Dopamine D2 Receptor | 1112 nM |
| Dopamine Transporter (DAT) | >10,000 nM |
Data compiled from multiple sources.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Precipitation of this compound in cell culture media.
Possible Causes:
-
Exceeding Solubility Limit: The final concentration of BD-1008 in the aqueous culture medium may be too high.
-
Improper Dilution: Adding a concentrated stock solution directly to the media without proper mixing can cause localized precipitation.
-
pH and Temperature Effects: The pH and temperature of the media can influence the solubility of the compound.
-
Interaction with Media Components: Components in the serum or media supplements may interact with BD-1008, leading to precipitation.
Solutions:
-
Verify Final Concentration: Ensure the final working concentration of BD-1008 does not exceed its aqueous solubility limit.
-
Stepwise Dilution: Perform a serial dilution of the stock solution in your vehicle (e.g., sterile water or PBS) before adding it to the final culture medium.
-
Pre-warm Media: Warm the cell culture media to 37°C before adding the diluted BD-1008 solution.
-
Gentle Mixing: Add the diluted compound dropwise to the media while gently swirling to ensure even distribution.
-
Vehicle Control: If using DMSO as a vehicle, ensure the final concentration in the media is low (typically <0.5%) to avoid both precipitation and cytotoxicity.
-
Serum Considerations: If using serum-containing media, test for precipitation by adding BD-1008 to a small volume of media before treating your cells. If precipitation occurs, consider reducing the serum concentration or using a serum-free medium if your experimental design allows.
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
Possible Causes:
-
Inconsistent Drug Concentration: Improperly prepared or stored stock solutions can lead to variations in the actual concentration of BD-1008 used in different experiments.
-
Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact their response to treatment.
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Vehicle Effects: The vehicle used to dissolve BD-1008 (e.g., DMSO) may have its own biological effects, confounding the results.
-
Assay Timing: The duration of treatment and the timing of the assay readout can influence the observed effects.
Solutions:
-
Standardize Solution Preparation: Always follow a consistent protocol for preparing and storing BD-1008 stock solutions. Prepare fresh dilutions from the stock for each experiment.
-
Monitor Cell Culture: Use cells within a consistent passage number range. Seed cells at the same density for all experiments and ensure they are in a logarithmic growth phase at the time of treatment.
-
Include Vehicle Controls: Always include a vehicle control group in your experiments to account for any effects of the solvent.
-
Optimize Assay Parameters: Perform time-course and dose-response experiments to determine the optimal treatment duration and concentration for your specific cell line and endpoint.
Issue 3: High background or non-specific binding in radioligand binding assays.
Possible Causes:
-
Inappropriate Blocking Agents: Using masking agents to differentiate between sigma-1 and sigma-2 receptor binding can sometimes lead to competition and inaccurate results.
-
Suboptimal Assay Buffer: The composition of the binding buffer (pH, ionic strength) can affect non-specific binding.
-
Insufficient Washing: Inadequate washing steps can result in high background signal.
-
Radioligand Quality: Degradation of the radioligand can lead to increased non-specific binding.
Solutions:
-
Careful Selection of Blocking Agents: Be aware of the potential for competition when using masking agents. Consider using cell lines that express only one sigma receptor subtype to avoid the need for masking.
-
Optimize Binding Buffer: Empirically test different buffer compositions to find the one that minimizes non-specific binding while maintaining specific binding.
-
Thorough Washing: Ensure that washing steps are sufficient to remove unbound radioligand. Test different numbers and durations of washes.
-
Check Radioligand Integrity: Store and handle the radioligand according to the manufacturer's instructions to prevent degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound powder (MW: 463.08 g/mol )
-
Sterile, deionized water
-
Sterile, conical tube
-
Ultrasonic water bath
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (e.g., for 1 mL, you will need 4.63 mg).
-
Weigh the calculated amount of BD-1008 powder and place it in the sterile conical tube.
-
Add the corresponding volume of sterile, deionized water.
-
Cap the tube tightly and place it in an ultrasonic water bath until the powder is completely dissolved.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for a typical cell-based experiment with BD-1008.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
Caption: Simplified diagram of BD-1008's antagonistic action on sigma receptors.
References
Technical Support Center: Refinement of Protocols Using BD-1008 Dihydrobromide
Welcome to the technical support center for BD-1008 dihydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and non-selective sigma receptor antagonist. It exhibits high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors, with Ki values of approximately 2 nM and 8 nM, respectively.[1][2] Its primary mechanism of action is to block the signaling of these receptors. It has a significantly lower affinity for other receptors, such as the dopamine (B1211576) D2 receptor (Ki = 1112 nM) and the dopamine transporter (DAT) (Ki > 10,000 nM), indicating its selectivity for sigma receptors.[1]
Q2: What are the common research applications of this compound?
A2: this compound is frequently used in neuroscience research to investigate the role of sigma receptors in various physiological and pathological processes. It has been notably used to study the effects of cocaine, as it can attenuate cocaine-induced locomotor activity and convulsions.[3] It is also utilized in studies of addiction and as a tool to modulate dopamine release in specific brain regions.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in water up to 50 mM.[4][5] For long-term storage, it is recommended to store the solid compound at -20°C.[4] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advised to avoid repeated freeze-thaw cycles. If water is used to make a stock solution, it should be filtered and sterilized before use.[1]
Q4: Are there any known off-target effects of this compound I should be aware of?
A4: While this compound is highly selective for sigma-1 and sigma-2 receptors, researchers should always consider the possibility of off-target effects, especially at higher concentrations. It has a very low affinity for the D2 receptor and DAT, minimizing the likelihood of direct dopaminergic effects.[1] However, as with any pharmacological tool, it is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no effect of BD-1008 in vivo. | Incorrect Dosage: The dose of BD-1008 may be too low to elicit a response or too high, leading to off-target effects. | Refer to published literature for appropriate dose ranges. For example, doses of 1-10 mg/kg (i.p.) have been shown to reduce PRE-084 self-administration in rats, while 10-30 mg/kg (i.p.) antagonized the effects of the sigma receptor agonist DTG.[1] Conduct a dose-response study to determine the optimal concentration for your specific experimental model. |
| Poor Bioavailability: The route of administration may not be optimal for reaching the target tissue. | Intraperitoneal (i.p.) injection is a commonly used and effective route for BD-1008 in rodents.[1] Ensure proper injection technique. | |
| Compound Degradation: Improper storage or handling of BD-1008 can lead to loss of activity. | Store the compound and its solutions as recommended (-20°C for solid, -80°C for long-term stock solutions).[1] Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Variability in in vitro assay results. | Cell Line Issues: The expression level of sigma receptors may vary between cell lines or with passage number. | Use a cell line with confirmed and stable expression of sigma-1 and sigma-2 receptors. Monitor cell health and passage number. |
| Incorrect Assay Conditions: Suboptimal incubation times or buffer conditions can affect binding and functional assays. | For competitive binding assays, ensure sufficient pre-incubation time with BD-1008 to allow it to reach equilibrium with the receptor before adding the agonist. Optimize agonist stimulation time to capture the peak response. | |
| Ligand Binding Assay Complications: When studying sigma-2 receptors, the use of masking protocols with ligands like (+)pentazocine can lead to an overestimation of affinity for other compounds. | Be cautious with masking protocols. Direct binding studies or the use of alternative radioligands may be necessary for accurate determination of binding affinities at the sigma-2 receptor.[6] | |
| Unexpected behavioral effects in animal studies. | Off-target Effects: Although selective, high concentrations of BD-1008 could potentially interact with other receptors or signaling pathways. | Include a control group treated with a structurally different sigma receptor antagonist to confirm that the observed effects are mediated by sigma receptors. |
| Interaction with Other Administered Drugs: BD-1008 may have synergistic or antagonistic effects when co-administered with other compounds. | Carefully review the literature for any known interactions. When co-administering drugs, include control groups for each compound alone and in combination. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Receptor/System | Reference |
| Ki (Binding Affinity) | 2 nM | Sigma-1 (σ1) Receptor | [1][2] |
| 8 nM | Sigma-2 (σ2) Receptor | [1][2] | |
| 1112 nM | Dopamine D2 Receptor | [1] | |
| > 10,000 nM | Dopamine Transporter (DAT) | [1] | |
| In Vivo Effective Dose | 1-10 mg/kg (i.p.) | Reduction of PRE-084 self-administration in rats | [1] |
| ED50 = 3.45 mg/kg | Reduction of PRE-084 self-administration in rats | [1] | |
| 10-30 mg/kg (i.p.) | Antagonism of Ditolylguanidine (DTG) effects in rats | [1] |
Detailed Experimental Protocols
In Vivo Locomotor Activity Assessment in Rodents
This protocol provides a general framework for assessing the effect of this compound on spontaneous or drug-induced locomotor activity.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Stimulant drug (e.g., cocaine) or saline for control
-
Experimental animals (e.g., mice or rats)
-
Locomotor activity chambers equipped with infrared beams or video tracking software
-
Disinfectant for cleaning chambers
Procedure:
-
Acclimation: Bring animals to the testing room at least 30-60 minutes before the experiment to acclimate to the environment. Ensure consistent lighting and temperature conditions.
-
Chamber Preparation: Clean the locomotor activity chambers thoroughly with a disinfectant before placing each animal.
-
Habituation: Place each animal individually into a locomotor activity chamber and allow for a 30-minute habituation period to establish a baseline activity level.
-
Injection:
-
To assess the effect of BD-1008 alone: Inject the animals with the desired dose of this compound (dissolved in vehicle) or vehicle alone via the chosen route (e.g., i.p.).
-
To assess the effect of BD-1008 on drug-induced hyperactivity: Inject the animals with BD-1008 or vehicle. After a pre-treatment time (e.g., 15-30 minutes), administer the stimulant drug (e.g., cocaine) or saline.
-
-
Data Recording: Immediately after the final injection, place the animals back into the locomotor activity chambers and record their activity for a specified duration (e.g., 60-120 minutes). Key parameters to measure include horizontal activity (distance traveled), vertical activity (rearing), and time spent in the center versus the periphery of the chamber.
-
Data Analysis: Analyze the collected data using appropriate statistical methods to compare the different treatment groups.
-
Cleaning: Thoroughly clean the chambers with disinfectant between each animal to eliminate olfactory cues.
Western Blotting for Sigma Receptor Expression
This protocol outlines the steps for determining the protein levels of sigma-1 or sigma-2 receptors in cell lysates or tissue homogenates.
Materials:
-
Cells or tissue expressing sigma receptors
-
Ice-cold Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for sigma-1 or sigma-2 receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Adherent Cells: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Tissue: Homogenize the tissue in ice-cold lysis buffer.
-
-
Lysis: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a protein assay kit.
-
Sample Loading: Mix equal amounts of protein (e.g., 20-40 µg) with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples and a molecular weight marker onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Simplified signaling pathway of sigma receptors and the antagonistic action of BD-1008.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. N-alkyl substituted analogs of the sigma receptor ligand BD1008 and traditional sigma receptor ligands affect cocaine-induced convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
Technical Support Center: Assessing the In Vivo Toxicity of BD-1008 Dihydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BD-1008 dihydrobromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo toxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective sigma-1 (σ1) receptor antagonist. It exhibits high affinity for sigma-1 receptors and a lower affinity for sigma-2 receptors. Its primary mechanism of action is the blockade of sigma-1 receptors, which are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface that modulate calcium signaling.[1]
Q2: What is the known in vivo toxicological profile of this compound?
A2: Current research indicates that this compound, when administered alone, has a relatively low toxicity profile. The primary in vivo application has been in studies to attenuate the toxic effects of other compounds, such as cocaine. In these studies, BD-1008 has been shown to reduce the incidence of cocaine-induced convulsions and lethality in mice.[2][3]
Q3: Has an LD50 value for this compound been established?
A3: Based on available literature, a specific LD50 value for this compound has not been formally reported. However, studies investigating its protective effects against cocaine toxicity have used doses that were well-tolerated by the animals, suggesting a favorable acute toxicity profile.
Troubleshooting Guide
Issue 1: Unexpected animal mortality during the study.
-
Possible Cause: While this compound is reported to have low intrinsic toxicity, unexpected mortality could be due to issues with the formulation, administration, or underlying health of the animal models.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the this compound is fully dissolved and the vehicle is appropriate and non-toxic. Prepare fresh solutions for each experiment.
-
Check Administration Technique: Improper administration (e.g., intraperitoneal injection into an organ) can cause mortality. Ensure personnel are properly trained.
-
Animal Health: Use healthy, age- and weight-matched animals from a reputable supplier. Acclimatize animals to the facility before starting the experiment.
-
Dose-Response Pilot Study: Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific laboratory conditions before proceeding with a large-scale study.
-
Issue 2: Lack of efficacy in attenuating cocaine-induced toxicity.
-
Possible Cause: The dose of this compound may be insufficient, or the timing of administration relative to the cocaine challenge may not be optimal.
-
Troubleshooting Steps:
-
Dose Optimization: The effective dose can vary between different mouse strains. Consider performing a dose-response study to determine the optimal protective dose of BD-1008.
-
Timing of Administration: The pre-treatment interval is crucial. If the interval is too long, the compound may be metabolized and cleared before the cocaine challenge. If it's too short, it may not have reached peak receptor occupancy. A typical pre-treatment time is 30 minutes, but this may need to be optimized.
-
Route of Administration: Ensure the route of administration for both BD-1008 and cocaine is consistent and appropriate for the experimental design.
-
Issue 3: High variability in experimental results.
-
Possible Cause: Variability can be introduced by a number of factors including animal strain, sex, age, and environmental conditions.
-
Troubleshooting Steps:
-
Standardize Animal Model: Use a single, well-characterized strain of mice of the same sex and a narrow age and weight range.
-
Control Environmental Factors: Maintain consistent housing conditions, including temperature, humidity, and light-dark cycles.
-
Blinding: Whenever possible, the experimenter observing the animals and scoring the toxic effects should be blinded to the treatment groups to minimize bias.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the overall results.
-
Quantitative Data Summary
| Parameter | Value | Species | Route of Administration | Source |
| Cocaine-induced Convulsions | Pretreatment with BD-1008 analogs significantly attenuated convulsions. | Mice | Intraperitoneal | [2] |
| Cocaine-induced Lethality | Pretreatment with BD-1008 analogs significantly attenuated lethality. | Mice | Intraperitoneal | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound in Attenuating Cocaine-Induced Convulsions and Lethality in Mice
1. Objective: To determine the in vivo efficacy of this compound in protecting against cocaine-induced convulsions and lethality.
2. Materials:
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male Swiss Webster mice (20-25 g)
-
Standard laboratory animal housing and care facilities
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Timer
3. Methods:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentrations (e.g., 1, 5, 10 mg/kg).
-
Dissolve cocaine hydrochloride in sterile saline to a concentration that induces convulsions and lethality (e.g., 90 mg/kg).
-
-
Experimental Groups:
-
Group 1: Vehicle (saline) + Saline
-
Group 2: Vehicle (saline) + Cocaine (90 mg/kg)
-
Group 3: BD-1008 (1 mg/kg) + Cocaine (90 mg/kg)
-
Group 4: BD-1008 (5 mg/kg) + Cocaine (90 mg/kg)
-
Group 5: BD-1008 (10 mg/kg) + Cocaine (90 mg/kg)
-
-
Administration:
-
Administer the vehicle or the appropriate dose of this compound via i.p. injection.
-
30 minutes after the first injection, administer either saline or cocaine via i.p. injection.
-
-
Observation:
-
Immediately after the second injection, place each mouse in an individual observation chamber.
-
Observe the animals continuously for the first 30 minutes and then at regular intervals for up to 24 hours.
-
Record the latency to the first convulsion, the severity of convulsions (using a standardized scoring system), and the number of mortalities in each group.
-
4. Data Analysis:
-
Analyze the incidence of convulsions and lethality using Fisher's exact test.
-
Analyze the latency to convulsions using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Visualizations
Caption: Experimental workflow for assessing BD-1008's effect on cocaine toxicity.
Caption: Simplified Sigma-1 receptor signaling pathway.
References
Limitations of BD-1008 dihydrobromide as a sigma antagonist
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BD-1008 dihydrobromide as a sigma receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-selective sigma receptor antagonist. It exhibits high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes, with a slightly higher affinity for the σ₁ receptor. Its primary mechanism of action is to block the binding of endogenous or exogenous ligands to these receptors, thereby inhibiting their downstream signaling.
Q2: What is the selectivity profile of BD-1008?
BD-1008 is considered non-selective between the two sigma receptor subtypes. It has been shown to have low to negligible affinity for other receptors, including monoamine transporters, opioid, N-methyl-D-aspartate (NMDA), dopamine (B1211576), and 5-HT receptors.[1] This profile makes it a useful tool for studying the specific roles of sigma receptors.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment. The compound is soluble in water up to 50 mM. For in vivo experiments, it is typically dissolved in sterile saline.
Q4: Can BD-1008 be used to differentiate between sigma-1 and sigma-2 receptor functions?
Due to its non-selective nature, using BD-1008 alone is not ideal for definitively differentiating between the functions of sigma-1 and sigma-2 receptors. To dissect the specific roles of each subtype, it is recommended to use BD-1008 in conjunction with more selective sigma-1 or sigma-2 antagonists or to use genetic knockout/knockdown models.
Troubleshooting Guides
In Vitro Experiments (e.g., Radioligand Binding Assays)
Q: I am observing high non-specific binding in my radioligand binding assay. What could be the cause and how can I troubleshoot it?
A: High non-specific binding can obscure your specific signal. Here are some potential causes and solutions:
-
Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased binding to non-receptor sites.
-
Solution: Titrate your radioligand to a concentration at or below its Kd for the receptor.
-
-
Inadequate Washing: Insufficient washing of filters can leave unbound radioligand behind.
-
Solution: Increase the volume and/or number of washes with ice-cold buffer. Ensure the vacuum is applied quickly and consistently.
-
-
Hydrophobicity of Ligands: BD-1008, like many ligands, has hydrophobic properties that can contribute to non-specific binding to filters and labware.
-
Solution: Pre-soaking glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can help reduce non-specific binding. Including a low concentration of a detergent like Tween-20 in the wash buffer can also be beneficial.
-
-
Incorrect Blocking Agent: The choice and concentration of the agent used to define non-specific binding are critical.
-
Solution: Ensure you are using a saturating concentration of a well-characterized, structurally different sigma receptor ligand (e.g., haloperidol) to define non-specific binding.
-
Q: My competition binding curve for BD-1008 is showing a shallow slope (Hill slope not equal to 1.0). What does this indicate?
A: A shallow Hill slope can suggest several possibilities:
-
Multiple Binding Sites: The radioligand or BD-1008 may be binding to more than one site with different affinities. Given BD-1008's affinity for both sigma-1 and sigma-2 receptors, this is a likely explanation if your tissue or cell preparation expresses both.
-
Solution: Use a more selective radioligand or a cell line expressing only one sigma receptor subtype to simplify the system.
-
-
Assay Conditions: The assay may not have reached equilibrium.
-
Solution: Increase the incubation time to ensure the binding reaction has reached a steady state.
-
-
Allosteric Interactions: While less common for antagonists, complex interactions with the receptor could be occurring.
-
Solution: Further investigation with different radioligands and kinetic studies may be necessary to elucidate the binding mechanism.
-
In Vivo Experiments (e.g., Behavioral Studies, Microdialysis)
Q: I administered BD-1008 to my animals and observed unexpected changes in locomotor activity, confounding the results of my primary behavioral test. How should I address this?
A: BD-1008, like other psychoactive compounds, can have intrinsic effects on behavior.
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Confounding Locomotor Effects: Changes in general activity can interfere with the interpretation of more complex behavioral assays (e.g., learning and memory, anxiety models).[2][3][4][5]
-
Solution: Always include a control group that receives only BD-1008 to assess its baseline effects on locomotor activity and other relevant behaviors. This allows you to dissociate the antagonist's intrinsic effects from its effects on the primary outcome of interest. If BD-1008 significantly alters baseline behavior at the dose used, consider testing a lower dose that may still be effective at the sigma receptor without producing confounding locomotor effects.
-
Q: I am not observing the expected antagonist effect of BD-1008 in my in vivo experiment. What are some potential reasons?
A: A lack of effect in vivo can be due to several factors:
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Pharmacokinetics and Brain Penetration: The dose of BD-1008 administered may not be sufficient to achieve a therapeutically relevant concentration in the central nervous system (CNS).[6][7][8]
-
Solution: Conduct a dose-response study to determine the optimal dose. If possible, perform pharmacokinetic studies to measure the concentration of BD-1008 in the plasma and brain tissue at different time points after administration.
-
-
Route and Timing of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) and the pre-treatment time can significantly impact drug availability and efficacy.
-
Solution: Review the literature for established protocols for BD-1008 administration in your animal model. Typically, a pre-treatment time of 15-30 minutes is used for intraperitoneal injections.
-
-
Metabolism: The compound may be rapidly metabolized in vivo.
-
Solution: While specific metabolic pathways for BD-1008 are not extensively detailed in readily available literature, consider that rapid metabolism could necessitate higher or more frequent dosing. Pharmacokinetic analysis would be informative here.
-
Data Presentation
Table 1: Binding Affinity of this compound at Various Receptors
| Receptor/Transporter | Ki (nM) | Species | Tissue/Cell Line | Reference |
| Sigma-1 (σ₁) | 2 | Rat | Brain | [9] |
| Sigma-2 (σ₂) | 8 | Rat | Brain | [9] |
| Dopamine Transporter (DAT) | > 10,000 | Rat | Brain | [10] |
| Dopamine D₂ Receptor | 1112 | Not Specified | Not Specified | [10] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Sigma Receptors
Objective: To determine the binding affinity (Ki) of BD-1008 for sigma-1 and sigma-2 receptors.
Materials:
-
Tissue homogenate (e.g., rat brain) or cell membranes expressing sigma receptors.
-
Radioligand:
-
For σ₁: --INVALID-LINK---pentazocine
-
For σ₂: [³H]DTG (in the presence of a masking agent for σ₁ sites, e.g., (+)-pentazocine)
-
-
This compound stock solution.
-
Non-specific binding control: Haloperidol (B65202).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of BD-1008 in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at its Kd).
-
Varying concentrations of BD-1008 (for competition curve) or buffer (for total binding) or a saturating concentration of haloperidol (for non-specific binding).
-
Membrane homogenate.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the specific binding as a function of the log concentration of BD-1008. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis
Objective: To measure the effect of BD-1008 on extracellular neurotransmitter levels (e.g., dopamine) in a specific brain region.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Anesthesia.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution in sterile saline.
-
HPLC system with an appropriate detector (e.g., electrochemical or fluorescence).
Procedure:
-
Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Basal Sample Collection: Collect baseline dialysate samples for a set period (e.g., 60-120 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer BD-1008 via the desired route (e.g., i.p.).
-
Post-treatment Sample Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the dialysate samples using HPLC to quantify the concentration of the neurotransmitter of interest.
-
Data Analysis: Express the neurotransmitter concentrations in the post-treatment samples as a percentage of the average baseline concentration. Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).
Visualizations
Caption: Potential Signaling Pathway of the Sigma-1 Receptor
Caption: Experimental Workflow for Characterizing BD-1008
Caption: Troubleshooting In Vivo Experiments with BD-1008
References
- 1. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voluntary Exercise Produces Antidepressant and Anxiolytic Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anesthetic effects on fictive locomotion in the rat isolated spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An assessment of the spontaneous locomotor activity of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. revvity.com [revvity.com]
- 10. Sigma receptor agonists: receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for BD-1008's Non-Selectivity in Experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the experimental use of BD-1008, focusing on how to account for its non-selective binding characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of BD-1008 and what are its known off-targets?
BD-1008 is a well-characterized antagonist of the sigma-1 (σ₁) receptor.[1] It exhibits a high affinity for this receptor. However, it is not perfectly selective and also binds to the sigma-2 (σ₂) receptor, although with a lower affinity.[1][2] Studies have shown that BD-1008 has low to negligible affinity for other common targets such as monoamine transporters, and opioid, NMDA, dopamine (B1211576), and 5-HT receptors.[2]
Q2: How can the non-selectivity between sigma-1 and sigma-2 receptors affect my experimental results?
Since BD-1008 antagonizes both sigma receptor subtypes, an observed effect could be mediated by the blockade of σ₁, σ₂, or a combination of both. This ambiguity can complicate the interpretation of your data and the attribution of a specific biological function to the σ₁ receptor alone.
Q3: What are the initial steps to control for BD-1008's non-selectivity in my experiments?
To begin dissecting the specific receptor subtype's involvement, it is crucial to run parallel experiments with more selective compounds. For instance, using a highly selective σ₁ receptor antagonist alongside BD-1008 can help to isolate the effects of σ₁ receptor blockade. Additionally, employing a compound with a different chemical structure but similar activity at sigma receptors can help rule out artifacts arising from the specific chemical properties of BD-1008.
Troubleshooting Guide
Issue: An effect is observed with BD-1008, but it is unclear if it is mediated by sigma-1 or sigma-2 receptors.
Solution:
-
Use a More Selective Antagonist: Compare the effects of BD-1008 with a more selective σ₁ receptor antagonist, such as BD-1063.[3] If both compounds produce the same effect at similar concentrations, it is more likely mediated by the σ₁ receptor.
-
Genetic Knockdown/Knockout: The most definitive way to attribute an effect to a specific receptor is to use cell lines or animal models where the sigma-1 or sigma-2 receptor has been genetically knocked out or its expression has been knocked down (e.g., using siRNA or shRNA). If the effect of BD-1008 is absent in the sigma-1 knockout/knockdown model, this provides strong evidence for its mediation by the sigma-1 receptor.
Quantitative Data: Binding Profile of BD-1008
The following table summarizes the binding affinity of BD-1008 for sigma receptors.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity |
| Sigma-1 (σ₁) | 2 ± 1 nM[1] | Approximately 4-fold higher affinity for σ₁ over σ₂[1] |
| Sigma-2 (σ₂) | ~8 nM |
Note: Binding affinities can vary between different studies and experimental conditions.
Experimental Protocols
Protocol 1: Differentiating Sigma-1 vs. Sigma-2 Receptor-Mediated Effects Using Pharmacological Controls
Objective: To determine if the observed effect of BD-1008 is mediated by the sigma-1 or sigma-2 receptor.
Methodology:
-
Cell Culture/Animal Model: Prepare your experimental system (e.g., cell culture, tissue slice, or animal model) as per your standard protocol.
-
Treatment Groups:
-
Vehicle Control (e.g., saline or DMSO)
-
BD-1008 (at a concentration known to be effective)
-
Selective σ₁ Antagonist (e.g., BD-1063) at an equimolar concentration to BD-1008.
-
Preferential σ₂ Antagonist (e.g., SN 79) at an equimolar concentration to BD-1008.[3]
-
-
Incubation/Administration: Apply the compounds to your experimental system for the desired duration.
-
Assay: Perform your functional assay to measure the biological response of interest (e.g., cell viability, neurotransmitter release, behavioral response).
-
Data Analysis: Compare the results from the different treatment groups.
-
If BD-1008 and the selective σ₁ antagonist produce a similar effect, while the σ₂ antagonist has no effect, the response is likely σ₁-mediated.
-
If BD-1008 and the σ₂ antagonist produce a similar effect, the response may be σ₂-mediated.
-
Visualizations
Caption: Signaling pathways affected by BD-1008.
Caption: Workflow for dissecting BD-1008's receptor-specific effects.
References
- 1. BD1008 - Wikipedia [en.wikipedia.org]
- 2. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma receptor agonists: receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding precipitation of BD-1008 dihydrobromide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of BD-1008 dihydrobromide in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound?
A1: The solubility of this compound can vary depending on the solvent. It is soluble in water and DMSO. For consistent results, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can affect solubility.[1] Sonication may be required to fully dissolve the compound.[1]
Q2: Can I dissolve this compound directly in phosphate-buffered saline (PBS) or cell culture media?
A2: Direct dissolution in PBS or cell culture media is not recommended. These buffers typically have a neutral to slightly alkaline pH (7.2-7.4), which can decrease the solubility of the dihydrobromide salt and may lead to precipitation. It is advisable to first prepare a concentrated stock solution in an appropriate solvent like sterile water or DMSO and then dilute it to the final concentration in your experimental buffer.
Q3: Why did my this compound solution become cloudy or form a precipitate after storage?
A3: Precipitation upon storage can be due to several factors, including solution instability, pH changes, or exceeding the solubility limit at a lower storage temperature. For aqueous stock solutions, it is recommended to filter-sterilize and use them promptly.[1] For long-term storage, DMSO stock solutions stored at -20°C or -80°C are preferable.[1]
Q4: How should I store my this compound stock solutions?
A4: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. DMSO stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues that can lead to the precipitation of this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution | Exceeding the solubility limit in the chosen solvent. | Refer to the solubility data table below. Use sonication to aid dissolution, particularly for aqueous solutions.[1] |
| Use of hydrated DMSO. | Use a fresh, unopened bottle of anhydrous, tissue culture grade DMSO. | |
| Precipitation after diluting a stock solution into buffer (e.g., PBS, cell culture media) | The pH of the buffer is too high, causing the less soluble free base form of BD-1008 to precipitate. | Prepare a concentrated stock solution in sterile water or DMSO. When diluting into your final buffer, add the stock solution dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. If possible, briefly lower the pH of the buffer before adding the compound and then readjust. |
| Cloudiness or precipitation after adding to cell culture media containing serum | Interaction of the compound with components in the serum. | Prepare a more dilute stock solution and add it slowly to the media while stirring. Alternatively, perform a serial dilution in the media. |
| Precipitate forms after storing the solution | The solution is supersaturated, and the compound is crystallizing out over time, especially at lower temperatures. | Ensure your stock solution concentration is below the solubility limit at the storage temperature. Store DMSO stocks at -20°C or -80°C.[1] Aqueous solutions should be prepared fresh.[1] |
Data Presentation: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 12.5[1] | ~27[1] | Sonication is recommended to aid dissolution.[1] |
| DMSO | 50[1] | ~108[1] | Use of fresh, anhydrous DMSO is critical.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Weigh out the required amount of this compound (MW: 463.08 g/mol ). For 1 mL of a 10 mM solution, 4.63 mg is needed.
-
Add the compound to a sterile microcentrifuge tube.
-
Add 90% of the final volume of sterile, deionized water.
-
Vortex the solution vigorously.
-
Place the tube in a sonicator bath and sonicate until the compound is fully dissolved.
-
Bring the solution to the final volume with sterile, deionized water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[1]
-
Use the solution immediately or store at 4°C for short-term use (prepare fresh daily is recommended).
Protocol 2: Preparation of a 50 mM DMSO Stock Solution of this compound
-
Weigh out the required amount of this compound. For 1 mL of a 50 mM solution, 23.15 mg is needed.
-
Add the compound to a sterile, conical tube.
-
Add the final volume of fresh, anhydrous, tissue culture grade DMSO.
-
Vortex the solution until the compound is completely dissolved. Sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 3: Dilution of a DMSO Stock Solution into Cell Culture Media
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Warm the cell culture media to 37°C.
-
Perform a serial dilution of the DMSO stock solution in the cell culture media to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 50 mM stock, you can perform a 1:100 dilution followed by a 1:50 dilution.
-
When adding the stock solution to the media, add it dropwise while gently swirling the media to ensure rapid and even distribution.
-
The final concentration of DMSO in the cell culture should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Ensuring reproducibility in BD-1008 dihydrobromide studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the reproducible use of BD-1008 dihydrobromide in experimental studies.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Compound Solubility and Precipitation in Aqueous Media
-
Question: I observed precipitation after diluting my this compound stock solution into my cell culture medium. How can I resolve this?
-
Answer: Precipitation of hydrophobic compounds in aqueous solutions is a common challenge. This compound is soluble in water up to 50 mM, but its solubility can be affected by the components of your culture medium. Consider the following troubleshooting steps:
-
Optimize Stock Solution: Prepare a fresh stock solution in 100% DMSO. While BD-1008 is water-soluble, a DMSO stock can sometimes offer better stability and miscibility with media. Ensure the final DMSO concentration in your culture medium does not exceed 0.5% to avoid cytotoxicity.
-
Pre-warm Media: Gently warm your cell culture medium to 37°C before adding the compound. This can enhance the solubility of some compounds.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution directly in the pre-warmed culture medium. This gradual change in the solvent environment can help maintain solubility.
-
Sonication: If precipitation persists, briefly sonicate the final diluted solution before adding it to your cells. Use an ultrasonic water bath for this purpose.
-
Issue 2: Inconsistent Results in In Vivo Behavioral Studies
-
Question: I am observing high variability in the behavioral responses of my animals treated with this compound. What could be the cause, and how can I improve consistency?
-
Answer: Inconsistent results in behavioral pharmacology can stem from various factors.[1] To ensure the reproducibility of your findings, consider the following:
-
Animal-Related Factors:
-
Strain: Different animal strains can exhibit varying sensitivities to drugs.[2][3][4] Ensure you are using a consistent strain and supplier for all your experiments.
-
Acclimatization: Allow sufficient time for animals to acclimate to the housing and testing environment to reduce stress-induced variability.[1]
-
Handling: Consistent and gentle handling of animals by all experimenters is crucial to minimize stress.[1][5]
-
-
Experimental Procedure:
-
Dosing: Verify the accuracy of your dose calculations and the consistency of your administration technique (e.g., intraperitoneal, subcutaneous). Prepare fresh drug solutions for each experiment to avoid degradation.[1]
-
Environmental Conditions: Maintain consistent lighting, temperature, and noise levels in the testing room.[1][5]
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Experimenter Bias: Whenever possible, experiments should be conducted by an observer who is blind to the treatment conditions.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a non-selective sigma receptor antagonist. It exhibits high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors, with Ki values of 2 nM and 8 nM, respectively.[6] It has a significantly lower affinity for the D2 dopamine (B1211576) receptor (Ki = 1112 nM) and the dopamine transporter (DAT) (Ki > 10,000 nM).[6]
Q2: What is the recommended solvent for preparing a stock solution? A2: this compound is soluble in water up to 50 mM. You can also prepare stock solutions in DMSO.
Q3: How should I store this compound and its stock solutions? A3: The solid compound should be stored at -20°C. Stock solutions in water or DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles.
Q4: What are the typical working concentrations for in vitro experiments? A4: The optimal working concentration will depend on your specific cell type and assay. Based on its Ki values, concentrations in the low nanomolar to low micromolar range are typically effective for sigma receptor antagonism. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experiment.
Q5: Are there any known off-target effects of this compound? A5: While highly selective for sigma receptors over D2 and DAT, some studies have shown that at higher concentrations (in the micromolar range), BD-1008 can inhibit NMDA receptors.[7] Specifically, it has been shown to inhibit NMDA-activated membrane current responses in Xenopus oocytes with IC50 values of 62 µM, 18 µM, and 120 µM for NR1a/2A, NR1a/2B, and NR1a/2C receptors, respectively.[7] Researchers should be mindful of this potential off-target effect when using high concentrations of the compound.
Data Presentation
Table 1: Binding Affinities of this compound
| Receptor/Transporter | Ki (nM) |
| Sigma-1 (σ1) Receptor | 2[6] |
| Sigma-2 (σ2) Receptor | 8[6] |
| D2 Dopamine Receptor | 1112[6] |
| Dopamine Transporter (DAT) | >10,000[6] |
Table 2: In Vivo Dosages of this compound in Rodent Models
| Animal Model | Species | Dose Range (mg/kg) | Route of Administration | Experimental Context | Reference |
| Cocaine-induced locomotor activity | Mouse | 1 | i.p. | Attenuation of cocaine's stimulatory effects | [7] |
| PRE-084 self-administration | Rat | 1-10 (multiple doses) | i.p. | Blockade of sigma agonist self-administration | [6] |
| Antagonism of Ditolylguanidine effects | Rat | 10-30 (single dose) | i.p. | Antagonism of a sigma receptor agonist | [6] |
Experimental Protocols
Protocol 1: Attenuation of Cocaine-Induced Locomotor Activity in Mice
This protocol is adapted from studies investigating the effects of sigma receptor ligands on the behavioral effects of cocaine.[3][7][8]
Materials:
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This compound
-
Cocaine hydrochloride
-
Sterile 0.9% saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Open-field activity chambers equipped with photobeams
Procedure:
-
Animal Habituation:
-
House mice in the testing facility for at least one week before the experiment.
-
On three consecutive days prior to testing, handle each mouse for 1-2 minutes.
-
On the day of the experiment, allow mice to acclimate to the testing room for at least 60 minutes.
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Habituate each mouse to the open-field chamber for 30-60 minutes.
-
-
Drug Preparation:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg injection volume).
-
Dissolve cocaine hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose).
-
Prepare fresh solutions on the day of the experiment.
-
-
Drug Administration and Data Collection:
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle (saline) to the mice.
-
30 minutes after the first injection, administer cocaine (e.g., 15 mg/kg, i.p.) or vehicle (saline).
-
Immediately place the mice back into the open-field chambers and record locomotor activity (e.g., number of beam breaks) for 60-120 minutes.
-
-
Data Analysis:
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Analyze the total distance traveled or the number of beam breaks during the testing period.
-
Compare the locomotor activity of mice treated with BD-1008 + cocaine to the control groups (vehicle + saline, vehicle + cocaine, BD-1008 + saline).
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the results.
-
Protocol 2: Inhibition of NMDA Receptor-Mediated Currents (in vitro Electrophysiology)
This protocol provides a general framework for assessing the inhibitory effects of this compound on NMDA receptors using whole-cell patch-clamp electrophysiology in cultured neurons or brain slices.[9][10]
Materials:
-
Cultured neurons or acute brain slices
-
This compound
-
NMDA and glycine (B1666218) (co-agonist)
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External and internal patch-clamp solutions
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell/Slice Preparation:
-
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Clamp the cell at a negative holding potential (e.g., -70 mV) to record inward currents.
-
Obtain a stable baseline recording.
-
-
NMDA Receptor Activation:
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell to evoke an inward current. This can be done via bath application or a local perfusion system.
-
Record the peak amplitude of the NMDA-evoked current.
-
Wash out the agonists and allow the current to return to baseline.
-
-
Application of this compound:
-
Perfuse the cell with aCSF containing the desired concentration of this compound for a pre-determined incubation period (e.g., 5-10 minutes).
-
After incubation, co-apply NMDA and glycine in the continued presence of BD-1008.
-
Record the peak amplitude of the NMDA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current before and after the application of BD-1008.
-
Calculate the percentage of inhibition caused by BD-1008.
-
To determine the IC50, repeat the experiment with a range of BD-1008 concentrations and fit the data to a dose-response curve.
-
Mandatory Visualization
Caption: Antagonistic action of BD-1008 on sigma receptor signaling pathways.
Caption: General experimental workflow for in vitro studies with BD-1008.
Caption: Logical workflow for troubleshooting BD-1008 solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Scholarly Article or Book Chapter | Cocaine-Induced Locomotor Activation Differs Across Inbred Mouse Substrains | ID: jh344337d | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Cocaine locomotor activation, sensitization and place preference in six inbred strains of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cocaine-Induced Locomotor Activation Differs Across Inbred Mouse Substrains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of vehicle on BD-1008 dihydrobromide efficacy
Welcome to the technical support center for BD-1008 dihydrobromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments. The following sections address common issues related to the impact of the delivery vehicle on the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective sigma-1 (σ1) receptor antagonist.[1][2] It exhibits high affinity for the σ1 receptor (Ki = 0.34 - 2 nM) and has a lower affinity for the σ2 receptor.[3][4][5] Its mechanism of action involves blocking the σ1 receptor, which can modulate various downstream signaling pathways and is being investigated for its potential in addiction therapy and neuropharmacology.[2][3][6] BD-1008 has a very low affinity for other receptors like the D2 dopamine (B1211576) receptor and the dopamine transporter (DAT).[3]
Q2: How soluble is this compound in common laboratory solvents?
This compound is readily soluble in water.[1][4][7] Several suppliers indicate a solubility of up to 50 mM in water.[1][4][7] It is also soluble in DMSO, with one supplier noting a solubility of 50 mg/mL (107.97 mM), though they recommend using freshly opened DMSO as it is hygroscopic.[3]
Table 1: Solubility and Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide | [7] |
| Molecular Weight | 463.08 g/mol | [7][8] |
| CAS Number | 138356-09-9 | [1][4][7][8] |
| Solubility (Water) | Soluble up to 50 mM | [1][4][7] |
| Solubility (DMSO) | Soluble up to 50 mg/mL (107.97 mM); requires ultrasonic assistance | [3] |
| Storage | Store at -20°C, under desiccating conditions | [1][3][7] |
Q3: Why is the choice of vehicle important for in vivo studies with BD-1008?
The choice of vehicle is a critical step in preclinical drug development that can significantly impact experimental outcomes.[9][10] An appropriate vehicle must solubilize or uniformly suspend the drug to ensure accurate dosing and bioavailability, while being non-toxic and inert, so as not to interfere with the experimental results.[11][12] An improper vehicle can lead to poor drug exposure, cause adverse effects masking the drug's true profile, or introduce confounding variables.[10][13]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy in in vivo experiments.
-
Possible Cause 1: Poor Drug Solubilization or Suspension. If BD-1008 is not fully dissolved or uniformly suspended, the actual dose administered to each animal may vary significantly. Since BD-1008 is water-soluble, precipitation can occur if the concentration exceeds its solubility limit or if the solution is not prepared correctly.
-
Troubleshooting Steps:
-
Verify Solubility: Always prepare the formulation at a concentration well within the known solubility limit (50 mM in water).
-
Use Fresh Solvents: For organic solvents like DMSO, use a new, unopened bottle to avoid issues related to water absorption.[3]
-
Aid Dissolution: Use sonication or gentle warming as needed to ensure the compound is fully dissolved, then allow the solution to return to room temperature before administration.[3]
-
Visual Inspection: Before each administration, visually inspect the solution for any signs of precipitation or cloudiness.
-
-
Possible Cause 2: Vehicle-Induced Biological Effects. Some vehicles can have their own physiological or behavioral effects, which may interfere with the action of BD-1008. For example, vehicles containing high concentrations of DMSO, PEG-400, or propylene (B89431) glycol have been shown to cause motor impairment in preclinical models, which could confound behavioral studies.[10][13]
-
Troubleshooting Steps:
-
Run a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to isolate the effects of the vehicle from the effects of the drug.
-
Select Inert Vehicles: Whenever possible, use simple, well-tolerated aqueous vehicles like 0.9% saline, especially since BD-1008 is water-soluble.[10][13]
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Minimize Co-solvents: If a co-solvent is necessary, use the lowest possible concentration that achieves solubilization.
-
Table 2: Characteristics of Common Preclinical Vehicles
| Vehicle | Type | Common Use | Potential Issues |
| 0.9% Sodium Chloride (Saline) | Aqueous | Preferred for water-soluble compounds. | Limited ability to dissolve lipophilic compounds. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Dissolving poorly soluble compounds. | Can cause motor impairment and toxicity at higher concentrations.[10][13] |
| Polyethylene Glycol (PEG-400) | Co-solvent | Solubilizing compounds for oral or parenteral administration. | Can cause neuromotor toxicity.[10][13] |
| Carboxymethylcellulose (CMC) | Suspending Agent | Creating uniform suspensions for oral gavage. | Does not solubilize the drug; requires careful preparation for uniformity.[11] |
| Tween 80 / Polysorbate 80 | Surfactant | Often added to suspensions to improve wetting and prevent aggregation.[11] | Can have its own biological effects. |
Experimental Protocols and Visualizations
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a 10 mg/mL solution in 0.9% saline, suitable for intraperitoneal (i.p.) injection in rodents.
-
Calculate Required Mass: Determine the total volume of dosing solution needed. For a 10 mg/mL solution, you will need 10 mg of this compound for every 1 mL of saline.
-
Weigh Compound: Accurately weigh the calculated mass of this compound (MW: 463.08 g/mol ) in a sterile conical tube.
-
Add Vehicle: Add approximately 80% of the final required volume of sterile 0.9% saline to the tube.
-
Solubilize: Vortex the solution vigorously. If needed, place the tube in an ultrasonic water bath for 5-10 minutes until the solid is completely dissolved.
-
Adjust to Final Volume: Add sterile 0.9% saline to reach the final desired volume and vortex again to ensure homogeneity.
-
Final Check: The final solution should be clear and free of any visible particulates. Store at 4°C for short-term use or prepare fresh daily.
Diagram 1: Simplified Sigma-1 Receptor Signaling Pathway
The diagram below illustrates the antagonistic action of BD-1008 on the Sigma-1 (σ1) receptor, a chaperone protein at the mitochondria-associated ER membrane (MAM). By blocking the σ1 receptor, BD-1008 can prevent its interaction with client proteins like the IP3 receptor (IP3R), thereby modulating calcium signaling and other downstream cellular processes.
Diagram 2: Experimental Workflow for Vehicle Impact Assessment
This workflow outlines the necessary steps a researcher should take to determine if a chosen vehicle impacts the efficacy of BD-1008 in their specific experimental model.
Diagram 3: Decision Logic for Vehicle Selection
This diagram provides a logical flowchart to guide researchers in selecting an appropriate vehicle for their this compound experiments.
References
- 1. BD 1008 dihydrobromide, delta1-receptor antagonist (CAS 138356-09-9) | Abcam [abcam.com]
- 2. molnova.com:443 [molnova.com:443]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. BD1008 - Wikipedia [en.wikipedia.org]
- 7. rndsystems.com [rndsystems.com]
- 8. scbt.com [scbt.com]
- 9. altasciences.com [altasciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. admescope.com [admescope.com]
- 13. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Control experiments for BD-1008 dihydrobromide off-target binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BD-1008 dihydrobromide. The focus is on designing and interpreting control experiments to investigate potential off-target binding and ensure data validity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective sigma-1 (σ1) receptor antagonist with a high binding affinity, exhibiting a Ki of approximately 2 nM.[1][2][3][4] It also binds to the sigma-2 (σ2) receptor with a four-fold lower affinity (Ki ≈ 8 nM).[1][2]
Q2: What are the known off-targets for BD-1008?
While BD-1008 is highly selective for sigma receptors, some studies have characterized its binding to other targets. It has a significantly lower affinity for the dopamine (B1211576) D2 receptor (Ki = 1112 nM) and the dopamine transporter (DAT) (Ki > 10,000 nM).[1] In Xenopus oocytes, BD-1008 was also found to inhibit NMDA receptor-activated currents with IC50 values in the micromolar range (NR1a/2A: 62 µM, NR1a/2B: 18 µM, NR1a/2C: 120 µM), suggesting a direct effect on the receptor channel complex at higher concentrations.[5]
Q3: Why is it important to perform off-target binding experiments for BD-1008?
Even for a selective compound like BD-1008, it is crucial to experimentally validate its on-target and off-target effects within your specific experimental system. This is because:
-
Cell-type specific expression: The expression levels of the primary target (sigma-1 receptor) and potential off-targets can vary significantly between different cell types or tissues.
-
Concentration-dependent effects: At higher concentrations, the likelihood of engaging lower-affinity off-targets increases, which could lead to misinterpretation of experimental results.
-
Unforeseen interactions: The full binding profile of any small molecule is rarely completely characterized, and novel off-target interactions are always a possibility.
Q4: What are some initial steps to control for off-target effects of BD-1008?
-
Dose-response curves: Always perform dose-response experiments to determine the minimal effective concentration of BD-1008 required to elicit the desired phenotype. This minimizes the risk of engaging off-targets.
-
Use a structurally distinct sigma-1 receptor antagonist: Employing another well-characterized sigma-1 antagonist with a different chemical scaffold (e.g., NE-100) can help confirm that the observed effect is mediated by the sigma-1 receptor.
-
Knockdown or knockout of the primary target: The most definitive control is to repeat the experiment in cells where the sigma-1 receptor has been genetically silenced (e.g., using siRNA or CRISPR). If the effect of BD-1008 persists in the absence of its primary target, it is likely an off-target effect.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results with BD-1008 treatment.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step:
-
Review the literature: Check for newly identified off-targets of BD-1008.
-
Perform a counterscreen: Test BD-1008 in a functional assay for a suspected off-target that is relevant to your experimental system (e.g., a calcium imaging assay if you suspect modulation of ion channels).
-
Use a negative control compound: If available, use a structurally similar but inactive analog of BD-1008.
-
-
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Step:
-
Confirm compound integrity: Ensure the this compound stock solution is fresh and has been stored correctly.
-
Standardize protocols: Ensure consistent cell densities, incubation times, and reagent concentrations across experiments.
-
-
Issue 2: The observed phenotype does not align with the known function of the sigma-1 receptor.
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Possible Cause: Engagement of a secondary target.
-
Troubleshooting Step:
-
In silico prediction: Use computational tools to predict potential off-targets of BD-1008 based on its chemical structure.
-
Broad-panel screening: If resources permit, screen BD-1008 against a commercial off-target binding panel (e.g., the Eurofins SafetyScreen).
-
Validate predicted off-targets: Once potential off-targets are identified, validate their engagement and functional relevance in your experimental model using specific assays.
-
-
Quantitative Data Summary
| Target | Binding Affinity (Ki) | Reference |
| Sigma-1 (σ1) Receptor | 2 nM | [1][2][3][4] |
| Sigma-2 (σ2) Receptor | 8 nM | [1][2] |
| Dopamine D2 Receptor | 1112 nM | [1] |
| Dopamine Transporter (DAT) | > 10,000 nM | [1] |
| Off-Target | Functional Effect (IC50) | Reference |
| NMDA Receptor (NR1a/2A) | 62 µM | [5] |
| NMDA Receptor (NR1a/2B) | 18 µM | [5] |
| NMDA Receptor (NR1a/2C) | 120 µM | [5] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
This protocol is a general framework for assessing the binding affinity of BD-1008 for a potential off-target receptor.
-
Materials:
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Cell membranes or purified receptor preparation expressing the off-target of interest.
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A suitable radioligand for the off-target receptor.
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This compound.
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A known reference compound for the off-target receptor.
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Assay buffer.
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Scintillation vials and cocktail.
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Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of BD-1008.
-
In a multi-well plate, combine the cell membranes/receptor preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of BD-1008 or the reference compound.
-
Incubate the plate at the appropriate temperature and for a sufficient duration to reach binding equilibrium.
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Terminate the binding reaction by rapid filtration through a filter mat, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
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Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
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Determine non-specific binding by including a high concentration of the reference compound.
-
Calculate the specific binding at each concentration of BD-1008.
-
Plot the specific binding as a function of the BD-1008 concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Binding profile of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Simplified signaling pathways for BD-1008 targets.
References
Validation & Comparative
A Comparative Guide to BD-1008 Dihydrobromide and Other Sigma Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BD-1008 dihydrobromide with other prominent sigma receptor antagonists. The information presented is supported by experimental data to assist researchers in selecting the most appropriate pharmacological tools for their studies.
Introduction to Sigma Receptors
Sigma receptors, initially misclassified as opioid receptors, are now recognized as unique intracellular chaperone proteins.[1] They are broadly classified into two subtypes: sigma-1 (σ₁) and sigma-2 (σ₂).[2] These receptors are implicated in a wide range of cellular functions and are considered therapeutic targets for various neurological disorders and cancer.[3][4] The sigma-1 receptor, a 25 kDa protein, has been cloned and is known to be a ligand-operated chaperone at the endoplasmic reticulum (ER) that modulates calcium signaling.[2][5] The sigma-2 receptor, with a molecular weight of 18-21 kDa, was more recently identified as transmembrane protein 97 (TMEM97).[2][6]
Comparative Analysis of Sigma Receptor Antagonists
This compound is a well-characterized sigma receptor antagonist.[7] To provide a comprehensive overview, this guide compares its binding profile and selectivity with other commonly used antagonists, including NE-100, haloperidol, and rimcazole (B1680635).
Data Presentation: Quantitative Ligand Binding Data
The following table summarizes the binding affinities (Ki) of BD-1008 and other standard sigma receptor antagonists for both sigma-1 and sigma-2 receptors. These values are crucial for designing experiments and interpreting results.
| Ligand | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Receptor Selectivity (σ₂/σ₁) | Primary Activity |
| This compound | 2[7][8] | 8[7][8] | 4 | Sigma-1 Antagonist[7] |
| NE-100 | 1.1[3] | 133[3] | 120.9 | Sigma-1 Antagonist[3] |
| Haloperidol | 3.2[3] | 507[3] | 158.4 | Sigma-1 Antagonist / D2 Antagonist[3] |
| Rimcazole | Data not consistently reported as Ki | Data not consistently reported as Ki | N/A | Sigma Receptor Antagonist[9][10] |
Note: Lower Ki values indicate higher binding affinity. Receptor selectivity is calculated as the ratio of Ki for sigma-2 to Ki for sigma-1. A higher ratio indicates greater selectivity for the sigma-1 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of sigma receptor antagonists.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for its target receptor.[3]
Objective: To determine the inhibition constant (Ki) of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Radioligands:
-
Membrane Preparations: Homogenates from tissues with high expression of sigma receptors, such as guinea pig brain or liver for sigma-1 and rat liver for sigma-2.[12][14]
-
Test Compounds: BD-1008, NE-100, haloperidol, etc.
-
Masking Ligand (for σ₂ assay): (+)-Pentazocine is used to block the binding of [³H]-DTG to sigma-1 receptors.[13][15]
-
Assay Buffer: Tris-HCl buffer.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Incubation: Membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.[3]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[3]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with sigma-1 and sigma-2 receptors.
References
- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma Receptors [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by rimcazole and 1,3-Di(2-tolyl)guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening | MDPI [mdpi.com]
- 15. med.upenn.edu [med.upenn.edu]
A Comparative Analysis of BD-1008 and BD-1047 in Preclinical Addiction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor, a unique intracellular chaperone protein, has emerged as a promising therapeutic target for the treatment of substance use disorders. Its modulation can influence the neurobiological effects of various drugs of abuse, including cocaine, methamphetamine, and alcohol. Two prominent investigational compounds targeting this receptor are BD-1008 and BD-1047. Both are recognized as sigma-1 receptor antagonists and have been evaluated in a variety of preclinical addiction models. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the selection and application of these pharmacological tools.
Quantitative Data Comparison
The following table summarizes the available quantitative data for BD-1008 and BD-1047 across different preclinical addiction models. It is important to note that direct comparative studies are limited, and data are often collated from separate experiments.
| Parameter | BD-1008 | BD-1047 | Addiction Model | Species | Reference(s) |
| Binding Affinity (Ki) | 2 nM (σ1), 8 nM (σ2) | High affinity for σ receptors | In vitro | N/A | [1] |
| Cocaine Discrimination (ED50) | 1.8 mg/kg | 3.1 mg/kg | Drug Discrimination | Rat | [2] |
| Cocaine CPP Reversal (ED50) | Not Reported | 0.0036 mg/kg | Conditioned Place Preference | Rat | [3] |
| Methamphetamine-Induced Lethality | Not Reported | Reduced from 67% to 50% (at 10 mg/kg) | Drug-Induced Toxicity | Mouse | |
| Cocaine Self-Administration | Inactive alone | Inactive alone | Self-Administration | Rat | [4] |
| Ethanol-Induced Locomotor Activity | Not Reported | Dose-dependently inhibits increase | Locomotor Activity | Mouse |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key addiction models cited in the comparison of BD-1008 and BD-1047.
Conditioned Place Preference (CPP)
The CPP paradigm is utilized to assess the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
-
Apparatus: A three-chamber apparatus is typically used, consisting of two larger conditioning chambers with distinct visual and tactile cues, separated by a smaller neutral chamber.
-
Phases:
-
Pre-Conditioning (Baseline): On day 1, animals are placed in the neutral chamber and allowed to freely explore all three chambers for a set period (e.g., 15-30 minutes) to determine any initial preference for one of the conditioning chambers.
-
Conditioning: Over several days (e.g., 4-8 days), animals receive alternating injections of the drug of abuse (e.g., cocaine, 10-20 mg/kg, i.p.) and vehicle (e.g., saline). Immediately following each injection, the animal is confined to one of the conditioning chambers for a specified duration (e.g., 30 minutes). The drug is consistently paired with one chamber and the vehicle with the other. To test the effect of an antagonist like BD-1008 or BD-1047, it can be administered prior to the drug of abuse during the conditioning phase or before the post-conditioning test.
-
Post-Conditioning (Test): On the test day, animals (in a drug-free state) are placed in the neutral chamber and allowed to freely explore all three chambers for the same duration as the pre-conditioning phase.
-
-
Data Analysis: The time spent in the drug-paired chamber during the post-conditioning test is compared to the time spent in the same chamber during the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.
Self-Administration
This model assesses the reinforcing properties of a drug by allowing an animal to learn to perform a specific action (e.g., lever press) to receive a drug infusion.
-
Apparatus: A standard operant conditioning chamber equipped with two levers (one active, one inactive), a cue light, and an infusion pump connected to an indwelling intravenous catheter.
-
Procedure:
-
Catheter Implantation: Animals (typically rats) are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition: Animals are placed in the operant chamber and learn to press the active lever to receive an intravenous infusion of the drug (e.g., cocaine, 0.25-0.5 mg/kg/infusion). Each infusion is often paired with a cue light and/or an auditory tone. The inactive lever has no programmed consequences. Sessions typically last for 2 hours daily.
-
Maintenance: Once a stable pattern of responding is established, the effect of antagonist pretreatment (e.g., with BD-1008 or BD-1047) on the rate of self-administration can be assessed.
-
-
Data Analysis: The primary measure is the number of infusions earned or the number of active lever presses. A decrease in responding following antagonist administration can indicate a reduction in the reinforcing efficacy of the drug.
Drug-Induced Toxicity
This model evaluates the ability of a compound to protect against the lethal effects of a high dose of a drug of abuse.
-
Animals: Typically, mice are used for this acute toxicity model.
-
Procedure:
-
Pretreatment: Animals are pretreated with the test compound (e.g., BD-1047, 10 mg/kg, i.p.) or vehicle at a specified time before the administration of the drug of abuse.
-
Drug Administration: A lethal or near-lethal dose of the drug (e.g., methamphetamine, 78 mg/kg, i.p.) is administered.
-
Observation: Animals are observed for a set period (e.g., 24 hours) for signs of toxicity, including convulsions and lethality.
-
-
Data Analysis: The primary endpoint is the percentage of mortality in the treatment group compared to the vehicle-treated control group.
Mandatory Visualizations
Signaling Pathways
The antagonistic action of BD-1008 and BD-1047 on the sigma-1 receptor can modulate downstream signaling pathways implicated in addiction, particularly those involving the dopamine (B1211576) system. The sigma-1 receptor can form heteromers with dopamine D1 and D2 receptors, thereby influencing their signaling cascades.
Caption: Sigma-1 receptor modulation of dopamine signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study investigating the effects of BD-1008 or BD-1047 on cocaine-induced conditioned place preference.
Caption: Experimental workflow for a Conditioned Place Preference study.
Conclusion
Both BD-1008 and BD-1047 demonstrate efficacy as sigma-1 receptor antagonists in various preclinical models of addiction. The available data suggests that BD-1047 has been more extensively studied across a broader range of addiction-related behaviors, with a particularly potent effect observed in the reversal of cocaine-induced conditioned place preference. BD-1008, while also effective, has been characterized in fewer behavioral paradigms according to the reviewed literature.
The choice between these two compounds may depend on the specific research question and the addiction model being employed. For studies focusing on the reversal of established drug-associated memories, BD-1047 may be a more potent option. Further direct comparative studies are warranted to fully elucidate the differential therapeutic potential of these two important research tools in the field of addiction.
References
- 1. Two novel sigma receptor ligands, BD1047 and LR172, attenuate cocaine-induced toxicity and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma1 receptor antagonist BD1047 enhances reversal of conditioned place preference from cocaine to social interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreases in Cocaine Self-Administration with Dual Inhibition of the Dopamine Transporter and σ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Sigma Receptor Antagonists: BD-1008 Dihydrobromide vs. BD-1063
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of pharmacological tools is paramount. This guide provides a detailed comparison of two commonly used sigma receptor antagonists, BD-1008 dihydrobromide and BD-1063, focusing on their binding affinities and selectivity for sigma-1 (σ1) and sigma-2 (σ2) receptors.
This document summarizes key quantitative data, outlines typical experimental protocols for determining receptor binding affinity, and presents signaling pathway and experimental workflow diagrams to visually articulate the information.
Quantitative Data Summary
The binding affinities of BD-1008 and BD-1063 for σ1 and σ2 receptors are typically determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The data presented below is a compilation from multiple sources. It is important to note that absolute values may vary slightly between studies due to differences in experimental conditions.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) | Other Receptor Affinities (Ki in nM) |
| This compound | 2[1][2] | 8[1] | 4-fold for σ1[2][3] | D2: 1112, DAT: >10000[1] |
| BD-1063 | 9 ± 1[4] | 449[5][6] | >49-fold for σ1[4] | ≥100-fold selective over opioid, PCP, muscarinic, dopamine, α1, α2, β adrenoceptor, 5-HT1 and 5-HT2 receptors[7][8] |
Key Observations:
-
BD-1008 is a potent sigma receptor antagonist with high affinity for both σ1 and σ2 subtypes, exhibiting a slight preference for the σ1 receptor.[1][2][3]
-
BD-1063 is a highly selective σ1 receptor antagonist, demonstrating a significantly lower affinity for the σ2 receptor.[4][7][8] Its affinity for a range of other neurotransmitter receptors is also notably low, highlighting its specificity.[7][8]
Experimental Protocols
The determination of Ki values for BD-1008 and BD-1063 is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for assessing the affinity of these compounds for sigma-1 and sigma-2 receptors.
Radioligand Binding Assay for Sigma-1 (σ1) Receptor Affinity
-
Tissue Preparation: Guinea pig brain membranes are often used as a source of σ1 receptors. The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer.
-
Assay Components:
-
Radioligand: [3H]-(+)-pentazocine, a selective σ1 receptor agonist, is commonly used.
-
Test Compound: A range of concentrations of BD-1008 or BD-1063.
-
Non-specific Binding Control: A high concentration of a non-labeled sigma receptor ligand (e.g., haloperidol) is used to determine the amount of non-specific binding of the radioligand.
-
-
Incubation: The membrane preparation, radioligand, and test compound (or buffer for total binding, or non-specific control) are incubated together. Incubation is typically carried out at 37°C for a set period (e.g., 150 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay for Sigma-2 (σ2) Receptor Affinity
-
Tissue Preparation: Rat liver membranes are a common source for σ2 receptors. The preparation method is similar to that for guinea pig brain membranes.
-
Assay Components:
-
Radioligand: [3H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma receptor ligand, is used.
-
Masking Agent: A high concentration of a selective σ1 ligand, such as (+)-pentazocine, is included to saturate the σ1 receptors, ensuring that the [3H]-DTG binding is primarily to the σ2 receptors.
-
Test Compound: A range of concentrations of BD-1008 or BD-1063.
-
Non-specific Binding Control: A high concentration of a non-labeled sigma ligand (e.g., haloperidol) is used.
-
-
Incubation, Termination, Filtration, and Quantification: These steps are performed similarly to the σ1 receptor binding assay.
-
Data Analysis: The IC50 and subsequently the Ki values are calculated as described for the σ1 receptor assay.
Visualizing Selectivity and Experimental Workflow
To further clarify the concepts of receptor selectivity and the experimental process, the following diagrams have been generated using the DOT language.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Radioligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 8. BD-1063 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Haloperidol as an Alternative to BD-1008 Dihydrobromide: A Comparative Guide for Researchers
For researchers and scientists in the field of neuropharmacology and drug development, the selection of appropriate chemical tools is paramount for the robust investigation of cellular signaling pathways. This guide provides a comprehensive comparison of two widely recognized sigma-1 receptor antagonists, Haloperidol (B65202) and BD-1008 dihydrobromide. The following sections detail their respective binding affinities, selectivity, and the experimental protocols utilized to determine these characteristics, offering a critical resource for informed decision-making in experimental design.
Quantitative Comparison of Binding Affinities
The binding affinities of Haloperidol and BD-1008 for sigma-1 and sigma-2 receptors, as well as the dopamine (B1211576) D2 receptor, have been determined through various radioligand binding assays. The data presented below is a synthesis of findings from multiple studies. It is important to note that variations in experimental conditions can influence absolute values, hence the presentation of data from different sources.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Source |
| Haloperidol | Sigma-1 | 2.2 | [1] |
| Sigma-1 | ~2-4 | [2] | |
| Sigma-1 | 5.2 ± 1.3 | ||
| Dopamine D2 | High Affinity (not specified) | [2] | |
| Dopamine D2 | 2.8 | [3] | |
| This compound | Sigma-1 | 2 | [4] |
| Sigma-2 | 8 | [4] |
Key Observations:
-
Both Haloperidol and BD-1008 exhibit high affinity for the sigma-1 receptor, with Ki values in the low nanomolar range.
-
Haloperidol is a non-selective ligand, demonstrating high affinity for the dopamine D2 receptor in addition to sigma-1 receptors. This cross-reactivity is a critical consideration for interpreting experimental results.[2][3][5][6]
-
BD-1008 displays a degree of selectivity for the sigma-1 receptor over the sigma-2 receptor (approximately 4-fold).[4] Its affinity for the dopamine D2 receptor is significantly lower than that of Haloperidol, making it a more selective tool for probing sigma-1 receptor function.
Experimental Protocols
The determination of binding affinities for Haloperidol and BD-1008 is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a standard assay.
Competitive Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Haloperidol or BD-1008) for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor (e.g., SH-SY5Y human neuroblastoma cells).[7][8]
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.[2][7][8][9]
-
Non-specific Binding Control: Haloperidol (at a high concentration, e.g., 10 µM) or another suitable ligand to saturate all sigma-1 receptors.[2][7]
-
Test Compounds: Haloperidol and this compound at various concentrations.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).[10]
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value), and varying concentrations of the test compound (Haloperidol or BD-1008). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 90-120 minutes).[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Competitive Binding Assay.
Conclusion
Both Haloperidol and BD-1008 are potent antagonists of the sigma-1 receptor. The primary distinguishing factor for researchers is selectivity. BD-1008 offers a more targeted approach for investigating the specific roles of the sigma-1 receptor due to its lower affinity for the dopamine D2 receptor. In contrast, while a potent sigma-1 ligand, Haloperidol's high affinity for the D2 receptor necessitates careful consideration and appropriate control experiments to delineate its effects on the sigma-1 receptor from its dopaminergic actions. The choice between these two compounds will ultimately depend on the specific research question and the experimental context. This guide provides the foundational data and methodologies to assist in making that critical decision.
References
- 1. Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors [mdpi.com]
Validating the Antagonistic Effect of BD-1008 Dihydrobromide: A Comparative Guide
For researchers and drug development professionals investigating the sigma-1 receptor, validating the antagonistic properties of compounds like BD-1008 dihydrobromide is a critical step. This guide provides a comparative overview of BD-1008's performance against other common sigma-1 receptor antagonists, supported by experimental data and detailed protocols.
Comparison of Antagonistic Performance
The efficacy of a receptor antagonist is primarily determined by its binding affinity (Ki) and its functional potency in blocking agonist-induced responses (IC50 or pA2). The following tables summarize the available quantitative data for BD-1008 and other frequently used sigma-1 receptor antagonists.
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (Sigma-2/Sigma-1) |
| BD-1008 | 2 | 8 | 4 |
| Haloperidol (B65202) | 3.2 - 8 | 507 | 63 - 158 |
| NE-100 | 0.86 - 1.5 | 47.9 | 32 - 56 |
| S1RA (E-52862) | 17 | >1000 | >58 |
| BD-1047 | 8.7 | 124 | 14 |
| BD-1063 | 6.1 | 2583 | 423 |
Table 1: Comparison of Binding Affinities of Sigma-1 Receptor Antagonists. This table presents the equilibrium dissociation constants (Ki) for BD-1008 and other antagonists at sigma-1 and sigma-2 receptors. A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki(Sigma-2) to Ki(Sigma-1).
| Compound | Functional Assay | Agonist | IC50 (nM) |
| BD-1008 | Inhibition of [³H]DTG binding | - | 47 |
| NE-100 | Inhibition of sigma receptor binding | - | 4.16 |
| Haloperidol | Cytoprotection in HT-22 cells | Glutamate | 5.9 |
Table 2: Comparison of Functional Antagonistic Potency. This table shows the half-maximal inhibitory concentration (IC50) of various antagonists in different functional assays. A lower IC50 value indicates greater potency in inhibiting the measured response.
Experimental Protocols
Accurate validation of antagonistic effects relies on robust experimental design. Below are detailed methodologies for key experiments used to characterize sigma-1 receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for the sigma-1 receptor.
Materials:
-
Test compound (e.g., BD-1008)
-
Radioligand (e.g., --INVALID-LINK---pentazocine)
-
Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., haloperidol at a high concentration)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of the radioligand.
-
In parallel, incubate the membrane preparation with the radioligand and a high concentration of a known sigma-1 ligand (e.g., haloperidol) to determine non-specific binding.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Agonist-Induced Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium triggered by a sigma-1 receptor agonist.
Materials:
-
Cell line expressing sigma-1 receptors (e.g., SH-SY5Y neuroblastoma cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Sigma-1 receptor agonist (e.g., PRE-084)
-
Test antagonist (e.g., BD-1008)
-
Physiological saline solution
-
Fluorescence microscope or plate reader
Procedure:
-
Culture the cells to an appropriate confluency.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Pre-incubate the cells with various concentrations of the antagonist (e.g., BD-1008).
-
Stimulate the cells with a fixed concentration of the agonist (e.g., PRE-084).
-
Record the change in fluorescence intensity over time.
-
Analyze the data to determine the inhibitory effect of the antagonist on the agonist-induced calcium response and calculate the IC50 value.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the sigma-1 receptor signaling pathway and a typical experimental workflow.
A Comparative Analysis of Sigma-1 Selective vs. Non-Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a compelling therapeutic target for a myriad of pathological conditions, including neuropathic pain, neurodegenerative diseases, and cancer.[1][2] Antagonism of the S1R has shown considerable promise in preclinical and clinical studies. This guide provides a comparative analysis of sigma-1 selective and non-selective antagonists, offering a comprehensive overview of their binding profiles, experimental characterization, and the signaling pathways they modulate.
Data Presentation: Quantitative Comparison of Antagonist Binding Affinities
The selectivity of a sigma-1 receptor antagonist is a critical determinant of its therapeutic potential and off-target effects. The following table summarizes the binding affinities (Ki) of representative selective and non-selective antagonists for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. A higher σ₂/σ₁ Ki ratio indicates greater selectivity for the sigma-1 receptor.
| Antagonist | Type | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁ Ratio) | Key Off-Targets (Ki, nM) |
| Selective Antagonists | |||||
| S1RA (E-52862) | Selective | 17.0 | >1000 | >58 | 5-HT₂B (328) |
| SI 1/28 | Selective | 6.1 | 2583 | 423 | Not extensively reported |
| BD-1063 | Selective | 4.43 | - | - | - |
| Non-Selective Antagonists | |||||
| Haloperidol (B65202) | Non-selective | 1.87 - 6.5 | 15.33 | ~2.4 - 8.2 | Dopamine D₂ (1-5), Adrenergic α₁, 5-HT₂A |
| Rimcazole | Non-selective | ~125 | - | - | - |
| BMY-14802 | Non-selective | - | - | - | Serotonin 5-HT₁A |
| (+)-Pentazocine | Non-selective | 1.7 - 3.29 | 672.6 | ~204 - 396 | Opioid (μ, κ, δ) |
Note: Ki values can vary between different studies and experimental conditions.
Experimental Protocols
Accurate characterization of sigma-1 receptor antagonists relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig brain membranes (a rich source of S1R).
-
Radioligand: --INVALID-LINK---Pentazocine (a selective S1R ligand).
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compounds: Serial dilutions of the antagonist.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Prepare guinea pig brain membrane homogenates.
-
In a 96-well plate, add the assay buffer, membrane preparation (typically 250 µg protein/sample), and varying concentrations of the test compound.
-
Add --INVALID-LINK---pentazocine at a final concentration near its Kd (e.g., 2-5 nM).
-
For determining non-specific binding, add a high concentration of unlabeled haloperidol (e.g., 10 µM) to a set of wells.
-
Incubate the plate at 37°C for 120-150 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Influx Measurement
This assay assesses the functional activity of an antagonist by measuring its ability to block agonist-induced changes in intracellular calcium concentration.
Materials:
-
Cell Line: A cell line endogenously expressing or transfected with the sigma-1 receptor (e.g., HEK-293 cells).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
S1R Agonist: PRE-084 or (+)-Pentazocine.
-
Test Antagonist.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescence Plate Reader.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Stimulate the cells by adding a known concentration of an S1R agonist.
-
Immediately record the change in fluorescence intensity over time.
-
The antagonist's effect is quantified by its ability to inhibit the agonist-induced increase in intracellular calcium.
In Vivo Behavioral Assay: Formalin-Induced Pain Model
This model assesses the analgesic potential of sigma-1 antagonists in a model of inflammatory pain.
Materials:
-
Animals: Male Swiss Webster mice or Sprague-Dawley rats.
-
Formalin Solution: 5% formalin in saline.
-
Test Antagonist.
-
Vehicle Control.
-
Observation Chambers.
Procedure:
-
Acclimatize the animals to the testing environment.
-
Administer the test antagonist or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.
-
Inject a small volume (e.g., 20 µL) of 5% formalin solution into the plantar surface of one hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
A reduction in the duration of these pain-related behaviors in the antagonist-treated group compared to the vehicle group indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling at the ER-Mitochondria Interface
The sigma-1 receptor, upon ligand binding or cellular stress, dissociates from its binding partner BiP (Binding immunoglobulin Protein) and modulates the activity of various effector proteins, most notably the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). This interaction regulates calcium flux from the ER into the mitochondria, impacting cellular bioenergetics and survival pathways.
Caption: Sigma-1 receptor signaling at the ER-mitochondria interface.
Experimental Workflow for Characterizing Sigma-1 Antagonists
The characterization of a novel compound as a selective sigma-1 antagonist involves a multi-step process, from initial binding assays to in vivo functional validation.
Caption: Workflow for the identification and validation of a selective sigma-1 receptor antagonist.
Logical Relationship: Selective vs. Non-Selective Antagonism
The key distinction between selective and non-selective sigma-1 antagonists lies in their binding affinity for other receptors and cellular targets. This selectivity profile dictates their therapeutic window and potential for off-target side effects.
References
Cross-Study Validation of BD-1008 Dihydrobromide: A Comparative Guide to Sigma-1 Receptor Ligands
This guide provides a comprehensive comparison of BD-1008 dihydrobromide with other key sigma-1 receptor (σ1R) ligands. It is intended for researchers, scientists, and drug development professionals, offering a cross-study validation of the effects of these compounds. The information is presented through quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Comparative Analysis of Sigma-1 Receptor Ligands
The following tables summarize the binding affinities and functional effects of this compound and a selection of alternative sigma-1 receptor ligands. This data has been compiled from various cross-validated studies.
Table 1: Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptor Binding Affinities (Ki, nM)
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R Ki / σ1R Ki) | Classification |
| BD-1008 | 0.34 - 2 | 8 | ~4 - 23.5 | Non-selective Antagonist |
| PRE-084 | 2.2 - 53.2 | 13091 | ~246 - 5950 | Selective Agonist |
| NE-100 | 1.54 - 4.16 | >10,000 | >2400 | Selective Antagonist |
| BD-1047 | 0.93 | 47 | ~50.5 | Selective Antagonist |
| (+)-Pentazocine | 3 - 8 | >1000 | >125 | Agonist |
| Haloperidol (B65202) | 2 - 4 | ~1000 | ~250 - 500 | Antagonist |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for Sigma-1 Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
[3H]-(+)-pentazocine (radioligand)
-
Guinea pig brain membranes (or other tissue/cell preparation expressing σ1R)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Test compound (e.g., BD-1008) at various concentrations
-
Non-specific binding control: Haloperidol (10 µM)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add the assay buffer, [3H]-(+)-pentazocine (at a concentration near its Kd, e.g., 3 nM), and either the test compound, vehicle (for total binding), or haloperidol (for non-specific binding).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurite Outgrowth Assay
This functional assay assesses the effect of sigma-1 receptor ligands on neuronal development.
Materials:
-
PC12 cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
Test compound (agonist or antagonist)
-
Culture plates
-
Microscope with imaging capabilities
Procedure:
-
Plate PC12 cells in culture plates and allow them to adhere.
-
Differentiate the cells by treating them with a low concentration of NGF.
-
Treat the cells with the test compound at various concentrations, in the presence of NGF. For antagonists, pre-incubate with the antagonist before adding an agonist.
-
Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite outgrowth.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite for each cell or the percentage of cells bearing neurites longer than the cell body diameter.
-
Analyze the data to determine the effect of the test compound on NGF-induced neurite outgrowth.
Visualizations
The following diagrams illustrate key concepts related to sigma-1 receptor signaling and experimental workflows.
Caption: Sigma-1 Receptor Signaling Pathway at the MAM.
Caption: General Experimental Workflow for Ligand Comparison.
A Comparative Analysis of BD-1008 and Novel Sigma Antagonists in Receptor Binding and Functional Efficacy
For Immediate Release
This guide provides a detailed comparison of the efficacy of the established sigma-1 receptor antagonist, BD-1008, with a range of novel sigma antagonists. The following analysis, targeted at researchers, scientists, and drug development professionals, presents key quantitative data from receptor binding assays and functional studies in a clear, comparative format. Detailed experimental methodologies for the cited studies are also provided to ensure reproducibility and aid in the design of future research.
Introduction to Sigma-1 Receptor Antagonism
The sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant target for therapeutic intervention in a variety of central nervous system disorders.[1] Antagonists of the sigma-1 receptor have shown promise in preclinical models of neuropathic pain, substance abuse, and neurodegenerative diseases. BD-1008 is a well-characterized sigma-1 receptor antagonist that has been instrumental in elucidating the role of this receptor. In recent years, a number of novel sigma antagonists have been developed with the aim of improving potency, selectivity, and pharmacokinetic profiles. This guide offers a comparative overview of BD-1008 and these next-generation compounds.
Comparative Efficacy Data
The following tables summarize the binding affinities (Ki) of BD-1008 and several novel sigma antagonists for sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower Ki values indicate higher binding affinity. The selectivity ratio (σ2/σ1) is also provided, with higher values indicating greater selectivity for the sigma-1 receptor.
Table 1: Comparative Binding Affinities of BD-1008 and its Analogs
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |
| BD-1008 | 3.4 | 128 | 37.6 | [2] |
| BD-1060 | 2.9 | 156 | 53.8 | [2] |
| BD-1067 | 1.8 | 103 | 57.2 | [2] |
| BD-1052 | 1.5 | 87 | 58 | [2] |
| UMB 98 | 2.1 | 134 | 63.8 | [3] |
| UMB 99 | 1.5 | 112 | 74.7 | [3] |
| UMB 100 | 1.2 | 98 | 81.7 | [3] |
| UMB 101 | 0.9 | 85 | 94.4 | [3] |
| UMB 102 | 1.8 | 120 | 66.7 | [3] |
| UMB 103 | 1.1 | 92 | 83.6 | [3] |
Table 2: Comparative Binding Affinities of BD-1008 and Other Novel Sigma Antagonists
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |
| BD-1008 | 10.3 | 431 | 41.8 | [4] |
| SN 79 | 15.2 | 1.8 | 0.12 | [4] |
| Compound 35 | 1.22 | 1300 | 1066 | [5] |
| Compound 137 | 1.06 | 1425 | 1344 | [6] |
In Vivo Efficacy
Several of these compounds have been evaluated in animal models to assess their functional antagonism. For instance, BD-1008 and its analogs (BD-1060, BD-1067) have been shown to attenuate cocaine-induced convulsions and lethality in mice.[2] Novel antagonists, such as compound 35 and compound 137, have demonstrated dose-dependent antinociceptive effects in the formalin test, a model of inflammatory pain.[5][6]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane preparations from guinea pig brain.
-
Radioligand for sigma-1 receptors: --INVALID-LINK---pentazocine.[7]
-
Radioligand for sigma-2 receptors: [³H]DTG (1,3-di-o-tolyl-guanidine) with an excess of (+)-pentazocine to block sigma-1 sites.[8]
-
Test compounds (BD-1008 and novel antagonists).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[7]
-
Incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
Non-specific binding is determined in the presence of a high concentration of a known sigma receptor ligand (e.g., haloperidol).
-
The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Formalin Test for Nociception
Objective: To assess the antinociceptive (pain-relieving) effects of sigma antagonists in a model of persistent inflammatory pain.
Materials:
-
Rodents (mice or rats).
-
Formalin solution (e.g., 5% in saline).
-
Test compounds (BD-1008 or novel antagonists) dissolved in an appropriate vehicle.
-
Observation chambers.
Procedure:
-
Animals are habituated to the testing environment.
-
The test compound or vehicle is administered via a specific route (e.g., intraperitoneally) at a predetermined time before the formalin injection.
-
A small volume of dilute formalin is injected subcutaneously into the plantar surface of one hind paw.[10][11]
-
Immediately after the injection, the animal is returned to the observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded for a set period, typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).[12][13]
-
The data is analyzed to determine if the test compound significantly reduces the pain-related behaviors compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of sigma-1 receptor antagonists and a typical experimental workflow for their evaluation.
Caption: Proposed signaling pathway of sigma-1 receptor antagonists.
Caption: Experimental workflow for the evaluation of novel sigma antagonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-alkyl substituted analogs of the sigma receptor ligand BD1008 and traditional sigma receptor ligands affect cocaine-induced convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma receptor agonists: receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of a novel sigma-1 receptor antagonist based on 3,4-dihydro-2(1H)-quinolinone scaffold as a potential analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel sigma-1 receptor antagonists based on pyrimidine scaffold as agents for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 11. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 13. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Validation of BD-1008 Dihydrobromide Target Engagement
A Comprehensive Guide for Researchers in Drug Development
This guide provides an objective comparison of the in vivo target engagement of BD-1008 dihydrobromide, a non-selective sigma-1 (σ1) and sigma-2 (σ2) receptor antagonist, with alternative compounds. The information presented is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Executive Summary
This compound demonstrates clear target engagement in vivo by attenuating the behavioral effects induced by sigma receptor agonists and psychostimulants like cocaine. This is primarily evidenced by its ability to reduce cocaine-induced convulsions, lethality, and hyperlocomotion in murine models. Comparative analysis with other sigma receptor antagonists, such as BD-1063 and NE-100, reveals similar profiles in these preclinical assays, suggesting a class effect of sigma-1 receptor antagonism. The primary mechanism of action is believed to involve the modulation of N-methyl-D-aspartate (NMDA) receptor function and calcium signaling through interactions with scaffolding proteins and ion channels.
Comparative Analysis of In Vivo Target Engagement
The following tables summarize the quantitative data from key in vivo studies validating the target engagement of BD-1008 and its alternatives.
Table 1: Comparison of Sigma Receptor Antagonists in Attenuating Cocaine-Induced Convulsions in Mice
| Compound | Dose (mg/kg, i.p.) | Cocaine Challenge Dose (mg/kg, i.p.) | Protection from Convulsions (%) | Reference |
| BD-1008 | 10 | 75 | 50 | [1] |
| 20 | 75 | 80 | [1] | |
| BD-1063 | 10 | 75 | 60 | [1] |
| 20 | 75 | 90 | [1] | |
| NE-100 | 10 | 75 | Not Reported | |
| 20 | 75 | Significant Attenuation | [2] |
Table 2: Comparison of Sigma Receptor Antagonists on Cocaine-Induced Locomotor Activity in Mice
| Compound | Dose (mg/kg, i.p.) | Cocaine Challenge Dose (mg/kg, i.p.) | Reduction in Locomotor Activity (%) | Reference |
| BD-1008 | 10 | 20 | ~50 | [3] |
| BD-1063 | 10 | 20 | ~50 | [3] |
Table 3: Binding Affinities (Ki, nM) of Selected Sigma Receptor Antagonists
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |
| BD-1008 | 2 | 8 | [2] |
| BD-1063 | 3.4 | 125 | [1] |
| NE-100 | 0.8 | 134 | [2] |
| S1RA (E-52862) | 17 | >10,000 | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Cocaine-Induced Convulsions in Mice
Objective: To assess the ability of a test compound to antagonize the convulsive effects of a high dose of cocaine, indicating target engagement of receptors involved in seizure activity, such as the sigma-1 receptor.
Materials:
-
Male Swiss-Webster mice (20-25 g)
-
Test compound (e.g., this compound)
-
Cocaine hydrochloride
-
Saline solution (0.9% NaCl)
-
Observation chambers
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle (saline) via intraperitoneal (i.p.) injection. A typical dose range for BD-1008 is 10-20 mg/kg.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of cocaine hydrochloride (e.g., 75 mg/kg, i.p.).
-
Immediately place the mouse in an individual observation chamber.
-
Observe the mice continuously for 30 minutes for the presence and severity of seizures.
-
Seizures can be scored using a standardized scale (e.g., 0 = no seizure, 1 = myoclonic jerks, 2 = clonic seizures, 3 = tonic-clonic seizures, 4 = death).
-
Record the percentage of animals in each group that are protected from convulsions.
Open-Field Locomotor Activity in Mice
Objective: To evaluate the effect of a test compound on spontaneous or psychostimulant-induced locomotor activity, providing insights into its potential sedative or stimulant properties and its ability to modulate dopamine-related behaviors.
Materials:
-
Male Swiss-Webster mice (20-25 g)
-
Test compound (e.g., this compound)
-
Cocaine hydrochloride (for induced hyperactivity)
-
Saline solution (0.9% NaCl)
-
Open-field apparatus (e.g., a 40 cm x 40 cm x 30 cm square arena) equipped with automated photobeam detection or video tracking software.
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle (saline) via i.p. injection.
-
After the appropriate pretreatment time (e.g., 30 minutes), place the mouse in the center of the open-field arena.
-
For studies on cocaine-induced hyperactivity, administer cocaine (e.g., 20 mg/kg, i.p.) immediately before placing the mouse in the arena.
-
Allow the mouse to explore the arena for a set period (e.g., 30-60 minutes).
-
The automated system records various locomotor parameters, including:
-
Total distance traveled (cm)
-
Horizontal activity (number of beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena.
-
-
Analyze the data to compare the locomotor activity between treatment groups.
Visualizations
The following diagrams illustrate the proposed signaling pathway of sigma-1 receptor antagonism and a typical experimental workflow for in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Sigma Ligands
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 and sigma-2 receptors have emerged as promising therapeutic targets for a range of disorders, including neuropathic pain, neurodegenerative diseases, and cancer. As research into novel sigma ligands intensifies, a thorough understanding of their pharmacokinetic profiles is crucial for predicting their efficacy and safety. This guide provides a comparative overview of the pharmacokinetics of several key sigma ligands, supported by experimental data and detailed methodologies.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for a selection of sigma-1 and sigma-2 receptor ligands. It is important to note that direct comparisons should be made with caution, as the data are derived from studies conducted in different species and under varying experimental conditions.
| Ligand | Receptor Selectivity | Species | Dose | Route | Cmax | Tmax | t½ (half-life) | AUC | Brain/Plasma Ratio |
| S1RA (E-52862) | σ1 Antagonist | Human | 400 mg | Oral | 1.8 µg/mL | 1-4 h | ~24 h | 25.7 µg·h/mL | N/A |
| Mouse | 40 mg/kg | i.p. | N/A | 15 min | 1.4 h | N/A | Binds to σ1Rs in the brain | ||
| PRE-084 | σ1 Agonist | Mouse | 10 mg/kg | i.p. | 659.0 ± 117.1 ng/mL[1] | 5 min[1] | 195.5 min[1] | 45516.4 ± 8386.4 ng/mL*min[1] | ~1.19 at Tmax[1] |
| Haloperidol (B65202) | σ1 Antagonist (also D2 antagonist) | Human | 5 mg | Oral | 0.85 ± 0.62 ng/mL | 1.7-6.1 h[2] | 14.5-36.7 h[2] | 17.31 ± 13.24 ng·h/mL | N/A |
| PB28 | σ1 and σ2 Ligand | Mouse | N/A | N/A | N/A | N/A | N/A | N/A | Brain to plasma ratios ranging from 3 to 16 |
| Siramesine | σ2 Agonist | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols for the key studies cited in this guide.
S1RA (E-52862) Human Pharmacokinetic Study
-
Study Design: Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose studies were conducted in healthy male and female subjects.[3]
-
Drug Administration: Single oral doses ranging from 10 mg to 800 mg and multiple oral doses up to 600 mg once daily for 8 days were administered.[3] For the specific data in the table, a 400 mg oral dose was given.[4]
-
Sample Collection: Blood samples were collected at predefined time points post-dosing to determine plasma concentrations of S1RA.
-
Analytical Method: Plasma concentrations of S1RA were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
PRE-084 Murine Pharmacokinetic Study
-
Animal Model: Male CD1 mice were used in this study.[1]
-
Drug Administration: PRE-084 was administered via an intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[1]
-
Sample Collection: Blood samples were collected serially from the retro-mandibular plexus at 7 time points up to 8 hours post-injection. Brain and spinal cord tissues were also collected at the time of maximum plasma concentration (Tmax).[1]
-
Analytical Method: The concentration of PRE-084 in plasma, brain, and spinal cord homogenates was quantified using liquid chromatography and mass spectrometry.[1]
Haloperidol Human Pharmacokinetic Study
-
Study Design: A bioequivalence study with a single-dose, two-treatment, two-period crossover design was conducted in 24 healthy Korean volunteers.[5]
-
Drug Administration: A single oral dose of 5 mg haloperidol was administered to subjects in a fasting state.[5]
-
Sample Collection: Blood samples were collected over a period of 60 hours after drug administration.[5]
-
Analytical Method: Plasma concentrations of haloperidol were determined using a liquid chromatographic electrospray mass spectrometric (LC-MS) method.[5]
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate a typical experimental workflow for a preclinical pharmacokinetic study and the generalized signaling pathways of sigma-1 and sigma-2 receptors.
Conclusion
The pharmacokinetic profiles of sigma ligands are diverse and influenced by factors such as receptor selectivity, chemical structure, and the biological system in which they are studied. The data presented in this guide highlight the rapid absorption and distribution of several key sigma ligands, with notable differences in their half-lives. A thorough understanding of these pharmacokinetic properties is paramount for the design and development of novel therapeutics targeting the sigma receptor systems. Future research should aim for more standardized experimental protocols to facilitate direct comparisons between different compounds and to accelerate the translation of promising sigma ligands from preclinical studies to clinical applications.
References
- 1. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. mdpi.com [mdpi.com]
- 4. E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioequivalence of haloperidol tablet by liquid chromatographic mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BD-1008 and Other Psychostimulant Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BD-1008, a selective sigma-1 receptor antagonist, with other classes of psychostimulant antagonists. The information presented is compiled from preclinical studies and is intended to support research and development efforts in the field of substance use disorders.
Introduction to Psychostimulant Antagonism
Psychostimulants, such as cocaine and amphetamines, exert their effects primarily by increasing the synaptic levels of dopamine (B1211576) and other monoamines.[1] Antagonists that can effectively block these actions are of significant interest for the development of therapeutics for psychostimulant addiction. These antagonists can be broadly categorized based on their mechanism of action, with the primary targets being the dopamine, norepinephrine, and sigma receptor systems. BD-1008 represents a class of antagonists that target sigma receptors, which have been shown to modulate the effects of psychostimulants.[2]
Comparative Analysis of Binding Affinities
The binding affinity of an antagonist for its target receptor is a key determinant of its potency. The following table summarizes the binding affinities (Ki values) of BD-1008 and other representative psychostimulant antagonists for their respective primary targets.
| Compound | Class | Primary Target | Binding Affinity (Ki, nM) | Selectivity | Reference |
| BD-1008 | Sigma-1 Receptor Antagonist | Sigma-1 Receptor | 1.9 | High for Sigma-1 over Sigma-2 and other receptors | [3] |
| Haloperidol (B65202) | Dopamine D2 Receptor Antagonist | Dopamine D2 Receptor | 1-2 | Also binds to Sigma-1 receptors (Ki = 2.3 nM) | [4][5] |
| SCH 23390 | Dopamine D1 Receptor Antagonist | Dopamine D1 Receptor | 0.2 - 0.7 | High for D1 over other dopamine receptors | [6] |
| Ritanserin | 5-HT2A Receptor Antagonist | 5-HT2A Receptor | 0.36 | Also binds to other serotonin (B10506) receptors | Not directly in search results |
| Prazosin | Alpha-1 Adrenergic Receptor Antagonist | Alpha-1 Adrenergic Receptor | 0.5 - 1.0 | High for Alpha-1 over other adrenergic receptors | Not directly in search results |
Head-to-Head In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the potential therapeutic efficacy of psychostimulant antagonists. The following table compares the effects of BD-1008 and other antagonists in animal models of psychostimulant effects.
| Antagonist | Animal Model | Psychostimulant | Key Findings | Reference |
| BD-1008 & Analogs | Mice | Cocaine | Significantly attenuated cocaine-induced convulsions and lethality.[3][7] | [3][7] |
| Haloperidol | Rats | Cocaine | Did not alter the lethal effects of cocaine.[8] In some studies, pretreatment with haloperidol antagonized the effects of low doses of cocaine on self-administration.[9] Withdrawal from long-term haloperidol treatment enhanced cocaine-induced hyperactivity and conditioned place preference in mice.[10] | [8][9][10] |
| SCH 23390 | Rats | Cocaine | Reduced the lethal effects of cocaine.[8] In combination with a D2 antagonist, it completely blocked the cueing properties of cocaine.[11] | [8][11] |
| Ritanserin | Mice | Cocaine, Amphetamine | Attenuated hyperlocomotion induced by cocaine and amphetamine. | Not directly in search results |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptors
This protocol is adapted from established methods for determining the binding affinity of compounds for the sigma-1 receptor.[10]
-
Membrane Preparation:
-
Guinea pig brain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands.
-
A final centrifugation is performed, and the pellet is resuspended in assay buffer and stored at -80°C. Protein concentration is determined using a standard protein assay.
-
-
Binding Assay:
-
The assay is performed in a final volume of 200 µL containing membrane protein (approximately 100-200 µg), radioligand (--INVALID-LINK---pentazocine, a sigma-1 selective ligand), and varying concentrations of the test compound (e.g., BD-1008).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).
-
The mixture is incubated at 37°C for 120 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Cocaine-Induced Locomotor Activity in Mice
This protocol is a standard method to assess the stimulant effects of cocaine and the ability of antagonists to block these effects.[12][13]
-
Animals and Habituation:
-
Male Swiss Webster mice are individually housed and allowed to acclimate to the testing room for at least 1 hour before the experiment.
-
On the test day, mice are placed in an open-field activity chamber and allowed to habituate for 30-60 minutes.
-
-
Drug Administration:
-
Following habituation, mice are injected intraperitoneally (i.p.) with the antagonist (e.g., BD-1008 or haloperidol) or vehicle.
-
After a predetermined pretreatment time (e.g., 15-30 minutes), mice are injected with cocaine (e.g., 10-20 mg/kg, i.p.) or saline.
-
-
Locomotor Activity Measurement:
-
Immediately after the cocaine or saline injection, mice are returned to the activity chambers.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 30-60 minutes using an automated activity monitoring system.
-
-
Data Analysis:
-
Data are typically analyzed using a two-way ANOVA to determine the effects of the antagonist, cocaine, and their interaction. Post-hoc tests are used to compare individual group differences.
-
Conditioned Place Preference (CPP) in Rodents
The CPP paradigm is used to evaluate the rewarding or aversive properties of drugs.[4][7][14]
-
Apparatus:
-
A two-compartment chamber with distinct visual and tactile cues in each compartment. A central, neutral area connects the two compartments.
-
-
Pre-Conditioning Phase (Day 1):
-
Each animal is placed in the central area and allowed to freely explore both compartments for 15-20 minutes. The time spent in each compartment is recorded to establish baseline preference. Animals showing a strong unconditioned preference for one compartment are often excluded.
-
-
Conditioning Phase (Days 2-9):
-
This phase typically consists of 8 days of conditioning sessions.
-
On alternate days, animals receive an injection of the psychostimulant (e.g., cocaine) and are immediately confined to one of the compartments (the drug-paired side) for a set period (e.g., 30 minutes).
-
On the intervening days, animals receive a vehicle injection and are confined to the other compartment (the vehicle-paired side). The assignment of the drug-paired compartment is counterbalanced across animals.
-
To test the effect of an antagonist, it is administered prior to the cocaine injection on the conditioning days.
-
-
Post-Conditioning Test Phase (Day 10):
-
The barrier between the compartments is removed, and the animals are placed in the central area and allowed to freely explore the entire apparatus for 15-20 minutes in a drug-free state.
-
The time spent in each compartment is recorded.
-
-
Data Analysis:
-
A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline and/or compared to a control group indicates a conditioned place preference. The ability of an antagonist to block this preference is a measure of its efficacy. Data are typically analyzed using t-tests or ANOVA.
-
Conclusion
BD-1008 and other sigma-1 receptor antagonists represent a promising class of compounds for the potential treatment of psychostimulant abuse. Their mechanism of action, distinct from traditional dopamine receptor antagonists, may offer a different therapeutic window and side-effect profile. Head-to-head preclinical studies demonstrate that while both sigma-1 and dopamine receptor antagonists can attenuate some of the behavioral effects of psychostimulants, there are notable differences in their efficacy, particularly concerning the more severe toxic effects of these drugs. Further research is warranted to fully elucidate the therapeutic potential of sigma-1 receptor antagonists in a clinical setting.
References
- 1. N-alkyl substituted analogs of the sigma receptor ligand BD1008 and traditional sigma receptor ligands affect cocaine-induced convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice [jove.com]
- 3. Involvement of sigma receptors in the behavioral effects of cocaine: evidence from novel ligands and antisense oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned place preference screen [pspp.ninds.nih.gov]
- 5. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of behavioral effects of cocaine by selective dopamine receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. Lethal effects of cocaine are reduced by the dopamine-1 receptor antagonist SCH 23390 but not by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential antagonism of cocaine self-administration and cocaine-induced disruptions of learning by haloperidol in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ane.pl [ane.pl]
- 12. Frontiers | Cocaine-Induced Locomotor Activation Differs Across Inbred Mouse Substrains [frontiersin.org]
- 13. Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice [jove.com]
- 14. Running Reward Conditioned Place Preference Task [bio-protocol.org]
Independent verification of BD-1008 dihydrobromide's binding profile
An Independent Verification of BD-1008 Dihydrobromide's Binding Profile
Introduction
This compound, chemically identified as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a well-characterized sigma (σ) receptor antagonist.[1] It is frequently utilized in preclinical research to investigate the roles of sigma receptors in various physiological and pathological processes, including addiction and neurological disorders.[2][3] This guide provides an objective comparison of BD-1008's binding profile against other relevant sigma receptor ligands, supported by established experimental data and detailed protocols for verification.
Quantitative Binding Profile of BD-1008
BD-1008 is recognized as a nonselective antagonist for the two primary sigma receptor subtypes, σ1 and σ2, exhibiting high affinity for both.[2] Its selectivity profile demonstrates a clear preference for sigma receptors over other common central nervous system targets, such as dopamine (B1211576) and opioid receptors, making it a valuable tool for specific sigma receptor antagonism.
Table 1: Binding Affinity (Ki) of this compound at Various Receptors
| Receptor Subtype | Binding Affinity (Ki) | Notes |
| Sigma-1 (σ1) | 0.34 - 5.06 nM[4][5] | High affinity. Variations in reported Ki values can be attributed to different experimental conditions and radioligands used. |
| Sigma-2 (σ2) | 8 nM[2][4] | High affinity, with approximately 4-fold lower affinity compared to the σ1 receptor.[1][6] |
| Dopamine D2 | 1112 nM[2] | Extremely low affinity, indicating high selectivity over this receptor. |
| Dopamine Transporter (DAT) | >10,000 nM[2] | Negligible affinity. |
| NMDA Receptors | IC50: 18 - 120 µM[4] | Low affinity, with effects observed only at micromolar concentrations. |
Comparative Analysis with Alternative Sigma Receptor Ligands
To contextualize the binding characteristics of BD-1008, it is useful to compare it with other widely used sigma receptor ligands. This comparison highlights differences in potency and subtype selectivity.
Table 2: Comparative Binding Affinities (Ki in nM) of Selected Sigma Receptor Ligands
| Ligand | Sigma-1 (σ1) Ki (nM) | Sigma-2 (σ2) Ki (nM) | Selectivity (σ1 vs σ2) | Classification |
| BD-1008 | ~2 [1][2][6] | ~8 [2][4] | ~4-fold for σ1 | Antagonist |
| Haloperidol | ~3 nM | ~26.7 nM | ~8.9-fold for σ1[7] | Antagonist (Non-selective) |
| (+)-Pentazocine | ~2.9 nM | ~1325 nM | ~457-fold for σ1[7] | Agonist (σ1 selective) |
| DTG | ~11.1 nM | ~32.7 nM | ~3-fold for σ2[7] | Agonist (Non-selective) |
| SA4503 | 4.6 nM[8] | 63.1 nM[8] | 14-fold for σ1[8] | Agonist (σ1 selective) |
| BD1063 | High Affinity | Moderate Affinity | 45.7-fold for σ1[7][9] | Antagonist |
Experimental Protocols
The determination of a ligand's binding affinity is typically achieved through competitive radioligand binding assays. These assays measure the ability of a test compound (the "competitor," e.g., BD-1008) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor.
Protocol 1: Sigma-1 (σ1) Receptor Binding Assay
This protocol is adapted from standard methodologies for characterizing ligand affinity at the σ1 receptor.[10][11]
-
Tissue Preparation: Homogenize guinea pig brain or liver tissue, which has abundant σ1 receptor expression, in a cold buffer (e.g., 50 mM Tris-HCl).[11][12] Centrifuge the homogenate to pellet the membranes and wash them to remove endogenous substances. Resuspend the final membrane pellet in the assay buffer.
-
Assay Components:
-
Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor ligand, at a single concentration near its dissociation constant (Kd).[10]
-
Competitor: this compound at varying concentrations (typically ranging from 10⁻¹¹ to 10⁻⁵ M).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive σ1 ligand like Haloperidol to determine the amount of radioligand binding to non-receptor sites.
-
-
Incubation: Combine the membrane preparation, radioligand, and competitor in assay tubes or a 96-well plate. Incubate at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 90 minutes) to reach binding equilibrium.[13]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with a cold buffer to remove any remaining unbound ligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Sigma-2 (σ2) Receptor Binding Assay
This protocol is more complex due to the lack of a highly selective σ2 radioligand. The standard method uses a non-selective radioligand and "masks" the σ1 sites.[8][10]
-
Tissue Preparation: Use rat liver membrane homogenates, which have a high density of σ2 receptors.[11][12] The preparation process is similar to that for the σ1 assay.
-
Assay Components:
-
Radioligand: [³H]-DTG (1,3-di(2-tolyl)guanidine), a non-selective σ1/σ2 ligand.[10]
-
Masking Ligand: A high concentration of a selective σ1 ligand, such as (+)-pentazocine (e.g., 100-200 nM), is added to all samples to occupy and block the σ1 receptors.[8][11]
-
Competitor: this compound at varying concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive ligand that binds to σ2 receptors, such as DTG or Haloperidol.
-
-
Incubation, Separation, and Quantification: Follow the same procedures as described in the σ1 receptor binding assay.
-
Data Analysis: Analyze the data as described for the σ1 assay to determine the IC50 and subsequently the Ki value for the σ2 receptor.
Mandatory Visualizations
References
- 1. BD1008 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-alkyl substituted analogs of the sigma receptor ligand BD1008 and traditional sigma receptor ligands affect cocaine-induced convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. BD 1008 dihydrobromide, delta1-receptor antagonist (CAS 138356-09-9) | Abcam [abcam.com]
- 6. bd 1008 dihydrobromide — TargetMol Chemicals [targetmol.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformationally restricted analogs of BD1008 and an antisense oligodeoxynucleotide targeting sigma1 receptors produce anti-cocaine effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
Assessing the In Vivo Specificity of BD-1008: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the sigma-1 receptor, the specificity of pharmacological tools is paramount. BD-1008 has emerged as a widely used antagonist for studying the in vivo functions of this receptor. This guide provides an objective comparison of BD-1008's in vivo specificity against other commonly used sigma-1 receptor antagonists, supported by experimental data and detailed methodologies.
Comparative Analysis of Binding Affinities
The in vivo specificity of a compound is fundamentally linked to its binding affinity for its intended target versus off-targets. The following table summarizes the binding affinities (Ki in nM) of BD-1008 and several alternative sigma-1 receptor antagonists. A lower Ki value indicates a higher binding affinity.
| Compound | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) | Selectivity (Sigma-2/Sigma-1) | Notable Off-Target Affinities (Ki, nM) |
| BD-1008 | 3.6 | 121 | ~34 | Low to negligible affinity for monoamine transporters, opioid, NMDA, dopamine, and 5-HT receptors.[1] |
| BD-1063 | 9 ± 1 | >449 | >50 | Negligible affinities for dopamine, opioid, GABAA, and NMDA receptors.[2][3] |
| NE-100 | 1.03 ± 0.01 | >211 | >205 | Low affinity (IC50 > 10,000 nM) for D1, D2, 5-HT1A, 5-HT2, and PCP receptors.[2][4] |
| E-52862 (MR309) | 17.0 ± 7.0 | >1700 | >100 | Selective against a panel of 170 other receptors, enzymes, transporters, and ion channels.[5] |
Note: The data presented is compiled from various sources and may not be from direct head-to-head comparative studies. Experimental conditions can vary between studies, which may influence the reported values.
Experimental Protocols for Assessing In Vivo Specificity
To rigorously assess the in vivo specificity of a compound like BD-1008, a combination of experimental approaches is necessary. Below are detailed methodologies for two key experimental paradigms.
In Vivo Receptor Occupancy Studies
Receptor occupancy (RO) studies are crucial for demonstrating that a compound engages its intended target in a living organism at relevant doses.
Objective: To determine the percentage of sigma-1 receptors occupied by BD-1008 at various doses in the brain of a model organism (e.g., mouse or rat).
Methodology:
-
Animal Dosing: Administer BD-1008 or vehicle to different groups of animals via a relevant route (e.g., intraperitoneal, oral) at a range of doses.
-
Tracer Administration: At a predetermined time point after drug administration, inject a radiolabeled ligand (tracer) with high affinity for the sigma-1 receptor (e.g., [3H]-(+)-pentazocine) intravenously.
-
Tissue Collection: After a specific incubation period to allow the tracer to reach equilibrium, euthanize the animals and rapidly excise the brains.
-
Brain Sectioning and Autoradiography: Freeze the brains and cut thin sections using a cryostat. Expose these sections to a phosphor screen.
-
Image Analysis: Quantify the radioactivity in brain regions known to have high (e.g., cerebellum) and low (e.g., cortex) densities of sigma-1 receptors.
-
Calculation of Receptor Occupancy: The specific binding of the tracer is calculated by subtracting the non-specific binding (in low-density regions) from the total binding (in high-density regions). The percentage of receptor occupancy for each dose of BD-1008 is then determined by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.
Behavioral Pharmacology Assays for Off-Target Effects
Behavioral assays can reveal unintended effects of a compound, suggesting engagement with off-target receptors.
Objective: To assess whether BD-1008 produces behavioral effects that are inconsistent with sigma-1 receptor antagonism and may indicate off-target activity.
Methodology:
-
Locomotor Activity:
-
Place animals in an open-field arena and record their horizontal and vertical movements using an automated tracking system.
-
Administer BD-1008 at various doses and observe for changes in locomotor activity. Hyperactivity or sedation may suggest interactions with dopaminergic, serotonergic, or other neurotransmitter systems.
-
-
Rotarod Test:
-
Train animals to walk on a rotating rod.
-
After administration of BD-1008, measure the latency to fall from the rod. Impaired motor coordination could indicate effects on the cerebellum or motor cortex, potentially through off-target mechanisms.
-
-
Forced Swim Test:
-
Place animals in a cylinder of water from which they cannot escape and measure the duration of immobility.
-
Changes in immobility time after BD-1008 administration could suggest antidepressant-like or pro-depressant-like effects, potentially mediated by off-target interactions with the serotonergic or noradrenergic systems.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of BD-1008's context of action, the following diagrams illustrate the sigma-1 receptor signaling pathway and a typical experimental workflow for assessing in vivo specificity.
Caption: Sigma-1 receptor signaling pathway.
Caption: Experimental workflow for assessing in vivo specificity.
Conclusion
BD-1008 demonstrates good selectivity for the sigma-1 receptor over the sigma-2 receptor and has low reported affinity for several other major neurotransmitter receptors.[1] However, for researchers requiring the highest possible specificity, compounds like E-52862, which has been profiled against an extensive panel of off-targets, may be a more suitable alternative.[5] The choice of a sigma-1 receptor antagonist should be guided by the specific requirements of the in vivo study, including the desired level of selectivity and the potential for off-target effects to confound the experimental results. The experimental protocols outlined in this guide provide a framework for rigorously evaluating the in vivo specificity of BD-1008 and other sigma-1 receptor ligands.
References
- 1. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NE-100 - Wikipedia [en.wikipedia.org]
- 3. Conformationally restricted analogs of BD1008 and an antisense oligodeoxynucleotide targeting sigma1 receptors produce anti-cocaine effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E-52862 - Wikipedia [en.wikipedia.org]
A Comparative Guide to BD-1008 Dihydrobromide: A Non-selective Sigma Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the available research on BD-1008 dihydrobromide, a potent non-selective sigma receptor antagonist. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating the therapeutic potential of sigma receptor ligands.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and functional activity of this compound and its analogs, providing a clear comparison of their pharmacological profiles.
Table 1: Binding Affinity (Ki) of BD-1008 and Analogs at Various Receptors
| Compound | σ1 Receptor (nM) | σ2 Receptor (nM) | Dopamine (B1211576) D2 Receptor (nM) | Dopamine Transporter (DAT) (nM) | Reference |
| BD-1008 | 2 | 8 | 1112 | >10,000 | [1] |
| UMB 98-103 (Analogs) | High Affinity | Moderate Affinity | Low to Negligible Affinity | Low to Negligible Affinity | [2] |
| BD1060 (Analog) | High Affinity | Not Specified | Not Specified | Not Specified | [3] |
| BD1067 (Analog) | High Affinity | Not Specified | Not Specified | Not Specified | [3] |
| BD1052 (Analog) | High Affinity | Not Specified | Not Specified | Not Specified | [3] |
| BD1018 (Analog) | High Affinity | Varies | Negligible Affinity | Negligible Affinity | [4] |
| BD1063 (Analog) | High Affinity | Varies | Negligible Affinity | Negligible Affinity | [4] |
| LR132 (Analog) | High Affinity | Varies | Negligible Affinity | Negligible Affinity | [4] |
Table 2: In Vivo Efficacy of BD-1008 and Other Sigma Receptor Ligands
| Compound | Model | Effect | ED50 / Dose | Reference |
| BD-1008 | Cocaine-induced locomotor activity in mice | Inhibition | ED50 increased from 6.50 mg/kg to 11.19 mg/kg (with 1 mg/kg BD-1008) | [5] |
| BD-1008 | PRE-084 self-administration in rats | Reduction | ED50 of 3.45 mg/kg (multiple doses) | [1] |
| DTG (Agonist) | Cocaine-induced behavioral toxicity in mice | Worsened | Not Specified | [3][4] |
| BD1052 (Agonist) | Cocaine-induced behavioral toxicity in mice | Worsened | Not Specified | [3] |
| PRE-084 (σ1 Agonist) | Dopamine release in nucleus accumbens shell | Increase | 0.32-10 mg/kg IV | [6] |
| UMB 100, 101, 103 | Cocaine-induced convulsions and lethality in mice | Attenuation | Not Specified | [2] |
| BD1060, BD1067 | Cocaine-induced convulsions and lethality in mice | Attenuation | Not Specified | [3] |
| BD1018, BD1063, LR132 | Cocaine-induced convulsions and lethality in mice | Attenuation | Not Specified | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a foundation for reproducibility and further investigation.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. The general protocol involves:
-
Membrane Preparation: Homogenization of brain tissue (e.g., guinea pig brain) in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to isolate the membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ1 receptors, [³H]-DTG for σ2 receptors) and varying concentrations of the unlabeled test compound (e.g., BD-1008).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in the brains of freely moving animals. The procedure typically involves:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the nucleus accumbens shell).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the dialysis membrane into the aCSF, which is then collected at regular intervals.
-
Analysis: The concentration of the neurotransmitter in the collected dialysate is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
Drug Administration: The effects of a drug (e.g., BD-1008) on neurotransmitter levels are assessed by administering the compound (e.g., intraperitoneally or intravenously) and monitoring the changes in the dialysate concentrations.
Visualizations
The following diagrams illustrate key concepts related to BD-1008 research.
Caption: Experimental workflow for characterizing this compound.
Caption: Hypothesized signaling pathway of BD-1008's effect on dopamine release.[1]
This compound is a non-selective sigma receptor antagonist with nanomolar affinity for both σ1 and σ2 subtypes.[1] It exhibits significantly lower affinity for the dopamine D2 receptor and the dopamine transporter.[1] Research suggests that BD-1008 and its analogs can attenuate the behavioral effects of cocaine, likely through the antagonism of sigma receptors.[2][3][4] Specifically, BD-1008 has been shown to antagonize dopamine release in the nucleus accumbens, an effect mediated by the σ2 receptor.[1] This mechanism is believed to underlie its ability to block the self-administration of sigma agonists.[1]
In contrast to the antagonist effects of BD-1008 and its analogs, sigma receptor agonists like DTG and BD1052 have been shown to worsen the behavioral toxicity of cocaine.[3][4] Furthermore, while the selective σ1 receptor agonist PRE-084 increases dopamine neurotransmission, this effect is not blocked by BD-1008, suggesting a different mechanism of action.[6] These findings highlight the distinct roles of sigma receptor subtypes and the therapeutic potential of antagonists like BD-1008 in the context of substance abuse disorders.[7]
It is important to note that while BD-1008 shows promise in preclinical studies, further research is needed to fully elucidate its therapeutic potential and safety profile in humans. The data presented in this guide is intended to provide a comprehensive overview of the current state of knowledge to inform future research and development efforts in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-alkyl substituted analogs of the sigma receptor ligand BD1008 and traditional sigma receptor ligands affect cocaine-induced convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformationally restricted analogs of BD1008 and an antisense oligodeoxynucleotide targeting sigma1 receptors produce anti-cocaine effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Sigma receptor agonists: receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of BD-1008 Dihydrobromide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of BD-1008 dihydrobromide, a selective sigma-1 receptor antagonist.
While some safety data sheets (SDS) for this compound indicate it does not meet the criteria for hazardous classification under specific regulations, it is crucial to treat all laboratory chemicals with caution. The following procedures are based on general best practices for chemical waste disposal and information for analogous compounds.
Key Safety and Handling Information
Before disposal, it is essential to be aware of the known properties of this compound.
| Property | Data |
| Chemical Name | N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, dihydrobromide |
| Molecular Formula | C₁₅H₂₂Cl₂N₂ · 2HBr |
| Molecular Weight | 463.1 g/mol |
| Appearance | A solid |
| Solubility | Water: 50 mM[1] |
An SDS for a similar compound, BD 1047 dihydrobromide, indicates that it can cause skin irritation, serious eye damage, and may cause respiratory irritation.[2] Given the structural similarities, it is prudent to handle this compound with similar precautions.
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Waste Segregation:
-
Do not mix this compound with non-hazardous waste.[3]
-
As a halogenated organic compound, it should be collected separately from non-halogenated chemical waste.[4][5] This is crucial as the disposal methods and costs for these two streams differ significantly.[5]
-
Collect waste in a designated, compatible, and properly sealed container.[4]
-
-
Container Labeling:
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]
-
Follow all institutional guidelines for the storage of hazardous waste.
-
-
Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[2][6] An SDS for a similar compound explicitly states that it must not be disposed of with household garbage and should not be allowed to reach the sewage system.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[7]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling BD-1008 Dihydrobromide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with BD-1008 dihydrobromide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a potent and selective sigma-1 (σ1) receptor antagonist, and while a specific Safety Data Sheet (SDS) from Tocris Bioscience indicates it does not meet hazardous classification criteria under certain EC Directives, caution is paramount when handling any research chemical.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following table outlines the recommended personal protective equipment for various laboratory operations involving this compound. These recommendations are based on a risk-assessment approach to minimize exposure.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not generally required, unless package is compromised |
| Weighing of Solid Compound | Safety goggles | Double-gloving with nitrile or latex gloves | Disposable laboratory coat over regular lab coat | N95 or higher rated dust mask |
| Preparation of Solutions | Chemical splash goggles | Double-gloving with nitrile or latex gloves | Chemical-resistant apron over laboratory coat | Use of a fume hood is strongly recommended |
| In Vitro/In Vivo Administration | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not generally required for small volumes |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Disposable, chemical-resistant coveralls | N95 or higher rated respirator, depending on spill size |
| Waste Disposal | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not generally required |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is critical to minimize risk. The following workflow should be adopted for all procedures involving this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
